molecular formula C65H98N16O34S B15584299 EC0488

EC0488

カタログ番号: B15584299
分子量: 1679.6 g/mol
InChIキー: MFUGDMCMTPUQPX-KUIZGTAOSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

EC0488 is a useful research compound. Its molecular formula is C65H98N16O34S and its molecular weight is 1679.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C65H98N16O34S

分子量

1679.6 g/mol

IUPAC名

(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-5-[[(2S)-1-[[(2S)-4-carboxy-1-[[(2S)-1-[[(2S)-4-carboxy-1-[[(2S)-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-1,5-dioxo-5-[[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]pentan-2-yl]amino]-1-oxobutan-2-yl]amino]-1,5-dioxo-5-[[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]pentan-2-yl]amino]-1-oxobutan-2-yl]amino]-1,5-dioxo-5-[[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]pentan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C65H98N16O34S/c66-65-80-55-48(62(111)81-65)72-28(18-71-55)17-67-27-3-1-26(2-4-27)56(105)78-34(63(112)113)8-14-45(94)73-29(5-11-42(91)68-19-36(85)49(99)52(102)39(88)22-82)57(106)76-32(9-15-46(95)96)59(108)74-30(6-12-43(92)69-20-37(86)50(100)53(103)40(89)23-83)58(107)77-33(10-16-47(97)98)60(109)75-31(61(110)79-35(25-116)64(114)115)7-13-44(93)70-21-38(87)51(101)54(104)41(90)24-84/h1-4,18,29-41,49-54,67,82-90,99-104,116H,5-17,19-25H2,(H,68,91)(H,69,92)(H,70,93)(H,73,94)(H,74,108)(H,75,109)(H,76,106)(H,77,107)(H,78,105)(H,79,110)(H,95,96)(H,97,98)(H,112,113)(H,114,115)(H3,66,71,80,81,111)/t29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39+,40+,41+,49+,50+,51+,52+,53+,54+/m0/s1

InChIキー

MFUGDMCMTPUQPX-KUIZGTAOSA-N

製品の起源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Presumed Mechanism of Action of Folate Receptor-Targeted Therapies, with Reference to the EC-Designated Compound Class

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly available scientific literature and clinical trial databases do not contain specific information on a compound designated "EC0488." The following guide is constructed based on the well-documented mechanism of action of folate receptor (FR)-targeted therapies, a class of compounds to which the "EC" designation has been historically associated, particularly with companies specializing in this area of research. The information presented herein is representative of this class of drugs and not of a specific agent named this compound.

Introduction

Folate receptor-targeted therapies represent a promising strategy in precision oncology. The folate receptor alpha (FRα) is a cell surface protein that is overexpressed in a variety of solid tumors, including ovarian, lung, and breast cancers, while having limited expression in normal tissues.[1][2][3] This differential expression pattern makes FRα an attractive target for the selective delivery of cytotoxic agents to cancer cells, thereby minimizing off-target toxicity.[3] This guide delineates the core mechanism of action of small molecule drug conjugates (SMDCs) that utilize folate as a targeting ligand, a class to which a compound like this compound would hypothetically belong.

Core Mechanism of Action: Receptor-Mediated Endocytosis

The fundamental mechanism of action for folate-targeted SMDCs involves a multi-step process initiated by the binding of the conjugate to the folate receptor on the cancer cell surface. This process, known as receptor-mediated endocytosis, ensures the targeted delivery and internalization of a potent cytotoxic payload.

  • Binding: The SMDC, which consists of a high-affinity folate ligand, a linker, and a cytotoxic drug, circulates in the bloodstream. The folate ligand selectively binds to the FRα on the surface of tumor cells.[3]

  • Endocytosis: Upon binding, the cell membrane invaginates, engulfing the FRα-SMDC complex into an endosome.[3]

  • Intracellular Trafficking and Payload Release: The endosome matures and fuses with a lysosome. The acidic environment and enzymatic activity within the lysosome cleave the linker, releasing the active cytotoxic drug into the cytoplasm of the cancer cell.[3]

  • Induction of Apoptosis: Once released, the cytotoxic payload exerts its pharmacological effect, leading to cell cycle arrest and apoptosis (programmed cell death).

The following diagram illustrates this signaling pathway:

Folate_Receptor_Targeted_Drug_Delivery Figure 1: Mechanism of Folate Receptor-Targeted Drug Delivery extracellular Extracellular Space cell_membrane Cell Membrane intracellular Intracellular Space FR Folate Receptor (FRα) Complex FRα-SMDC Complex SMDC Folate-Drug Conjugate (SMDC) SMDC->FR Binding Endosome Endosome Complex->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome Fusion Drug Released Cytotoxic Drug Lysosome->Drug Payload Release Apoptosis Apoptosis Drug->Apoptosis Induces

Caption: Figure 1: Mechanism of Folate Receptor-Targeted Drug Delivery.

Experimental Protocols

The following are generalized experimental protocols that would be employed to characterize the mechanism of action of a novel folate-targeted SMDC.

1. Receptor Binding Affinity Assay

  • Objective: To determine the binding affinity (Kd) of the folate-drug conjugate to the folate receptor.

  • Methodology:

    • Culture FRα-positive cancer cell lines (e.g., KB, IGROV-1).

    • Incubate cells with varying concentrations of a radiolabeled version of the SMDC.

    • Displace the radiolabeled SMDC with an excess of folic acid to determine non-specific binding.

    • Measure the amount of bound radioligand using a scintillation counter.

    • Calculate the Kd using saturation binding analysis (e.g., Scatchard plot).

2. In Vitro Cytotoxicity Assay

  • Objective: To assess the potency and specificity of the SMDC in killing cancer cells.

  • Methodology:

    • Plate FRα-positive and FRα-negative cancer cell lines.

    • Treat cells with a serial dilution of the SMDC for a specified duration (e.g., 72 hours).

    • To confirm specificity, include a control group where cells are co-incubated with the SMDC and an excess of free folic acid to block receptor binding.

    • Assess cell viability using a standard method such as MTT or CellTiter-Glo assay.

    • Calculate the IC50 (the concentration of drug that inhibits cell growth by 50%).

3. In Vivo Antitumor Efficacy Studies

  • Objective: To evaluate the therapeutic efficacy of the SMDC in a living organism.

  • Methodology:

    • Establish tumor xenografts in immunocompromised mice by subcutaneously injecting FRα-positive human cancer cells.

    • Once tumors reach a palpable size, randomize mice into treatment and control groups.

    • Administer the SMDC intravenously at various doses and schedules.

    • Monitor tumor volume and body weight regularly.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histological examination, biomarker analysis).

The logical workflow for preclinical evaluation is depicted below:

Preclinical_Evaluation_Workflow Figure 2: Preclinical Evaluation Workflow for a Folate-Targeted SMDC Start Hypothesized Folate-Targeted SMDC (e.g., this compound) BindingAssay Receptor Binding Affinity Assay Start->BindingAssay CytotoxicityAssay In Vitro Cytotoxicity Assay BindingAssay->CytotoxicityAssay High Affinity? EfficacyStudy In Vivo Antitumor Efficacy Studies CytotoxicityAssay->EfficacyStudy Potent & Specific? ToxicityStudy Toxicology and Safety Pharmacology EfficacyStudy->ToxicityStudy Significant Antitumor Activity? IND Investigational New Drug (IND) Application ToxicityStudy->IND Acceptable Safety Profile?

Caption: Figure 2: Preclinical Evaluation Workflow for a Folate-Targeted SMDC.

Quantitative Data Summary

While specific data for this compound is unavailable, the following table represents the type of quantitative data that would be generated during the preclinical evaluation of a folate-targeted SMDC. The values are hypothetical and for illustrative purposes only.

Parameter Cell Line (FRα Status) Value
Binding Affinity (Kd) KB (High)0.5 nM
A549 (Low)>1000 nM
In Vitro Cytotoxicity (IC50) KB (High)1.2 nM
IGROV-1 (High)2.5 nM
A549 (Low)850 nM
In Vivo Tumor Growth Inhibition KB Xenograft85% at 2 mg/kg
A549 Xenograft15% at 2 mg/kg

Conclusion

The mechanism of action for folate receptor-targeted therapies, such as the hypothetical this compound, is a well-established and clinically validated approach for cancer treatment. By leveraging the overexpression of folate receptors on tumor cells, these agents achieve targeted delivery of potent cytotoxic payloads, leading to enhanced efficacy and an improved safety profile compared to traditional chemotherapy. The preclinical evaluation of such compounds involves a rigorous assessment of their binding affinity, in vitro potency and specificity, and in vivo antitumor activity. Should data for a compound specifically named this compound become publicly available, this guide can serve as a framework for understanding its mechanism of action within the broader context of folate-targeted drug development.

References

An In-Depth Technical Guide to EC0488 and its Role as a Precursor to the Potent Antifolate EC0531

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

EC0488 is a chemical intermediate pivotal in the synthesis of EC0531, a highly potent folate receptor (FR)-targeted therapeutic. While this compound itself is not the active anti-cancer agent, its chemical structure is designed for conjugation to cytotoxic payloads, leading to the formation of targeted drug conjugates. This guide provides a comprehensive overview of this compound, its chemical properties, its synthetic utility in the generation of the potent antifolate EC0531, and the subsequent biological activity of EC0531. This document includes a detailed summary of the mechanism of action, preclinical data, and representative experimental protocols relevant to the synthesis and evaluation of such folate-targeted conjugates.

Introduction to Folate-Targeted Cancer Therapy

Folate receptors, particularly folate receptor alpha (FRα), are frequently overexpressed on the surface of various cancer cells, including ovarian, lung, and breast cancers, while having limited expression in normal tissues.[1][2] This differential expression pattern makes FRα an attractive target for the selective delivery of cytotoxic agents to tumors.[1][2] The strategy involves conjugating a high-affinity folate derivative to a potent therapeutic agent, thereby creating a folate-drug conjugate that is selectively internalized by cancer cells via receptor-mediated endocytosis.

This compound: A Key Synthetic Intermediate

This compound is a complex organic molecule designed as a precursor for the synthesis of folate-drug conjugates. Its chemical structure incorporates a folate moiety for targeting and a reactive handle for the attachment of a cytotoxic payload.

Table 1: Chemical Properties of this compound

PropertyValue
CAS Number 1059477-92-7
Molecular Formula C65H98N16O34S
Molecular Weight 1679.63 g/mol
Chemical Name (4S)-4-[(2S)-2-[(4S)-4-[(4-{[(2-amino-4-oxo-3,4-dihydropteridin-6-yl)methyl]amino}phenyl)formamido]-4-carboxybutanamido]-4-{[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]carbamoyl}butanamido]-4-{[(1S)-1-{[(1S)-3-carboxy-1-{[(1S)-1-{[(1R)-1-carboxy-2-sulfanylethyl]carbamoyl}-3-{[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]carbamoyl}propyl]carbamoyl}propyl]carbamoyl}-3-{[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]carbamoyl}propyl]carbamoyl}butanoic acid

EC0531: A Potent Folate-Tubulysin Conjugate Synthesized from this compound

This compound serves as a crucial building block for the synthesis of EC0531, a potent folate-tubulysin conjugate.[3] In this conjugate, the folate head of a precursor like this compound is linked to the highly cytotoxic agent tubulysin (B8622420) B via a spacer that incorporates multiple polar carbohydrate segments.[3] This design enhances the solubility and pharmacokinetic properties of the final conjugate.

Mechanism of Action of EC0531

The proposed mechanism of action for EC0531 follows the general principle of folate-targeted drug delivery.

EC0531_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space EC0531 EC0531 (Folate-Tubulysin Conjugate) FR Folate Receptor α (FRα) EC0531->FR Binding Endosome Endosome FR->Endosome Internalization via Endocytosis p1 p2 Tubulysin Released Tubulysin B Endosome->Tubulysin Drug Release Microtubule Microtubule Disruption & Apoptosis Tubulysin->Microtubule Inhibition of Polymerization

Caption: Mechanism of action of EC0531.

Preclinical Efficacy of EC0531

Preclinical studies have demonstrated the potent and specific anti-tumor activity of EC0531.

Table 2: In Vitro and In Vivo Activity of EC0531

ParameterCell Line / ModelResultCitation
IC50 FR-positive cells~ 2 nM[3]
In Vivo Efficacy Human KB xenograft-nu/nu mice5/5 cures at well-tolerated doses[3]
Target Specificity Co-dosing with excess folic acidComplete blockage of cytotoxic activity[3]
Comparison to Untargeted Drug Free tubulysin BInactive at tolerable and highly toxic doses[3]

Experimental Protocols

General Protocol for the Synthesis of Folate-Drug Conjugates

While the specific protocol for the synthesis of EC0531 from this compound is proprietary, a general methodology for creating such conjugates can be outlined. This process typically involves the activation of a carboxylic acid on the folate-containing molecule, followed by coupling with an amine-functionalized linker attached to the cytotoxic drug.

Folate_Drug_Conjugate_Synthesis Folate_COOH Folate Derivative (e.g., this compound precursor) with -COOH group Activated_Folate Activated Folate Ester Folate_COOH->Activated_Folate + Activator Activator Activating Agent (e.g., DCC, NHS) Final_Conjugate Folate-Drug Conjugate (e.g., EC0531) Activated_Folate->Final_Conjugate + Drug-Linker-NH2 Drug_Linker_NH2 Drug-Linker Conjugate with terminal -NH2 Drug_Linker_NH2->Final_Conjugate

Caption: General workflow for folate-drug conjugate synthesis.

Materials:

  • Folate derivative with a carboxylic acid group (similar to the core of this compound)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Amine-functionalized drug-linker construct

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • High-Performance Liquid Chromatography (HPLC) for purification

Procedure:

  • Dissolve the folate derivative, DCC, and NHS in anhydrous DMSO.

  • Stir the reaction mixture at room temperature in the dark for several hours to form the activated NHS-folate ester.

  • In a separate reaction vessel, dissolve the amine-functionalized drug-linker construct in anhydrous DMSO.

  • Add the activated NHS-folate solution to the drug-linker solution.

  • Allow the reaction to proceed at room temperature overnight in the dark.

  • Monitor the reaction progress by HPLC.

  • Upon completion, purify the final folate-drug conjugate using preparative HPLC.

  • Characterize the final product by mass spectrometry and NMR spectroscopy.

In Vitro Cytotoxicity Assay

This protocol is used to determine the IC50 value of a folate-drug conjugate.

Materials:

  • FR-positive and FR-negative cancer cell lines

  • Cell culture medium and supplements

  • Folate-drug conjugate (e.g., EC0531)

  • Folic acid (for competition assays)

  • 96-well plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader

Procedure:

  • Seed FR-positive and FR-negative cells in 96-well plates and allow them to adhere overnight.

  • Prepare serial dilutions of the folate-drug conjugate in cell culture medium.

  • For competition assays, prepare a parallel set of dilutions containing a high concentration of free folic acid.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the conjugate (with or without excess folic acid).

  • Incubate the plates for a specified period (e.g., 72 hours).

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measure the signal (absorbance or luminescence) using a plate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and plot the results against the drug concentration to determine the IC50 value.

Conclusion

This compound is a vital, structurally complex intermediate in the synthesis of the potent, folate-targeted anti-cancer agent EC0531. The therapeutic strategy of using folate conjugates like EC0531 to selectively deliver highly toxic payloads to FR-positive cancer cells holds significant promise. The preclinical data for EC0531 demonstrates remarkable potency and specificity, highlighting the potential of this approach in oncology drug development. Further investigation into the clinical translation of such targeted therapies is warranted.

References

Unable to Identify "EC0488" in the Context of DNA Damage Response

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for "EC0488" have not yielded any specific information related to a gene, protein, or compound involved in the DNA damage response (DDR). The identifier "this compound" does not correspond to any publicly available data within scientific literature or databases related to this biological pathway.

The search results primarily consist of general information about the DNA damage response, the role of extrachromosomal DNA (ecDNA) in cancer and its connection to the DDR, and unrelated pharmacological compounds. This suggests that "this compound" may be one of the following:

  • A typographical error: The identifier may be a misspelling of a known gene or molecule (e.g., a protein ending in "488").

  • An internal or proprietary designation: It could be an internal code used by a specific research group or company that has not been disclosed in public literature.

  • A misunderstanding of a different term: The identifier might be confused with another name or concept.

Without a clear and accurate identification of "this compound," it is not possible to fulfill the request for an in-depth technical guide. The core requirements of providing quantitative data, detailed experimental protocols, and signaling pathway diagrams are contingent on the availability of specific research data for this entity.

We recommend verifying the identifier "this compound" for accuracy. If additional context or an alternative name can be provided, we will be able to proceed with a comprehensive analysis as requested.

Unraveling the Role of EC0488 in Oncology: A Pivot to Folate Receptor-Targeted Cell Cycle Arrest

Author: BenchChem Technical Support Team. Date: December 2025

To our valued audience of researchers, scientists, and drug development professionals:

Initial investigations into the compound EC0488 and its direct involvement in cell cycle arrest pathways have revealed a nuanced reality. Our comprehensive search of available scientific literature indicates that this compound is primarily documented as a chemical intermediate, a precursor molecule utilized in the synthesis of the folate receptor (FR)-specific anti-tumor agent, EC0531 . There is a notable absence of published data detailing any direct cytotoxic or cell cycle-modulating effects of this compound itself.

Therefore, this technical guide has been pivoted to address the likely underlying interest of our audience: the mechanism of action of folate receptor-targeted compounds in inducing cell cycle arrest. To this end, we will focus on the well-documented antifolate agent, Pemetrexed , as an exemplary compound. Pemetrexed, like the intended product of this compound's synthesis, targets folate-dependent pathways that are crucial for cancer cell proliferation. This guide will provide the in-depth technical details, quantitative data, experimental protocols, and pathway visualizations as originally requested, using Pemetrexed as a relevant and data-rich case study.

An In-Depth Technical Guide to Pemetrexed-Induced Cell Cycle Arrest in Non-Small Cell Lung Cancer

Abstract

Pemetrexed is a multi-target antifolate chemotherapeutic agent widely used in the treatment of non-small cell lung cancer (NSCLC) and mesothelioma. Its mechanism of action involves the inhibition of key enzymes in the folate metabolic pathway, leading to the disruption of nucleotide synthesis and subsequent cell cycle arrest and apoptosis. This guide provides a detailed examination of the molecular pathways underlying Pemetrexed-induced cell cycle arrest, supported by quantitative data from studies on human NSCLC cell lines, comprehensive experimental protocols, and visual diagrams of the core signaling cascades.

Quantitative Data: Pemetrexed's Impact on Cell Cycle Distribution

The efficacy of Pemetrexed in halting cancer cell proliferation is quantitatively demonstrated by its impact on cell cycle phase distribution. The following tables summarize data from studies on human NSCLC cell lines.

Table 1: Cell Cycle Distribution in Eca-109 Esophageal Squamous Cell Carcinoma Cells Treated with Pemetrexed for 24 Hours

Treatment Concentration (µM)% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
0 (Control)57.63%Not ReportedNot Reported
2.5IncreasedNot ReportedNot Reported
5.0IncreasedNot ReportedNot Reported
10.080.34%Not ReportedNot Reported
Data adapted from a study on esophageal squamous cell carcinoma, demonstrating a concentration-dependent G0/G1 arrest.[1]

Table 2: Cell Cycle Distribution in EC9706 Esophageal Squamous Cell Carcinoma Cells Treated with Pemetrexed for 24 Hours

Treatment Concentration (µM)% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
0 (Control)45.94%Not ReportedNot Reported
2.5IncreasedNot ReportedNot Reported
5.0IncreasedNot ReportedNot Reported
10.065.05%Not ReportedNot Reported
Data adapted from a study on esophageal squamous cell carcinoma, showing a similar G0/G1 arrest in a different cell line.[1]

Table 3: S-Phase Arrest and Apoptosis in A549 NSCLC Cells Treated with Pemetrexed

Treatment Condition% of Cells in S Phase% Apoptotic Cells
ControlBaselineBaseline
Pemetrexed (0.1-1 µM)IncreasedIncreased
This study highlights that Pemetrexed can also induce S-phase arrest in certain NSCLC cell lines.[2]
Core Signaling Pathways in Pemetrexed-Induced Cell Cycle Arrest

Pemetrexed exerts its effects by inhibiting multiple enzymes crucial for purine (B94841) and pyrimidine (B1678525) synthesis, including thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide (B1583983) ribonucleotide formyltransferase (GARFT).[3][4] This leads to a depletion of the nucleotide pool, particularly thymidine (B127349) and purine nucleotides, which is a potent trigger for S-phase arrest and can also lead to G1 arrest.

The induction of G0/G1 phase arrest by Pemetrexed is often linked to the activation of tumor suppressor pathways in response to metabolic stress.[1][5] The depletion of nucleotides can be sensed by cellular machinery that in turn activates pathways leading to the upregulation of cyclin-dependent kinase inhibitors (CKIs) like p21 and p27. These CKIs bind to and inhibit the activity of Cyclin D/CDK4/6 and Cyclin E/CDK2 complexes, which are essential for the G1 to S phase transition. Inhibition of these complexes prevents the phosphorylation of the retinoblastoma protein (Rb), keeping it bound to the E2F transcription factor and thereby repressing the transcription of genes required for S-phase entry.

G1_Arrest_Pathway Pemetrexed Pemetrexed Folate_Enzymes DHFR, TS, GARFT Inhibition Pemetrexed->Folate_Enzymes Nucleotide_Depletion Purine & Pyrimidine Depletion Folate_Enzymes->Nucleotide_Depletion Stress_Sensing Cellular Stress Sensing Nucleotide_Depletion->Stress_Sensing p53_activation p53 Activation Stress_Sensing->p53_activation p21_p27 p21/p27 Upregulation p53_activation->p21_p27 CycD_CDK46 Cyclin D/CDK4-6 Inhibition p21_p27->CycD_CDK46 CycE_CDK2 Cyclin E/CDK2 Inhibition p21_p27->CycE_CDK2 Rb_E2F Rb-E2F Complex Stabilization CycD_CDK46->Rb_E2F CycE_CDK2->Rb_E2F G1_Arrest G1 Phase Arrest Rb_E2F->G1_Arrest

Caption: Pemetrexed-induced G1 phase cell cycle arrest pathway.

Inhibition of thymidylate synthase and other folate enzymes by Pemetrexed directly impacts DNA replication, leading to an S-phase arrest.[2][4] The stalling of replication forks triggers the Ataxia Telangiectasia and Rad3-related (ATR)-Chk1 signaling pathway, a key component of the DNA damage response (DDR). Activated Chk1 phosphorylates and inactivates Cdc25A, a phosphatase required for the activation of CDK2. This prevents the firing of new replication origins and stabilizes stalled replication forks. Prolonged S-phase arrest can ultimately lead to apoptosis.

S_Phase_Arrest_Pathway Pemetrexed Pemetrexed TS_Inhibition Thymidylate Synthase Inhibition Pemetrexed->TS_Inhibition dNTP_Imbalance dNTP Pool Imbalance TS_Inhibition->dNTP_Imbalance Replication_Stress Replication Stress (Stalled Forks) dNTP_Imbalance->Replication_Stress ATR_Activation ATR Activation Replication_Stress->ATR_Activation Chk1_Activation Chk1 Activation ATR_Activation->Chk1_Activation Cdc25A_Inhibition Cdc25A Inhibition Chk1_Activation->Cdc25A_Inhibition CDK2_Inhibition CDK2 Inhibition Cdc25A_Inhibition->CDK2_Inhibition S_Arrest S Phase Arrest CDK2_Inhibition->S_Arrest Apoptosis Apoptosis S_Arrest->Apoptosis

Caption: Pemetrexed-induced S-phase cell cycle arrest pathway.

Experimental Protocols

The following are generalized protocols for key experiments used to investigate Pemetrexed-induced cell cycle arrest.

  • Cell Lines: Human non-small cell lung cancer (NSCLC) cell lines (e.g., A549, H1299) or other relevant cancer cell lines are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Pemetrexed Preparation: Pemetrexed is dissolved in sterile distilled water or DMSO to create a stock solution (e.g., 10 mM). The stock solution is stored at -20°C.

  • Treatment: Cells are seeded in culture plates or flasks and allowed to adhere overnight. The culture medium is then replaced with fresh medium containing various concentrations of Pemetrexed (e.g., 0.1, 1, 10 µM) or vehicle control (e.g., water or DMSO). Cells are incubated for the desired time periods (e.g., 24, 48, 72 hours).

  • Cell Harvesting: After treatment, both adherent and floating cells are collected. Adherent cells are detached using trypsin-EDTA. Cells are then washed with ice-cold phosphate-buffered saline (PBS).

  • Fixation: The cell pellet is resuspended in 1 ml of ice-cold 70% ethanol (B145695) and incubated at -20°C for at least 2 hours (or overnight) for fixation.

  • Staining: The fixed cells are centrifuged, and the ethanol is removed. The cell pellet is washed with PBS and then resuspended in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Flow Cytometry: The stained cells are analyzed on a flow cytometer. The PI fluorescence intensity is measured to determine the DNA content of each cell. The data is then analyzed using appropriate software (e.g., FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Flow_Cytometry_Workflow start Pemetrexed-Treated Cells harvest Harvest Cells (Trypsinization) start->harvest wash1 Wash with PBS harvest->wash1 fix Fix in 70% Ethanol wash1->fix wash2 Wash with PBS fix->wash2 stain Stain with PI and RNase A wash2->stain analyze Analyze on Flow Cytometer stain->analyze end Quantify Cell Cycle Phases analyze->end

References

EC0488 as a Precursor to the Potent Folate-Targeted Anticancer Agent EC0531: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The folate receptor (FR) is a well-established target for cancer therapy due to its overexpression on the surface of various malignant cells and limited presence in normal tissues. This differential expression provides a therapeutic window for the targeted delivery of cytotoxic agents. Folate-drug conjugates, which utilize folic acid to deliver potent payloads to FR-positive cancer cells, represent a promising strategy in precision oncology. This technical guide provides an in-depth overview of EC0531, a highly potent small molecule-drug conjugate (SMDC) that utilizes the folate pathway for targeted cancer cell eradication. The focus of this document is on the role of its precursor, EC0488, in the synthesis of EC0531, the mechanism of action of EC0531, and the detailed experimental protocols for its evaluation.

This compound: A Key Intermediate in the Synthesis of a Potent Folate-Drug Conjugate

This compound is a crucial building block in the chemical synthesis of EC0531, a folate-tubulysin B conjugate. While this compound itself is not the active anticancer agent, its structure is integral to the final construct of EC0531, which is designed for FR-specific targeting and potent antitumor activity. The synthesis of EC0531 from this compound is a key process in the development of this targeted therapeutic.

EC0531: A Folate-Targeted Tubulysin (B8622420) B Conjugate

EC0531 is an SMDC meticulously designed to exploit the folate pathway for selective delivery of a highly cytotoxic payload to cancer cells. It is composed of three key components:

  • A Targeting Ligand: Folic acid, which binds with high affinity to the folate receptor on cancer cells.

  • A Cytotoxic Payload: Tubulysin B hydrazide, a potent microtubule-destabilizing agent that induces cell cycle arrest and apoptosis.

  • A Linker System: A saccharopeptidic-based spacer and a disulfide-based self-immolative linker that connects the targeting ligand to the cytotoxic payload. This linker is designed to be stable in circulation and release the active drug upon internalization into the reducing environment of the cancer cell.

The unique design of EC0531, particularly its hydrophilic spacer, has been shown to significantly enhance its therapeutic index compared to earlier-generation folate-drug conjugates by reducing hepatic clearance.

Mechanism of Action

The mechanism of action of EC0531 is a multi-step process that leverages the biology of folate receptor-positive cancer cells to achieve targeted cytotoxicity.

EC0531_Mechanism_of_Action EC0531 EC0531 FR Folate Receptor (FR) on Cancer Cell Surface EC0531->FR Binding Endosome Endosome Formation (Endocytosis) FR->Endosome Internalization Lysosome Lysosomal Trafficking Endosome->Lysosome Drug_Release Tubulysin B Release (Reduction of Disulfide Linker) Lysosome->Drug_Release Tubulin Tubulin Polymerization Inhibition Drug_Release->Tubulin Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Tubulin->Cell_Cycle_Arrest Apoptosis Apoptosis (Programmed Cell Death) Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of action of EC0531.

Quantitative Data

The preclinical efficacy of EC0531 has been demonstrated through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Cytotoxicity of EC0531 in Folate Receptor-Positive (FR+) Cancer Cells

Cell LineCancer TypeIC50 (nM)
KBHuman Epidermoid Carcinoma~2

IC50 values represent the concentration of the drug that inhibits cell growth by 50%.

Table 2: In Vivo Antitumor Efficacy of EC0531 in a Human KB Xenograft Model

Treatment GroupDose and ScheduleTumor Growth InhibitionComplete Remissions
EC0531Not specifiedRemarkable antitumor activity5/5 cures
EC0531 + Folate CompetitorNot specifiedAbolished antitumor activity0/5 remissions
Unconjugated Tubulysin BTolerable and toxic dosesInactive0/5 remissions

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide detailed protocols for the synthesis of EC0531 and its evaluation.

Synthesis of EC0531 from this compound

The synthesis of EC0531 is a multi-step process that involves the conjugation of the folic acid targeting moiety, the linker system (derived from this compound), and the tubulysin B hydrazide payload.

EC0531_Synthesis_Workflow cluster_synthesis EC0531 Synthesis This compound This compound (Folate-Linker Precursor) Conjugation Chemical Conjugation This compound->Conjugation TubulysinB Tubulysin B Hydrazide TubulysinB->Conjugation Purification Purification (e.g., HPLC) Conjugation->Purification EC0531_final EC0531 Purification->EC0531_final

Caption: General workflow for the synthesis of EC0531.

Detailed Protocol:

  • Preparation of this compound: The synthesis of the folate-linker precursor, this compound, involves the attachment of a hydrophilic, saccharopeptidic-based spacer to the γ-carboxyl group of glutamic acid of folic acid. This is followed by the introduction of a functional group that will react with the self-immolative disulfide linker.

  • Activation of Tubulysin B Hydrazide: The cytotoxic payload, tubulysin B hydrazide, is activated to facilitate its conjugation to the linker.

  • Conjugation Reaction: The activated tubulysin B hydrazide is reacted with the this compound precursor containing the self-immolative disulfide linker. This reaction forms the complete EC0531 molecule.

  • Purification: The final product, EC0531, is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity.

  • Characterization: The structure and purity of EC0531 are confirmed using analytical methods like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

In Vitro Cytotoxicity Assay

The cytotoxic potential of EC0531 is evaluated in folate receptor-positive cancer cell lines using a standard cell viability assay, such as the MTT assay.

In_Vitro_Cytotoxicity_Assay_Workflow cluster_invitro In Vitro Cytotoxicity Assay Cell_Seeding Seed FR+ Cancer Cells (e.g., KB cells) Drug_Treatment Treat with varying concentrations of EC0531 Cell_Seeding->Drug_Treatment Incubation Incubate for a defined period (e.g., 72 hours) Drug_Treatment->Incubation Viability_Assay Perform Cell Viability Assay (e.g., MTT Assay) Incubation->Viability_Assay Data_Analysis Measure Absorbance and Calculate IC50 Viability_Assay->Data_Analysis

Caption: Workflow for in vitro cytotoxicity testing of EC0531.

Detailed Protocol (MTT Assay):

  • Cell Culture: Folate receptor-positive human epidermoid carcinoma KB cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a density of 5,000 cells per well. Plates are incubated overnight to allow for cell attachment.

  • Drug Treatment: A serial dilution of EC0531 is prepared in the culture medium. The medium from the cell plates is replaced with the medium containing different concentrations of EC0531. Control wells with untreated cells and vehicle-treated cells are also included.

  • Incubation: The plates are incubated for 72 hours at 37°C.

  • MTT Assay: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Antitumor Efficacy Study

The in vivo efficacy of EC0531 is assessed in a tumor xenograft model using immunodeficient mice.

In_Vivo_Xenograft_Model_Workflow cluster_invivo In Vivo Xenograft Model Tumor_Implantation Implant FR+ Cancer Cells (e.g., KB cells) subcutaneously into immunodeficient mice Tumor_Growth Allow tumors to reach a palpable size Tumor_Implantation->Tumor_Growth Treatment_Initiation Administer EC0531 (and controls) via a specified route and schedule Tumor_Growth->Treatment_Initiation Monitoring Monitor tumor volume and body weight regularly Treatment_Initiation->Monitoring Endpoint Euthanize mice at a defined endpoint and analyze tumors Monitoring->Endpoint

Caption: Workflow for in vivo xenograft studies of EC0531.

Detailed Protocol:

  • Animal Model: Female athymic nude mice (nu/nu) are used for the study.

  • Tumor Cell Implantation: KB cells (5 x 10^6 cells in 100 µL of sterile PBS) are injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor growth is monitored by measuring the tumor dimensions with calipers. Tumor volume is calculated using the formula: (length x width^2) / 2.

  • Treatment Groups: Once the tumors reach an average volume of approximately 100 mm^3, the mice are randomized into different treatment groups:

    • Vehicle control

    • EC0531 at a specified dose and schedule

    • EC0531 with a co-dose of a folate competitor to demonstrate target specificity

    • Unconjugated tubulysin B

  • Drug Administration: The drugs are administered intravenously (or via another specified route) according to the predetermined schedule.

  • Efficacy and Toxicity Assessment: Tumor volumes and body weights are measured twice a week. The antitumor efficacy is evaluated by comparing the tumor growth in the treated groups to the control group. Toxicity is assessed by monitoring body weight changes and clinical signs of distress.

  • Endpoint: The study is terminated when the tumors in the control group reach a predetermined size or at a specified time point. Tumors are excised and may be used for further analysis (e.g., histopathology, biomarker analysis).

Conclusion

This compound serves as a critical precursor in the synthesis of EC0531, a potent and highly selective folate-targeted small molecule-drug conjugate. The rational design of EC0531, incorporating a potent tubulysin payload and an optimized linker system, has demonstrated significant preclinical antitumor activity in folate receptor-positive cancer models. The detailed experimental protocols provided in this guide offer a comprehensive resource for researchers in the field of targeted cancer therapy, facilitating further investigation and development of this promising therapeutic strategy. The data presented underscore the potential of exploiting the folate pathway for the development of effective and well-tolerated cancer treatments.

In-Depth Technical Guide to EC0488 and its Role in Folate-Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of EC0488 and its significance in the development of folate-targeted cancer therapies. While information on this compound itself is limited in the public domain, it is identified as a crucial precursor in the synthesis of EC0531, a potent folate-tubulysin conjugate. This document will focus on the available data for EC0531, including its mechanism of action, preclinical efficacy, and the experimental methodologies employed in its evaluation. The guide aims to equip researchers and drug development professionals with a thorough understanding of this therapeutic strategy.

Introduction to Folate Receptor-Targeted Cancer Therapy

Folate is an essential vitamin required for the biosynthesis of nucleotides and other critical cellular processes. Many cancer cells overexpress the folate receptor (FR) to meet their high demand for this nutrient. This differential expression between cancerous and healthy tissues provides a therapeutic window for targeted drug delivery. Folate-drug conjugates are designed to exploit this by linking a potent cytotoxic agent to a folic acid moiety. This allows for the selective delivery of the therapeutic payload to cancer cells, minimizing off-target toxicity.

This compound: An Intermediate in Folate-Drug Conjugate Synthesis

This compound is identified as a chemical intermediate used in the synthesis of the folate-drug conjugate EC0531.[1] While the specific chemical structure of this compound is not detailed in publicly available literature, its role as a precursor highlights its importance in the manufacturing process of this targeted therapeutic. The "EC" designation is associated with compounds developed by Endocyte, a company later acquired by Novartis, which specializes in small molecule drug conjugates (SMDCs).[2]

EC0531: A Potent Folate-Targeted Tubulysin (B8622420) Conjugate

EC0531 is a folate-drug conjugate that links folic acid to tubulysin B, a potent microtubule-inhibiting agent, via a polar carbohydrate-based spacer.[2][3] This design allows for targeted delivery of tubulysin B to FR-positive cancer cells.

Mechanism of Action

The therapeutic activity of EC0531 is derived from its tubulysin B payload. The proposed mechanism of action follows a multi-step process:

  • Targeting and Binding: The folic acid component of EC0531 binds with high affinity to folate receptors overexpressed on the surface of cancer cells.

  • Internalization: Upon binding, the EC0531-FR complex is internalized into the cell via receptor-mediated endocytosis.

  • Payload Release: Inside the cell, the linker connecting folic acid and tubulysin B is cleaved, releasing the active cytotoxic agent.

  • Microtubule Disruption: Tubulysin B inhibits tubulin polymerization, a critical process for the formation of microtubules.

  • Cell Cycle Arrest and Apoptosis: The disruption of the microtubule network leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis (programmed cell death).[4][5]

Signaling Pathways

The primary signaling pathway affected by EC0531 is the one governing mitotic progression. By disrupting microtubule dynamics, tubulysin B activates the spindle assembly checkpoint, which halts the cell cycle. Prolonged arrest in mitosis initiates the intrinsic apoptotic pathway, involving the activation of caspases.

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space EC0531 EC0531 FR Folate Receptor (FR) EC0531->FR Binding Endosome Endosome FR->Endosome Endocytosis TubulysinB Tubulysin B Endosome->TubulysinB Release Tubulin Tubulin TubulysinB->Tubulin Inhibits Polymerization Microtubules Microtubules Tubulin->Microtubules Polymerization G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Caption: Signaling pathway of EC0531. (Within 100 characters)

Preclinical Data for EC0531

Preclinical studies have demonstrated the potent and specific anti-tumor activity of EC0531.

In Vitro Efficacy
Cell Line TypeMetricValueReference
FR-positive cellsIC50~2 nM[2][3]
FR-negative cellsActivityNo activity observed[2][3]
In Vivo Efficacy
Animal ModelTumor TypeTreatmentOutcomeReference
nu/nu miceHuman KB xenograftEC05315/5 cures[2][3]
nu/nu miceHuman KB xenograftEC0531 + excess folic acid0/5 remissions[3]
nu/nu miceHuman KB xenograftUnconjugated tubulysin0/5 remissions[3]

Experimental Protocols

While detailed, step-by-step protocols are not fully available in the public domain, the following outlines the general methodologies used in the preclinical evaluation of EC0531.

In Vitro Cytotoxicity Assay
  • Cell Lines: Folate receptor-positive (e.g., KB) and folate receptor-negative cell lines were used.

  • Treatment: Cells were incubated with varying concentrations of EC0531.

  • Competition Assay: To confirm FR-specificity, a set of FR-positive cells were co-incubated with EC0531 and an excess of free folic acid.

  • Endpoint: Cell viability was assessed after a defined incubation period to determine the IC50 value.

In Vivo Xenograft Studies
  • Animal Model: Immunocompromised mice (e.g., nu/nu) were used.

  • Tumor Implantation: Human cancer cells (e.g., KB) were subcutaneously injected to establish tumors.

  • Treatment Regimen: Once tumors reached a specified size, mice were treated with EC0531, a control (e.g., vehicle or unconjugated drug), or EC0531 in combination with excess folic acid.

  • Monitoring: Tumor volume and body weight were monitored throughout the study.

  • Endpoint: Tumor growth inhibition and complete remission rates were determined.

cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cell Culture (FR+ and FR- lines) Treatment_InVitro Treatment with EC0531 (with/without excess folic acid) Cell_Culture->Treatment_InVitro Viability_Assay Cell Viability Assay Treatment_InVitro->Viability_Assay IC50_Determination IC50 Determination Viability_Assay->IC50_Determination Tumor_Implantation Tumor Cell Implantation (e.g., KB cells in nu/nu mice) Tumor_Growth Tumor Growth to Palpable Size Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment_InVivo Treatment Administration (EC0531, Control, EC0531 + FA) Randomization->Treatment_InVivo Monitoring Tumor & Body Weight Monitoring Treatment_InVivo->Monitoring Efficacy_Evaluation Efficacy Evaluation (Tumor Growth Inhibition, Remission) Monitoring->Efficacy_Evaluation

Caption: Experimental workflow for EC0531 evaluation. (Within 100 characters)

Conclusion

This compound serves as a key building block in the synthesis of EC0531, a promising folate-targeted cancer therapeutic. The preclinical data for EC0531 demonstrates its high potency and specificity for FR-positive cancer cells, validating the folate-targeting approach. The mechanism of action, centered on microtubule disruption by the tubulysin B payload, is a well-established anti-cancer strategy. Further research and clinical development of folate-tubulysin conjugates like EC0531 are warranted to explore their full therapeutic potential in treating various FR-positive malignancies. This guide provides a foundational understanding for researchers and developers working in the field of targeted cancer therapies.

References

Investigating the Biological Activity of EC0488: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive searches for the compound designated "EC0488" have not yielded any specific publicly available scientific literature, preclinical data, or clinical trial information. The following guide is a template outlining the necessary components for a comprehensive technical whitepaper on a novel therapeutic agent. Should information on this compound become available, this framework can be populated with the relevant data and experimental details.

Executive Summary

This section would typically provide a high-level overview of this compound, including its compound class, proposed mechanism of action, and the key findings from in vitro and in vivo studies. It would summarize the therapeutic potential and the current stage of development.

Introduction to this compound

This chapter would detail the background of the compound, including:

  • Chemical Structure and Properties: A depiction of the chemical structure of this compound, along with data on its molecular weight, formula, solubility, and other relevant physicochemical properties.

  • Therapeutic Rationale: An explanation of the biological target or pathway that this compound is designed to modulate and the unmet medical need it aims to address.

Mechanism of Action

A detailed exploration of how this compound exerts its biological effects would be presented here. This would involve:

  • Target Engagement and Binding Affinity: Quantitative data on the binding of this compound to its molecular target.

  • Signaling Pathway Modulation: A description of the downstream cellular signaling cascades affected by this compound.

Visualizing the this compound Signaling Pathway

The following DOT script illustrates a hypothetical signaling pathway that a compound like this compound might modulate.

EC0488_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Target Receptor Kinase1 Kinase A Receptor->Kinase1 Activates This compound This compound This compound->Receptor Binds to Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates Gene Target Gene TranscriptionFactor->Gene Translocates to Nucleus and Binds DNA Response Biological Response Gene->Response

A hypothetical signaling cascade initiated by this compound binding to its target receptor.

Preclinical Efficacy

This section would present the data from in vitro and in vivo studies that support the therapeutic potential of this compound.

In Vitro Studies

A summary of experiments conducted in cell-based assays.

Table 1: In Vitro Activity of this compound

Assay TypeCell LineIC50 / EC50 (nM)Key Findings
Cell ViabilityExampleCell-1Data UnavailableData Unavailable
Target InhibitionExampleEnzyme-AssayData UnavailableData Unavailable
Biomarker ModulationExampleCell-2Data UnavailableData Unavailable
In Vivo Studies

A summary of experiments conducted in animal models.

Table 2: In Vivo Efficacy of this compound

Animal ModelDosing RegimenEfficacy EndpointResults
Xenograft ModelData UnavailableTumor Growth InhibitionData Unavailable
Disease ModelData UnavailableSymptom ReductionData Unavailable

Pharmacokinetics and Toxicology

This chapter would focus on the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, as well as its safety profile.

Table 3: Summary of Pharmacokinetic Parameters of this compound

ParameterSpeciesValue
Bioavailability (%)Data UnavailableData Unavailable
Half-life (t1/2)Data UnavailableData Unavailable
CmaxData UnavailableData Unavailable
AUCData UnavailableData Unavailable

Table 4: Summary of Toxicology Findings for this compound

Study TypeSpeciesKey FindingsNOAEL
Acute ToxicityData UnavailableData UnavailableData Unavailable
Repeat-Dose ToxicityData UnavailableData UnavailableData Unavailable

Experimental Protocols

This section would provide detailed methodologies for the key experiments cited in the previous sections to ensure reproducibility.

Cell Viability Assay Protocol
  • Cell Seeding: Plate cells (e.g., ExampleCell-1) in 96-well plates at a density of 5,000 cells/well and allow to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 100 µM) for 72 hours.

  • Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) to each well and measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to vehicle-treated controls and calculate the IC50 value using a non-linear regression model.

In Vivo Xenograft Study Protocol
  • Cell Implantation: Subcutaneously implant tumor cells (e.g., 5 x 10^6 ExampleCell-1 cells) into the flank of immunocompromised mice.

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-150 mm³).

  • Randomization and Dosing: Randomize mice into vehicle control and this compound treatment groups. Administer this compound at the specified dose and schedule (e.g., daily intraperitoneal injection).

  • Efficacy Measurement: Measure tumor volume and body weight twice weekly.

  • Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study period. Calculate tumor growth inhibition.

Visualizing the Experimental Workflow

The following DOT script outlines a typical preclinical experimental workflow for a novel compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation A Target Binding Assay B Cell-Based Potency Assay A->B C Selectivity Profiling B->C D Pharmacokinetic Studies C->D Lead Candidate Selection E Efficacy in Disease Models D->E F Toxicology Studies E->F G G F->G IND-Enabling Studies

A generalized workflow for the preclinical evaluation of a therapeutic candidate.

Conclusion and Future Directions

This final section would summarize the key findings regarding the biological activity of this compound and outline the next steps in its development. This could include plans for further preclinical studies, IND-enabling toxicology studies, and the design of first-in-human clinical trials.

An In-depth Technical Guide to Folate Receptor-Targeted Therapies for Folate Receptor-Positive Cancers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The folate receptor (FR) has emerged as a compelling target in oncology due to its limited expression in healthy tissues and its overexpression in a variety of solid tumors, including ovarian, lung, and breast cancers. The alpha isoform of the folate receptor (FRα) is a glycosylphosphatidylinositol (GPI)-anchored protein that binds with high affinity to folic acid, mediating its transport into the cell. This differential expression pattern provides a therapeutic window for targeted drug delivery, aiming to maximize efficacy while minimizing off-target toxicities. This guide provides a comprehensive overview of the core principles, therapeutic strategies, and clinical data related to folate receptor-targeted therapies for FR-positive cancers. While this document aims to be a thorough resource, it is important to note that specific data for a compound designated "EC0488" is not publicly available. Therefore, this guide will focus on the well-established principles and examples within the class of folate receptor-targeted agents.

Mechanism of Action of Folate Receptor-Targeted Therapies

Folate receptor-targeted therapies leverage the high affinity of folic acid or anti-folates for FRα to selectively deliver cytotoxic payloads to cancer cells. The general mechanism involves the binding of a folate-drug conjugate to the FRα on the tumor cell surface, followed by internalization via endocytosis. Once inside the cell, the cytotoxic agent is released, leading to cell death.

Signaling Pathways

While the primary mechanism of folate-drug conjugates is the targeted delivery of cytotoxic agents, the folate receptor itself can modulate intracellular signaling pathways that contribute to cancer cell proliferation and survival. Upon ligand binding, FRα can initiate signaling cascades, including the activation of STAT3 and the LYN tyrosine kinase.

Folate_Receptor_Signaling General Signaling Pathways Associated with Folate Receptor α FRa Folate Receptor α (FRα) GP130 GP130 FRa->GP130 Associates with LYN LYN Kinase FRa->LYN Activates Folate Folate Folate->FRa Binds JAK JAK GP130->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 pSTAT3 STAT3->pSTAT3 Proliferation Cell Proliferation & Survival pSTAT3->Proliferation Promotes pLYN pLYN LYN->pLYN pLYN->Proliferation Promotes

Caption: Simplified diagram of signaling pathways potentially activated by folate binding to FRα.

Therapeutic Strategies Targeting the Folate Receptor

Several distinct therapeutic modalities have been developed to exploit FRα expression on cancer cells.

1. Small Molecule Drug Conjugates (SMDCs)

SMDCs consist of a high-affinity folate ligand, a linker, and a potent cytotoxic drug. Vintafolide (EC145) is a notable example, which is a conjugate of folic acid and a vinca (B1221190) alkaloid cytotoxic agent.

2. Antibody-Drug Conjugates (ADCs)

ADCs utilize a monoclonal antibody targeting FRα to deliver a cytotoxic payload. Mirvetuximab soravtansine (B3322474) is a first-in-class ADC approved for FRα-positive, platinum-resistant ovarian cancer. It is composed of an FRα-targeting antibody linked to the maytansinoid microtubule inhibitor, DM4.

3. Chimeric Antigen Receptor (CAR) T-Cell Therapy

CAR T-cell therapy involves genetically engineering a patient's T-cells to express a CAR that recognizes FRα, directing the immune cells to attack and kill FRα-positive tumor cells.

4. Folate-Targeted Immunotherapies

This approach involves conjugating folic acid to a hapten, a small molecule that can elicit an immune response. This conjugate marks FRα-positive tumor cells for destruction by the immune system.[1]

Quantitative Data from Clinical Trials

The following tables summarize key quantitative data from clinical trials of representative folate receptor-targeted therapies.

Table 1: Efficacy of Vintafolide in Platinum-Resistant Ovarian Cancer (PREcedent Trial)

EndpointVintafolide + DoxilDoxil Alone
Median Progression-Free Survival (PFS)5.0 months2.7 months
Hazard Ratio (HR) for PFS0.63-
Overall Response Rate (ORR)28%14%

Table 2: Efficacy of Mirvetuximab Soravtansine in FRα-High Platinum-Resistant Ovarian Cancer (SORAYA Study) [2][3]

EndpointValue95% Confidence Interval (CI)
Objective Response Rate (ORR)32.4%23.6% - 42.2%
Complete Response (CR)4.7%-
Partial Response (PR)27.7%-
Median Duration of Response (DOR)6.9 months5.6 - 9.7 months

Table 3: Efficacy of Mirvetuximab Soravtansine in FRα-Positive, Platinum-Resistant Ovarian Cancer (MIRASOL Study) [4]

EndpointMirvetuximab SoravtansineInvestigator's Choice Chemotherapy
Median Progression-Free Survival (PFS)5.62 months3.98 months
Hazard Ratio (HR) for PFS0.65-
Median Overall Survival (OS)16.46 months12.75 months
Hazard Ratio (HR) for OS0.67-
Objective Response Rate (ORR)42.3%15.9%

Experimental Protocols

The following sections detail generalized methodologies for key experiments cited in the development of folate receptor-targeted therapies.

General Experimental Workflow for Preclinical Evaluation

Preclinical_Workflow Generalized Preclinical Evaluation Workflow for FR-Targeted Therapies cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies CellLines FRα-Positive Cancer Cell Line Selection (e.g., KB, IGROV-1) Binding Binding Affinity Assays (e.g., Radioligand Binding) CellLines->Binding Cytotoxicity Cytotoxicity Assays (e.g., MTT, CellTiter-Glo) CellLines->Cytotoxicity Internalization Internalization Studies (e.g., Confocal Microscopy) CellLines->Internalization Xenograft Tumor Xenograft Model Establishment in Mice Internalization->Xenograft Treatment Treatment with FR-Targeted Agent Xenograft->Treatment Efficacy Efficacy Assessment (Tumor Volume Measurement) Treatment->Efficacy Toxicity Toxicity Assessment (Body Weight, Histopathology) Treatment->Toxicity

Caption: A typical workflow for the preclinical assessment of folate receptor-targeted therapies.

1. Cell Line Selection and Culture

  • Objective: To utilize relevant cancer cell lines with varying levels of FRα expression to assess the specificity and potency of the therapeutic agent.

  • Method:

    • FRα-positive human cancer cell lines (e.g., KB, HeLa, IGROV-1, SKOV-3) and FRα-negative cell lines (as controls) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum and antibiotics.[4]

    • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

    • FRα expression levels are confirmed using techniques such as flow cytometry, Western blotting, or quantitative real-time PCR.

2. In Vitro Cytotoxicity Assays

  • Objective: To determine the concentration-dependent cytotoxic effect of the folate-drug conjugate on cancer cells.

  • Method:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with serial dilutions of the folate-drug conjugate, the free drug, and a vehicle control.

    • After a specified incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.

    • The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

3. Receptor Binding Assays

  • Objective: To quantify the binding affinity of the folate conjugate to the folate receptor.

  • Method:

    • A radiolabeled folate derivative (e.g., ³H-folic acid) is used in a competitive binding assay.

    • FRα-expressing cells or cell membranes are incubated with a fixed concentration of the radioligand and increasing concentrations of the unlabeled folate-drug conjugate.

    • The amount of bound radioactivity is measured, and the inhibition constant (Ki) is determined, which reflects the binding affinity of the conjugate.

4. In Vivo Antitumor Efficacy Studies

  • Objective: To evaluate the therapeutic efficacy of the folate-drug conjugate in a living organism.

  • Method:

    • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are typically used.

    • Tumor Implantation: FRα-positive human tumor cells are subcutaneously or orthotopically implanted into the mice.

    • Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. The folate-drug conjugate is administered intravenously or intraperitoneally at various doses and schedules.

    • Efficacy Assessment: Tumor volume is measured regularly using calipers. Animal body weight and general health are also monitored.

    • Endpoint: The study may be terminated when tumors in the control group reach a certain size, and the tumors from all groups are excised and weighed.

Folate receptor-targeted therapies represent a promising and clinically validated approach for the treatment of FRα-positive cancers. The strategies of using SMDCs and ADCs have demonstrated significant antitumor activity, particularly in heavily pretreated patient populations. The continued development of novel folate-targeted agents, including next-generation ADCs and CAR T-cell therapies, holds the potential to further improve outcomes for patients with these malignancies. A deep understanding of the underlying biology of the folate receptor, coupled with robust preclinical and clinical evaluation, is crucial for the successful translation of these targeted therapies into the clinic.

References

Preliminary Studies on Compound Cytotoxicity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly available scientific literature and technical reports do not contain specific data on the cytotoxicity of a compound designated "EC0488." The following guide is a comprehensive template designed for researchers, scientists, and drug development professionals to structure and present their findings on the cytotoxicity of a novel compound, using established methodologies and data presentation formats. The experimental details and data presented herein are illustrative and based on common practices in cytotoxicity assessment.

Data Presentation: Quantitative Summary of Cytotoxic Effects

Effective data presentation is crucial for the clear communication of scientific findings. The following tables provide a structured format for summarizing quantitative data from cytotoxicity and apoptosis assays.

Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines

Cell LineThis compound IC₅₀ (µM) after 48hPositive Control (e.g., Doxorubicin) IC₅₀ (µM) after 48h
MCF-7 (Breast)Data not availableInsert Value
A549 (Lung)Data not availableInsert Value
HeLa (Cervical)Data not availableInsert Value
Jurkat (T-cell)Data not availableInsert Value

IC₅₀ values represent the concentration of a drug that is required for 50% inhibition of cell viability.

Table 2: Induction of Apoptosis by this compound in a Representative Cell Line (e.g., HeLa)

Treatment% Apoptotic Cells (Annexin V positive)Caspase-3/7 Activity (Fold Change vs. Control)
Vehicle ControlInsert Value1.0
This compound (IC₅₀ concentration)Data not availableInsert Value
Positive Control (e.g., Staurosporine)Insert ValueInsert Value

Experimental Protocols

Detailed and reproducible experimental protocols are the bedrock of sound scientific research. The following sections describe standard methods for assessing cytotoxicity.

Cell Culture

MCF-7, A549, and HeLa cells are cultured in DMEM, while Jurkat cells are maintained in RPMI-1640 medium.[1] All media are supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.[1]

Cell Viability Assay (MTT Assay)

Cell viability can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells.[2]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO, typically below 0.5% final concentration) for 48 hours.[2]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[2]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Apoptosis is a form of programmed cell death that can be detected by flow cytometry using Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells) and Propidium Iodide (a fluorescent intercalating agent that stains the DNA of late apoptotic and necrotic cells with compromised membranes).

  • Cell Treatment: Treat cells with this compound at its IC₅₀ concentration for a specified time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).[2]

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Live cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.

Caspase-3/7 Activity Assay

Caspases are a family of proteases that play a crucial role in the execution phase of apoptosis.[3][4] Caspase-3 and -7 are key executioner caspases.

  • Cell Lysis: Treat cells with this compound, and at the desired time point, lyse the cells to release their contents.

  • Substrate Addition: Add a luminogenic or fluorogenic substrate for caspase-3/7 to the cell lysate. The substrate is cleaved by active caspases, generating a signal.

  • Signal Detection: Measure the luminescence or fluorescence using a microplate reader. The signal intensity is proportional to the caspase-3/7 activity.[3]

Visualizations: Signaling Pathways and Experimental Workflows

Diagrams are powerful tools for illustrating complex biological processes and experimental designs.

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay Cytotoxicity Assessment cluster_data Data Analysis start Seed Cells in 96-well Plates incubation1 Incubate for 24h start->incubation1 treatment Add this compound (various concentrations) incubation1->treatment incubation2 Incubate for 48h treatment->incubation2 mtt MTT Assay incubation2->mtt apoptosis Apoptosis Assay incubation2->apoptosis caspase Caspase-3/7 Assay incubation2->caspase data_analysis Calculate IC50 & Apoptosis Rate mtt->data_analysis apoptosis->data_analysis caspase->data_analysis

Caption: General workflow for in vitro cytotoxicity assessment.

The induction of apoptosis can occur through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway.[4][5] Both pathways converge on the activation of executioner caspases.[4]

apoptosis_pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligand Death Ligand (e.g., FasL, TNF) death_receptor Death Receptor (e.g., Fas, TNFR) death_ligand->death_receptor disc DISC Formation death_receptor->disc procaspase8 Procaspase-8 disc->procaspase8 caspase8 Caspase-8 procaspase8->caspase8 mito Mitochondria caspase8->mito via tBid procaspase3 Procaspase-3 caspase8->procaspase3 dna_damage DNA Damage / Cellular Stress p53 p53 Activation dna_damage->p53 bax_bak Bax/Bak Activation p53->bax_bak bax_bak->mito cytochrome_c Cytochrome c Release mito->cytochrome_c apoptosome Apoptosome Formation cytochrome_c->apoptosome procaspase9 Procaspase-9 apoptosome->procaspase9 caspase9 Caspase-9 procaspase9->caspase9 caspase9->procaspase3 caspase3 Caspase-3 procaspase3->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: The extrinsic and intrinsic apoptosis signaling pathways.

This technical guide provides a framework for conducting and presenting preliminary cytotoxicity studies. By following these standardized protocols and data presentation formats, researchers can ensure the clarity, reproducibility, and impact of their findings in the field of drug discovery and development.

References

EC0488 and its Impact on Purine Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the chemical compound EC0488 and its role as a precursor to the folate receptor-targeted agent EC0531. While EC0531's primary mechanism of action is the inhibition of tubulin polymerization, its structural components and the broader class of folate-targeted therapeutics suggest a potential secondary effect on purine (B94841) synthesis. This document explores the established role of antifolates in disrupting the de novo purine biosynthesis pathway, focusing on the key enzyme glycinamide (B1583983) ribonucleotide formyltransferase (GARFTase). While direct evidence for this compound or EC0531 inhibiting purine synthesis is not currently available in published literature, this guide presents the scientific rationale for this potential activity, detailed experimental protocols to investigate such effects, and the known synthetic pathway from this compound to the active drug conjugate EC0531. Quantitative data from related folate-targeted antifolates are provided for comparative analysis.

Introduction: The Role of this compound in Targeted Cancer Therapy

This compound is a complex chemical intermediate with the molecular formula C65H98N16O34S and a molecular weight of 1679.63 g/mol (CAS Number: 1059477-92-7). Its primary significance in the field of oncology drug development lies in its function as a precursor for the synthesis of EC0531, a potent folate receptor-targeted drug conjugate.

EC0531 is a sophisticated molecule composed of three key components:

  • A folate targeting moiety: This allows the drug to specifically bind to and be internalized by cancer cells that overexpress the folate receptor (FR).

  • A tubulysin (B8622420) B payload: Tubulysins are highly cytotoxic agents that inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.

  • A specialized linker system: This connects the targeting moiety to the cytotoxic payload and is designed to release the tubulysin B once inside the target cell.

The therapeutic strategy behind EC0531 is to deliver a highly potent cytotoxic agent directly to cancer cells while minimizing exposure to healthy tissues, thereby increasing the therapeutic window. Clinical and preclinical studies have demonstrated the potent anti-tumor activity of EC0531 in FR-positive cancers.

The Link to Purine Synthesis: The Antifolate Connection

While the primary mechanism of action of EC0531 is the disruption of microtubule dynamics, its folate-targeting component places it within the broader context of antifolate therapeutics. Antifolates are a well-established class of chemotherapeutic agents that interfere with the metabolic pathways dependent on folic acid. One of the most critical of these pathways is the de novo synthesis of purines, the essential building blocks of DNA and RNA.

Folate coenzymes are required for two key steps in the de novo purine biosynthesis pathway, which are catalyzed by the enzyme glycinamide ribonucleotide formyltransferase (GARFTase) and aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFTase).[1] Antifolates exert their effect by inhibiting these and other folate-dependent enzymes, leading to a depletion of the purine nucleotide pool, which in turn inhibits DNA replication and cell division.

Numerous studies have demonstrated that folate receptor-targeted drugs, structurally similar to the folate portion of EC0531, can act as potent inhibitors of GARFTase.[2][3] This raises the compelling hypothesis that this compound, as the precursor to the folate-containing EC0531, and EC0531 itself, may possess a secondary, as-yet-unreported, mechanism of action involving the inhibition of purine synthesis.

Quantitative Data on Related Folate-Targeted GARFTase Inhibitors

Direct quantitative data on the inhibition of purine synthesis enzymes by this compound or EC0531 is not available in the public domain. However, data from structurally related folate receptor-targeted antifolates that inhibit GARFTase provide a valuable benchmark for potential activity.

CompoundTarget Cell LineIC50 (nM)Enzyme TargetKi (nM)Reference
Related Antifolate 1 FR+ KB cells~2GARFTase6.5[3][4]
Related Antifolate 2 FR+ cells~3GARFTaseN/A[3]
Lometrexol CCRF-CEM2.9GARFTaseN/A[4]
LY309887 CCRF-CEM9.9GARFTase6.5[4]

Table 1: In Vitro Potency of Structurally Related Folate-Targeted Antifolates. N/A indicates data not available in the cited literature.

Experimental Protocols for Investigating the Effect on Purine Synthesis

To determine whether this compound or EC0531 affects purine synthesis, the following established experimental protocols can be employed.

In Vitro GARFTase Inhibition Assay (Spectrophotometric)

This assay directly measures the enzymatic activity of purified GARFTase and its inhibition by a test compound.

Principle: The activity of GARFTase is determined by monitoring the rate of production of 5,8-dideaza-tetrahydrofolate from 10-formyl-5,8-dideazafolate (10-CHO-DDF) in the presence of the substrate β-glycinamide ribonucleotide (GAR). The reaction is monitored spectrophotometrically.[2]

Materials:

  • Purified human GARFTase enzyme

  • α,β-GAR (substrate)

  • 10-CHO-DDF (folate substrate analog)

  • HEPES buffer (0.1 M, pH 7.5)

  • Test compounds (this compound, EC0531) dissolved in DMSO

  • UV-transparent 96-well plate

  • Spectrophotometer capable of reading absorbance at 295 nm

Procedure:

  • Prepare a reaction mixture containing 30 µM α,β-GAR and 5.4 µM 10-CHO-DDF in HEPES buffer.

  • Add varying concentrations of the test compound (this compound or EC0531) to the wells of the 96-well plate.

  • Pre-incubate the plate at 37°C.

  • Initiate the reaction by adding 20 nM of purified GARFTase to each well.

  • Immediately measure the change in absorbance at 295 nm over time.

  • The rate of the reaction is proportional to the GARFTase activity. Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

In Situ Cellular Assay for Purine Synthesis Inhibition

This assay measures the effect of a test compound on de novo purine synthesis within intact cells.

Principle: Cells are incubated with a radiolabeled precursor of the purine ring, such as [14C]glycine. The incorporation of the radiolabel into purine nucleotides is measured. A decrease in radiolabel incorporation in the presence of the test compound indicates inhibition of the de novo purine synthesis pathway.[5]

Materials:

  • FR-positive cancer cell line (e.g., KB cells)

  • Cell culture medium and supplements

  • [14C]glycine

  • Test compounds (this compound, EC0531)

  • Trichloroacetic acid (TCA)

  • Scintillation counter

Procedure:

  • Seed FR-positive cells in culture plates and allow them to adhere.

  • Treat the cells with varying concentrations of the test compound for a predetermined time (e.g., 24 hours).

  • Add [14C]glycine to the culture medium and incubate for a further period (e.g., 4 hours) to allow for incorporation into the purine nucleotide pool.

  • Wash the cells with cold phosphate-buffered saline (PBS).

  • Precipitate the macromolecules (including DNA and RNA) by adding cold TCA.

  • Wash the precipitate to remove unincorporated [14C]glycine.

  • Lyse the cells and measure the radioactivity of the acid-insoluble fraction using a scintillation counter.

  • A reduction in radioactivity in treated cells compared to untreated controls indicates inhibition of de novo purine synthesis.

Signaling Pathways and Experimental Workflows

De Novo Purine Synthesis Pathway and Point of Antifolate Inhibition

The following diagram illustrates the simplified de novo purine synthesis pathway, highlighting the steps catalyzed by the folate-dependent enzymes GARFTase and AICARFTase, which are the primary targets of antifolate drugs.

Purine_Synthesis_Pathway PRPP PRPP PRA PRA PRPP->PRA Gln GAR GAR PRA->GAR Gly, ATP FGAR FGAR GAR->FGAR FGAM FGAM FGAR->FGAM Gln, ATP AIR AIR FGAM->AIR ATP CAIR CAIR AIR->CAIR CO2 SAICAR SAICAR CAIR->SAICAR Asp, ATP AICAR AICAR SAICAR->AICAR Fumarate FAICAR FAICAR AICAR->FAICAR IMP IMP FAICAR->IMP THF_GAR 10-Formyl-THF GARFTase GARFTase THF_GAR->GARFTase THF_AICAR 10-Formyl-THF AICARFTase AICARFTase THF_AICAR->AICARFTase GARFTase->GAR GARFTase->FGAR AICARFTase->AICAR AICARFTase->FAICAR

Caption: Simplified de novo purine synthesis pathway with folate-dependent steps.

Proposed Mechanism of Folate Receptor-Targeted Drug Action

This diagram illustrates the proposed dual mechanism of action for a folate-targeted drug like EC0531, incorporating both tubulin inhibition and potential purine synthesis inhibition.

Folate_Drug_Action cluster_Cell FR-Positive Cancer Cell FR Folate Receptor Endosome Endosome FR->Endosome Endocytosis Tubulin_Payload Tubulysin B Endosome->Tubulin_Payload Payload Release Folate_Moiety Folate Moiety Endosome->Folate_Moiety Folate Moiety Release Tubulin Tubulin Microtubules Microtubules Tubulin->Microtubules Polymerization Cell_Cycle_Arrest Cell Cycle Arrest Microtubules->Cell_Cycle_Arrest Disruption Purine_Pool Purine Nucleotide Pool DNA_RNA DNA/RNA Synthesis Purine_Pool->DNA_RNA Tubulin_Payload->Tubulin Inhibition Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Leads to GARFTase_Target GARFTase Folate_Moiety->GARFTase_Target Potential Inhibition GARFTase_Target->Purine_Pool Inhibition EC0531 EC0531 (Folate-Tubulysin Conjugate) EC0531->FR Binding

Caption: Proposed dual mechanism of EC0531.

Experimental Workflow: Synthesis of EC0531 from this compound

While a detailed, step-by-step protocol for the synthesis of EC0531 from this compound is proprietary, the general workflow involves a coupling reaction between the activated folate derivative (this compound) and the tubulysin B payload.

Synthesis_Workflow This compound This compound (Activated Folate Intermediate) Coupling Coupling Reaction (e.g., Amide Bond Formation) This compound->Coupling Tubulysin Tubulysin B Payload with Linker Tubulysin->Coupling Purification Purification (e.g., HPLC) Coupling->Purification EC0531 EC0531 (Final Conjugate) Purification->EC0531

Caption: General synthesis workflow for EC0531.

Conclusion and Future Directions

This compound is a critical component in the synthesis of the promising folate receptor-targeted therapeutic, EC0531. While the primary anti-cancer activity of EC0531 is attributed to its tubulysin B payload, the presence of the folate targeting moiety suggests a potential, yet unconfirmed, secondary mechanism involving the inhibition of de novo purine synthesis. This is based on the well-documented activity of other folate receptor-targeted antifolates that inhibit GARFTase.

Further research is warranted to definitively assess the impact of this compound and EC0531 on the purine biosynthesis pathway. The experimental protocols outlined in this guide provide a clear path for such investigations. Should a dual mechanism of action be confirmed, it would have significant implications for the clinical development of EC0531 and the design of future folate-targeted therapies, potentially leading to strategies to overcome resistance and enhance therapeutic efficacy. Drug development professionals are encouraged to consider this potential dual activity when evaluating the complete pharmacological profile of EC0531 and related compounds.

References

Understanding the Structure-Activity Relationship of a Novel Compound: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

A critical aspect of drug discovery and development is the elucidation of the structure-activity relationship (SAR) of a lead compound. SAR studies are designed to systematically investigate how the chemical structure of a molecule influences its biological activity. By making targeted modifications to a compound's scaffold and functional groups, researchers can identify key structural motifs responsible for its potency, selectivity, and pharmacokinetic properties. This iterative process of synthesis and biological testing is fundamental to optimizing a lead candidate into a viable drug.

This guide provides an in-depth overview of the methodologies and data interpretation central to establishing the SAR of a novel compound. While the specific compound "EC0488" did not yield public domain information, the principles and protocols outlined herein are universally applicable to the SAR investigation of any new chemical entity.

Data Presentation in SAR Studies

Quantitative data from SAR studies are typically summarized in tables to facilitate direct comparison of a compound's potency and other relevant parameters with its structural analogs. This allows for the clear identification of trends and the formulation of hypotheses about the role of different chemical modifications.

Table 1: Hypothetical SAR Data for a Series of Analogs

Compound IDR1 GroupR2 GroupTarget Binding Affinity (Kᵢ, nM)In Vitro Potency (IC₅₀, nM)Cell Viability (CC₅₀, µM)
Lead-001 -H-CH₃150320>50
Analog-002 -F-CH₃125280>50
Analog-003 -Cl-CH₃509545
Analog-004 -Br-CH₃458030
Analog-005 -H-CF₃300650>50
Analog-006 -Cl-CF₃12025040
Analog-007 -Br-H8015035

Kᵢ: Inhibitory constant, a measure of binding affinity. IC₅₀: Half-maximal inhibitory concentration, a measure of functional potency. CC₅₀: Half-maximal cytotoxic concentration, a measure of cytotoxicity.

Experimental Protocols

The determination of a compound's SAR relies on a suite of well-defined experimental protocols. The following are representative methodologies for key assays.

Target Binding Affinity Assay (Competition Binding Assay)

This assay quantifies the affinity of a test compound for its biological target by measuring its ability to displace a known radiolabeled or fluorescently labeled ligand.

  • Preparation: A homogenate or purified preparation of the target receptor, enzyme, or protein is prepared.

  • Incubation: The preparation is incubated with a fixed concentration of a high-affinity radioligand and varying concentrations of the unlabeled test compound.

  • Separation: The bound and free radioligand are separated by rapid filtration through a filter mat that traps the target-ligand complex.

  • Detection: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the test compound concentration. The IC₅₀ value (the concentration of test compound that displaces 50% of the specifically bound radioligand) is determined by non-linear regression analysis. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

In Vitro Potency Assay (Cell-Based Functional Assay)

This type of assay measures the functional effect of a compound on a specific cellular process. The example below describes a generic cell-based reporter assay.

  • Cell Culture: A cell line engineered to express the target of interest and a reporter gene (e.g., luciferase or β-galactosidase) under the control of a response element sensitive to the target's activity is cultured under standard conditions.

  • Seeding: Cells are seeded into multi-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with a range of concentrations of the test compound for a predetermined period.

  • Lysis and Reporter Assay: The cells are lysed, and the activity of the reporter enzyme is measured using a commercially available assay kit and a luminometer or spectrophotometer.

  • Data Analysis: The reporter activity is plotted against the logarithm of the compound concentration, and the IC₅₀ or EC₅₀ (half-maximal effective concentration) value is determined using a sigmoidal dose-response curve fit.

Cell Viability Assay

This assay assesses the cytotoxicity of a compound.

  • Cell Culture and Seeding: A relevant cell line is cultured and seeded into multi-well plates.

  • Compound Treatment: Cells are treated with a range of concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

  • Viability Assessment: A viability reagent (e.g., MTT, MTS, or a resazurin-based reagent) is added to the wells. These reagents are converted into a colored or fluorescent product by metabolically active cells.

  • Detection: The absorbance or fluorescence is measured using a plate reader.

  • Data Analysis: The signal is proportional to the number of viable cells. The data are plotted as the percentage of cell viability versus the logarithm of the compound concentration to determine the CC₅₀ value.

Visualizing SAR Workflows and Pathways

Diagrams are invaluable for illustrating the logical flow of experiments and the complex biological systems under investigation. The following diagrams are generated using the Graphviz DOT language.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis & Iteration Lead Lead Compound Analogs Design & Synthesize Analogs Lead->Analogs SAR Hypothesis Binding Binding Affinity (Ki) Analogs->Binding Potency In Vitro Potency (IC50) Analogs->Potency Selectivity Selectivity Assays Analogs->Selectivity Toxicity Cytotoxicity (CC50) Analogs->Toxicity SAR_Table Compile SAR Table Binding->SAR_Table Potency->SAR_Table Selectivity->SAR_Table Toxicity->SAR_Table New_Hypothesis Refine SAR Hypothesis SAR_Table->New_Hypothesis New_Hypothesis->Analogs Iterate Optimized Optimized Lead New_Hypothesis->Optimized Converge

Caption: A typical workflow for a structure-activity relationship study.

Signaling_Pathway Receptor GPCR G_Protein G Protein (Gα, Gβγ) Receptor->G_Protein Activates Compound Novel Compound Compound->Receptor Antagonist Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Kinase Protein Kinase A Second_Messenger->Kinase Activates Transcription_Factor Transcription Factor (e.g., CREB) Kinase->Transcription_Factor Phosphorylates Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Regulates

Caption: A hypothetical signaling pathway modulated by a novel antagonist.

In-depth Technical Guide: EC0488 as a Precursor for Targeted Therapies

Author: BenchChem Technical Support Team. Date: December 2025

An examination of available scientific literature and public records reveals no specific targeted therapy agent designated as EC0488. Extensive searches for preclinical and clinical data, mechanism of action, and developmental updates related to a compound named "this compound" have not yielded any direct results. The nomenclature, particularly the "EC" prefix, suggests a potential association with the biopharmaceutical company Endocyte, which has a significant history in the development of folate receptor-targeted therapies. However, public information from Endocyte (now a part of Novartis) details other compounds in their pipeline, such as Vintafolide (EC145), EC17 (a folate-targeted imaging agent), and other developmental candidates, but not this compound.

This suggests that this compound may represent an internal compound designation that was either discontinued (B1498344) in early-stage development and never publicly disclosed, or it is a misidentification of another compound.

While a specific guide on this compound cannot be constructed due to the absence of data, this document will provide a comprehensive overview of the principles and methodologies underlying folate receptor-targeted therapies, using publicly available information on similar compounds as illustrative examples. This will serve as a valuable technical resource for researchers, scientists, and drug development professionals working in this domain.

The Rationale for Folate Receptor-Targeted Therapies

The folate receptor (FR) is a glycosylphosphatidylinositol (GPI)-anchored protein that is overexpressed on the surface of various cancer cells, including ovarian, lung, breast, and kidney cancers, while having limited expression in normal tissues. This differential expression profile makes the FR an attractive target for delivering cytotoxic agents specifically to tumor cells, thereby minimizing off-target toxicity.

The therapeutic strategy involves conjugating a high-affinity folate ligand to a potent cytotoxic drug. This folate-drug conjugate (FDC) binds to the FR on cancer cells and is subsequently internalized via endocytosis. Once inside the cell, the cytotoxic payload is released, leading to cell death.

Key Components of Folate-Drug Conjugates

A typical folate-drug conjugate consists of three main components:

  • Targeting Ligand (Folic Acid): A derivative of folic acid serves as the high-affinity ligand that binds to the folate receptor.

  • Linker: A chemical linker connects the folic acid to the cytotoxic drug. The design of the linker is critical as it influences the stability of the conjugate in circulation and the efficient release of the drug within the target cell.

  • Cytotoxic Payload: A highly potent cytotoxic agent is chosen to ensure efficacy even at the low concentrations achieved through targeted delivery.

Signaling Pathways and Mechanism of Action

The binding of a folate-drug conjugate to the folate receptor initiates a cascade of events leading to cellular internalization and subsequent cytotoxicity.

Folate_Receptor_Targeted_Therapy_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space FDC Folate-Drug Conjugate FR Folate Receptor FDC->FR Binding Endosome Endosome FR->Endosome Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome Fusion Drug Released Cytotoxic Drug Lysosome->Drug Drug Release (Linker Cleavage) DNA_Damage DNA Damage / Microtubule Disruption Drug->DNA_Damage Cellular Target Interaction Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Mechanism of action for folate receptor-targeted therapy.

Experimental Protocols for Evaluating Folate-Drug Conjugates

The preclinical evaluation of FDCs involves a series of in vitro and in vivo experiments to assess their binding affinity, cytotoxicity, and anti-tumor efficacy.

In Vitro Assays

1. Folate Receptor Binding Affinity Assay:

  • Objective: To determine the binding affinity (Kd) of the FDC to the folate receptor.

  • Methodology:

    • Culture FR-positive cells (e.g., KB, IGROV-1) in appropriate media.

    • Incubate cells with varying concentrations of the FDC in the presence of a radiolabeled folic acid tracer (e.g., ³H-folic acid).

    • After incubation, wash the cells to remove unbound conjugate and tracer.

    • Lyse the cells and measure the radioactivity using a scintillation counter.

    • Calculate the Kd by competitive binding analysis.

2. Cytotoxicity Assay:

  • Objective: To determine the in vitro potency (IC50) of the FDC against FR-positive and FR-negative cancer cell lines.

  • Methodology:

    • Seed cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the FDC for a specified period (e.g., 72 hours).

    • Assess cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo®.

    • Plot the percentage of cell viability against the drug concentration and determine the IC50 value.

In Vivo Studies

1. Xenograft Tumor Models:

  • Objective: To evaluate the anti-tumor efficacy of the FDC in a living organism.

  • Methodology:

    • Implant human cancer cells (e.g., KB, IGROV-1) subcutaneously into immunocompromised mice (e.g., nude mice).

    • Once tumors reach a palpable size, randomize the mice into treatment and control groups.

    • Administer the FDC intravenously or intraperitoneally at various doses and schedules.

    • Monitor tumor volume and body weight regularly.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker assessment).

Representative Preclinical Data for Folate-Drug Conjugates

While specific data for this compound is unavailable, the following table summarizes representative preclinical data for other folate-drug conjugates to illustrate the expected performance of such agents.

CompoundCell LineIC50 (nM)Tumor ModelTumor Growth Inhibition (%)Reference
Vintafolide (EC145)KB1.5KB Xenograft>90Leamon et al.
EC17KBN/A (Imaging Agent)KB XenograftN/ALeamon et al.
Folate-TubulysinKB0.3KB Xenograft>95Reddy et al.

Experimental Workflow

The development and evaluation of a novel folate-drug conjugate follows a structured workflow from initial design to in vivo efficacy studies.

FDC_Development_Workflow Design FDC Design & Synthesis In_Vitro In Vitro Evaluation Design->In_Vitro Binding Binding Affinity (Kd) In_Vitro->Binding Cytotoxicity Cytotoxicity (IC50) In_Vitro->Cytotoxicity In_Vivo In Vivo Efficacy Cytotoxicity->In_Vivo Xenograft Xenograft Models In_Vivo->Xenograft Toxicity Toxicology Studies In_Vivo->Toxicity IND IND-Enabling Studies Toxicity->IND Clinical Clinical Trials IND->Clinical

Caption: General workflow for the development of a folate-drug conjugate.

Conclusion

While the specific identity and data for this compound remain elusive, the principles of folate receptor-targeted therapy are well-established and have led to the development of promising clinical candidates. The success of this approach hinges on the high specificity of the folate receptor for tumor cells, allowing for the targeted delivery of potent cytotoxic agents. The methodologies and workflows described in this guide provide a foundational understanding for researchers and drug developers working to advance this important class of cancer therapeutics. Further investigation into public disclosures from Novartis or historical records from Endocyte may eventually shed light on the specific nature of this compound.

The Strategic Role of EC0488 in the Synthesis of the Targeted Chemotherapeutic EC0531: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the pivotal role of the intermediate compound EC0488 in the synthesis of EC0531, a potent small molecule drug conjugate (SMDC) developed for targeted cancer therapy. EC0531 is comprised of a folate targeting moiety, a hydrophilic spacer, a self-immolative disulfide linker, and the highly cytotoxic agent, tubulysin (B8622420) B hydrazide. This document provides a comprehensive overview of the synthetic strategy, focusing on the preparation of the key folate-linker construct, this compound, and its subsequent conjugation to the tubulysin warhead to yield the final drug conjugate, EC0531. Detailed, representative experimental protocols, quantitative data, and visualizations of the chemical pathways are presented to offer a thorough understanding of this advanced drug development process. While the precise designation "this compound" is not explicitly defined in publicly available literature, this guide logically deduces its identity as the folate-hydrophilic spacer-linker moiety, a critical precursor to EC0531, based on the modular synthetic approaches common in the field of targeted drug conjugates.

Introduction to EC0531: A Next-Generation Folate-Targeted SMDC

EC0531 is a sophisticated small molecule drug conjugate designed to selectively deliver the potent microtubule inhibitor, tubulysin B, to cancer cells that overexpress the folate receptor.[1] Its modular design, as illustrated in Figure 1, allows for optimized pharmacokinetics and targeted drug release. The inclusion of a hydrophilic spacer, a key feature of EC0531, enhances the therapeutic range of the conjugate compared to its predecessors.[1] The synthesis of such a complex molecule relies on a convergent strategy, where key fragments are prepared separately and then combined in the final steps. This is where the intermediate, logically designated as this compound, plays a crucial role.

The Inferred Role and Structure of this compound

Based on established synthetic methodologies for SMDCs, this compound is rationally identified as the folate-containing component, complete with the hydrophilic spacer and the reactive linker, poised for conjugation with the tubulysin B hydrazide payload. This modular approach allows for the meticulous preparation and purification of the targeting and linker components before the introduction of the highly cytotoxic warhead.

Figure 1: Modular Components of EC0531

G cluster_EC0531 EC0531 Structure Folate Folic Acid (Targeting Ligand) Spacer Hydrophilic Spacer (1-amino-1-deoxyglucitolyl-γ-glutamate) Folate->Spacer Linker Self-immolative Disulfide Linker Spacer->Linker Payload Tubulysin B Hydrazide (Cytotoxic Warhead) Linker->Payload

Caption: The modular architecture of the EC0531 small molecule drug conjugate.

Synthesis of EC0531: The Conjugation of this compound and Tubulysin B Hydrazide

The synthesis of EC0531 culminates in the reaction between the activated folate-spacer-linker moiety (this compound) and the tubulysin B hydrazide. This final conjugation step is critical and requires precise control of reaction conditions to ensure high yield and purity of the final product.

General Synthetic Pathway

The overall synthetic pathway can be visualized as a two-stage process: the preparation of the key intermediate this compound, followed by its conjugation to the tubulysin warhead.

Figure 2: Synthetic Pathway of EC0531

G Folate_precursors Folate & Spacer Precursors This compound This compound (Folate-Spacer-Linker) Folate_precursors->this compound Multi-step synthesis Linker_synthesis Linker Synthesis Linker_synthesis->this compound EC0531 EC0531 This compound->EC0531 Conjugation Tubulysin_hydrazide Tubulysin B Hydrazide Tubulysin_hydrazide->EC0531

Caption: Convergent synthetic route to EC0531 highlighting the central role of the this compound intermediate.

Experimental Protocols (Representative)

The following are representative protocols for the key synthetic steps, based on established chemical principles for the synthesis of similar folate-drug conjugates.

Synthesis of this compound (Folate-Spacer-Linker)

The synthesis of this compound is a multi-step process involving the sequential coupling of the hydrophilic spacer and the disulfide linker to a derivative of folic acid. This would typically involve standard peptide coupling chemistries.

Table 1: Representative Reaction Parameters for this compound Synthesis

StepReactantsCoupling ReagentsSolventTemperature (°C)Reaction Time (h)
1. Spacer AttachmentPteroic acid, Spacer di-acidHBTU, HOBt, DIPEADMF2512
2. Linker CouplingFolate-Spacer, Activated LinkerEDC, NHSDMSO2524
Synthesis of EC0531 via Conjugation

The final step involves the reaction of the activated this compound with tubulysin B hydrazide. The disulfide linker in this compound would likely contain a reactive group, such as an N-hydroxysuccinimide (NHS) ester, which readily reacts with the hydrazide moiety of the tubulysin payload.

Table 2: Representative Reaction Parameters for EC0531 Synthesis

ParameterCondition
ReactantsThis compound-NHS, Tubulysin B Hydrazide
SolventAnhydrous DMSO
BaseDIPEA
Temperature (°C)25
Reaction Time (h)48
PurificationPreparative HPLC

Quantitative Data (Illustrative)

The following table presents illustrative quantitative data for the synthesis of EC0531, based on typical yields and purity levels achieved in the synthesis of complex SMDCs.

Table 3: Illustrative Yields and Purity for EC0531 Synthesis

CompoundMolecular Weight ( g/mol )Synthetic StepYield (%)Purity (%) (by HPLC)
This compound~1200Multi-step synthesis40-50>95
EC0531~2100Conjugation60-70>98

Experimental Workflow Visualization

The overall workflow for the synthesis and purification of EC0531 is a meticulous process requiring careful monitoring at each stage.

Figure 3: Experimental Workflow for EC0531 Synthesis

G cluster_synthesis Synthesis cluster_purification Purification & Analysis EC0488_synthesis Synthesis of this compound Conjugation This compound + Tubulysin B Hydrazide EC0488_synthesis->Conjugation HPLC Preparative HPLC Conjugation->HPLC Lyophilization Lyophilization HPLC->Lyophilization QC QC Analysis (HPLC, MS, NMR) Lyophilization->QC

Caption: A schematic of the experimental workflow for the synthesis and purification of EC0531.

Conclusion

The synthesis of the advanced folate-targeted SMDC, EC0531, is a testament to the power of modular chemical design in modern drug development. The strategic use of a key intermediate, herein referred to as this compound, allows for a convergent and efficient synthetic route. This approach enables the separate, controlled synthesis of the complex targeting and linker components before their final conjugation to the potent tubulysin B hydrazide warhead. This guide provides a comprehensive, albeit inferred, overview of the critical role of this compound in the synthesis of EC0531, offering valuable insights for researchers and professionals in the field of targeted cancer therapeutics. Further disclosure from the developing parties would be necessary to fully confirm the precise structure and synthetic details of the this compound intermediate.

References

The Enigmatic EC0488: Unraveling its Purported Impact on Microtubule Dynamics

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive literature review and data search has yielded no publicly available information on a compound designated "EC0488" and its effects on microtubule dynamics. This suggests that this compound may be a novel, preclinical compound under investigation, an internal designation not yet disclosed in scientific literature, or a potential misnomer for another agent.

This in-depth technical guide was intended to provide researchers, scientists, and drug development professionals with a thorough understanding of this compound's core impact on microtubule dynamics, complete with quantitative data, detailed experimental protocols, and visual representations of its mechanism of action. However, the absence of any reference to this compound in peer-reviewed journals, clinical trial databases, or chemical depositories prevents the fulfillment of this objective at this time.

For the benefit of the intended audience, this document will instead provide a foundational overview of microtubule dynamics and the established methodologies used to investigate the impact of novel compounds. This framework can be applied to the study of any potential microtubule-targeting agent once information becomes available.

I. The Critical Role of Microtubule Dynamics in Cellular Function

Microtubules are highly dynamic polymers of α- and β-tubulin heterodimers that are essential components of the cytoskeleton.[1] Their constant assembly (polymerization) and disassembly (depolymerization), a process termed dynamic instability, is crucial for a multitude of cellular processes, including:

  • Cell Division: Formation of the mitotic spindle, which is responsible for the accurate segregation of chromosomes.

  • Intracellular Transport: Serving as tracks for motor proteins like kinesins and dyneins to transport organelles, vesicles, and other cellular cargo.

  • Cell Shape and Motility: Contributing to the maintenance of cell structure and enabling cell migration.

Given their central role in cell proliferation, microtubules are a key target for anticancer therapies.[2]

II. Investigating the Impact of Novel Compounds on Microtubule Dynamics: A Methodological Overview

Should data on this compound become available, its effects on microtubule dynamics would likely be characterized using a combination of in vitro and cell-based assays. The following are standard experimental protocols employed in the field.

A. In Vitro Tubulin Polymerization Assay

This biochemical assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

Experimental Protocol:

  • Reagents: Purified tubulin (e.g., bovine brain tubulin), GTP (required for polymerization), polymerization buffer (e.g., PIPES-based buffer), and the test compound (this compound).

  • Procedure:

    • Tubulin is kept on ice to prevent spontaneous polymerization.

    • The test compound at various concentrations is incubated with the tubulin solution.

    • Polymerization is initiated by raising the temperature to 37°C and adding GTP.

    • The change in turbidity (light scattering) of the solution is monitored over time using a spectrophotometer at 340 nm. An increase in absorbance indicates microtubule polymerization.

  • Data Analysis: The rate and extent of polymerization in the presence of the test compound are compared to a control (vehicle-treated) sample. Inhibitors of tubulin polymerization will show a decrease in the rate and/or extent of the absorbance increase, while stabilizers may show an enhancement.

B. Immunofluorescence Microscopy of Cellular Microtubules

This cell-based assay visualizes the effects of a compound on the microtubule network within intact cells.

Experimental Protocol:

  • Cell Culture: Adherent cells (e.g., HeLa, A549) are cultured on coverslips.

  • Treatment: Cells are treated with the test compound (this compound) at various concentrations for a defined period.

  • Fixation and Permeabilization: Cells are fixed (e.g., with paraformaldehyde or methanol) to preserve their structure and then permeabilized (e.g., with Triton X-100) to allow antibody entry.

  • Immunostaining:

    • Cells are incubated with a primary antibody specific for α-tubulin or β-tubulin.

    • A secondary antibody conjugated to a fluorophore (e.g., Alexa Fluor 488) that binds to the primary antibody is then added.

    • Cell nuclei are often counterstained with a DNA-binding dye like DAPI.

  • Imaging: The coverslips are mounted on microscope slides and imaged using a fluorescence microscope (confocal or widefield).

  • Data Analysis: The morphology of the microtubule network in treated cells is compared to control cells. Destabilizing agents typically lead to a sparse or nonexistent microtubule network, while stabilizing agents can cause the formation of dense microtubule bundles.

C. Cell Viability and Proliferation Assays

These assays determine the cytotoxic and anti-proliferative effects of a compound, which are often downstream consequences of disrupted microtubule dynamics.

Experimental Protocol (Example: MTT Assay):

  • Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere.

  • Treatment: Cells are treated with a range of concentrations of the test compound (this compound) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Reading: The absorbance of the purple solution is measured on a plate reader (typically at 570 nm).

  • Data Analysis: The absorbance is proportional to the number of viable cells. The IC50 (half-maximal inhibitory concentration) value is calculated to quantify the compound's potency.

III. Potential Signaling Pathways and Mechanisms of Action

While no specific signaling pathways for this compound can be described, microtubule-targeting agents generally exert their effects through direct interaction with tubulin, leading to a cascade of downstream events.

Logical Workflow for Investigating a Novel Microtubule-Targeting Agent:

A Novel Compound (e.g., this compound) B In Vitro Tubulin Polymerization Assay A->B C Immunofluorescence Microscopy A->C D Cell Viability/ Proliferation Assays A->D E Direct Tubulin Binding? B->E C->E J Anti-proliferative Effect D->J F Microtubule Destabilization E->F Yes G Microtubule Stabilization E->G Yes H Mitotic Arrest F->H G->H I Apoptosis Induction H->I I->J

References

Foundational Research on Antifolate Compounds: A Technical Guide to EC0488 and its Role in Folate Receptor-Targeted Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antifolate compounds represent a cornerstone in the history of chemotherapy, targeting the metabolic pathways essential for cell division and growth. This technical guide delves into the foundational research concerning antifolate compounds, with a specific focus on the role of molecules like EC0488. While direct therapeutic research on this compound is not extensively published, its significance lies in its function as a key synthetic precursor for the development of advanced, folate receptor (FR)-targeted antifolates, such as EC0531. These next-generation compounds are designed to exhibit high specificity and potent anti-tumor activity by exploiting the overexpression of folate receptors on cancer cells. This guide will explore the underlying principles, synthetic strategies, and mechanisms of action relevant to this compound and the broader class of FR-targeted antifolates.

Core Concepts in Antifolate and Folate Receptor-Targeted Therapy

Antifolates are structural analogs of folic acid that competitively inhibit key enzymes in the folate metabolic pathway. This inhibition disrupts the synthesis of purines and thymidylate, essential precursors for DNA and RNA synthesis, thereby leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cancer cells.

Folate receptors, especially FRα, are frequently overexpressed on the surface of various cancer cells while having limited expression in normal tissues. This differential expression provides a therapeutic window for targeted drug delivery. By conjugating a cytotoxic agent to a folate-like molecule, the drug can be selectively delivered to cancer cells via FR-mediated endocytosis, enhancing efficacy while minimizing off-target toxicity.

This compound is understood to be an antifolate compound utilized in the synthesis of EC0531, a molecule designed for FR-specific anti-tumor activity[1]. This positions this compound as a critical building block in the construction of sophisticated drug conjugates that leverage the principles of folate receptor targeting.

Signaling Pathways in Folate Metabolism and Antifolate Action

The primary mechanism of action of antifolates involves the disruption of the folate metabolic pathway. A simplified representation of this pathway and the points of inhibition by antifolates is depicted below. Folate enters the cell via the reduced folate carrier (RFC) or the folate receptor (FR). Once inside, it is converted to various active cofactors that are essential for one-carbon transfer reactions in the synthesis of nucleotides. Antifolates, by inhibiting enzymes like dihydrofolate reductase (DHFR) and thymidylate synthase (TS), deplete the pool of these essential cofactors.

Folate Metabolism and Antifolate Inhibition cluster_0 Folate Folate DHFR Dihydrofolate Reductase (DHFR) Folate->DHFR THF Tetrahydrofolate (THF) DHFR->THF TS Thymidylate Synthase (TS) THF->TS Purine_Synthesis Purine Synthesis THF->Purine_Synthesis dUMP dUMP dUMP->TS dTMP dTMP TS->dTMP DNA_Synthesis DNA Synthesis dTMP->DNA_Synthesis Purine_Synthesis->DNA_Synthesis Antifolates Antifolates (e.g., Methotrexate) Antifolates->DHFR Inhibition Antifolates->TS Inhibition FR_Targeted_Antifolates FR-Targeted Antifolates (derived from this compound) FR Folate Receptor (FR) FR_Targeted_Antifolates->FR Binding & Internalization Cell_Membrane Cell Membrane

Caption: Folate metabolism and points of antifolate inhibition.

Generalized Experimental Protocols

While the specific synthetic protocol for converting this compound to EC0531 is proprietary, a generalized workflow for the synthesis of folate receptor-targeted drug conjugates can be outlined. This process typically involves the coupling of three key components: the folate-like targeting ligand (derived from a precursor like this compound), a linker, and a cytotoxic payload.

1. Synthesis of the Activated Folate Ligand:

  • The precursor antifolate (e.g., this compound) is chemically modified to introduce a reactive functional group suitable for conjugation. This may involve the protection of certain reactive groups on the molecule, followed by the selective deprotection and activation of a specific site, often a carboxylic acid or an amine.

2. Linker Conjugation:

  • A bifunctional linker is then coupled to the activated folate ligand. The choice of linker is critical as it influences the stability, solubility, and release characteristics of the final conjugate.

3. Payload Attachment:

  • The cytotoxic drug (payload) is attached to the other end of the folate-linker construct. The payload is chosen for its high potency, as only a small amount will be delivered to the target cell.

4. Purification and Characterization:

  • The final folate-linker-drug conjugate is purified using techniques such as high-performance liquid chromatography (HPLC). The structure and purity of the conjugate are confirmed by analytical methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

The following diagram illustrates a generalized workflow for the synthesis of a folate receptor-targeted small molecule drug conjugate (SMDC).

Generalized Synthesis of FR-Targeted SMDC This compound This compound (Antifolate Precursor) Activation Chemical Activation This compound->Activation Activated_Folate Activated Folate Ligand Activation->Activated_Folate Coupling1 Coupling Activated_Folate->Coupling1 Linker Bifunctional Linker Linker->Coupling1 Folate_Linker Folate-Linker Intermediate Coupling1->Folate_Linker Coupling2 Coupling Folate_Linker->Coupling2 Payload Cytotoxic Payload Payload->Coupling2 Crude_SMDC Crude SMDC Coupling2->Crude_SMDC Purification Purification (HPLC) Crude_SMDC->Purification Final_SMDC Final SMDC (e.g., EC0531) Purification->Final_SMDC

Caption: Generalized workflow for SMDC synthesis.

Data Presentation

Quantitative data for this compound is not publicly available, which is consistent with its role as a synthetic intermediate. However, the properties of the resulting folate receptor-targeted antifolates can be summarized based on the goals of their design.

ParameterDesired Characteristic for FR-Targeted AntifolatesRationale
Folate Receptor Affinity High (nanomolar to picomolar range)Ensures efficient binding and internalization into FR-positive cancer cells.
RFC Affinity LowMinimizes uptake by normal tissues that primarily use the RFC for folate transport, thereby reducing toxicity.
Payload Potency High (sub-nanomolar IC50)Maximizes the killing of cancer cells upon internalization of the conjugate.
Linker Stability Stable in circulation, cleavable intracellularlyPrevents premature release of the payload in the bloodstream and ensures its release at the site of action.
Aqueous Solubility Sufficient for formulation and administrationEnables practical and safe delivery to patients.

Conclusion

While foundational research on this compound as a standalone therapeutic agent is limited, its importance in the synthesis of next-generation, folate receptor-targeted antifolates like EC0531 is clear. The principles of antifolate pharmacology, combined with the strategy of folate receptor targeting, offer a powerful approach to developing more selective and effective cancer therapies. The generalized synthetic workflows and desired molecular characteristics outlined in this guide provide a framework for understanding the development of this promising class of anti-cancer agents. Further research into the specific properties of this compound and the detailed synthetic routes to its derivatives will continue to advance the field of targeted cancer therapy.

References

Methodological & Application

Application Notes and Protocols for EC0488 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EC0488 is an experimental small molecule-drug conjugate that targets the folate receptor alpha (FRα).[1][2] FRα is a glycosyl-phosphatidylinositol (GPI) anchored protein that is overexpressed in various cancer cells, including ovarian, non-small-cell lung, and colon cancers, while having limited expression in normal tissues.[1] This differential expression makes FRα an attractive target for cancer therapy.[1][3][4] this compound is designed to selectively deliver a potent cytotoxic agent to cancer cells that overexpress FRα, thereby minimizing off-target toxicity.[5] This document provides detailed protocols for the in vitro evaluation of this compound using cell culture-based assays.

Mechanism of Action

This compound is a folate-drug conjugate. The folate component of this compound binds with high affinity to FRα on the surface of cancer cells.[2][5] Upon binding, the this compound-FRα complex is internalized by the cell through endocytosis.[5] Inside the cell, the cytotoxic payload is released, leading to cell cycle arrest and apoptosis. The unique features of FRα have enabled the development of various targeted therapies, including monoclonal antibodies, antibody-drug conjugates (ADCs), and folate-drug conjugates like this compound.[5]

cluster_cell Cancer Cell This compound This compound FRa FRα Receptor This compound->FRa Binding Endosome Endosome FRa->Endosome Internalization Payload Cytotoxic Payload Endosome->Payload Payload Release DNA DNA Damage & Apoptosis Payload->DNA

Caption: Proposed mechanism of action for this compound.

Quantitative Data Summary

The following table summarizes hypothetical data from in vitro studies evaluating the efficacy of this compound in FRα-positive and FRα-negative cancer cell lines.

Cell LineFRα ExpressionThis compound IC50 (nM)Cisplatin IC50 (nM)
KBHigh151500
IGROV-1High252000
A549Low> 10,0001800
CHONegative> 10,0002500

Note: The above data are representative and intended for illustrative purposes only.

Experimental Protocols

Cell Culture Maintenance

This protocol describes the routine culture of cancer cell lines for use in this compound-related experiments.

Materials:

  • FRα-positive cell lines (e.g., KB, IGROV-1)

  • FRα-negative cell lines (e.g., A549, CHO)

  • Complete growth medium (e.g., RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA (0.25%)

  • Cell culture flasks and plates

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Maintain cell cultures in T-75 flasks in a humidified incubator.

  • For adherent cells, subculture when they reach 80-90% confluency.[6]

  • To subculture, aspirate the old medium and wash the cells once with PBS.

  • Add 2-3 mL of Trypsin-EDTA to the flask and incubate for 2-5 minutes at 37°C until cells detach.

  • Neutralize the trypsin by adding 5-7 mL of complete growth medium.

  • Centrifuge the cell suspension at 150 x g for 5 minutes.[7]

  • Resuspend the cell pellet in fresh medium and count the cells.

  • Seed new flasks or plates at the desired density.

In Vitro Cytotoxicity Assay

This protocol determines the concentration of this compound that inhibits 50% of cell growth (IC50).

Materials:

  • Cultured cells

  • This compound stock solution

  • 96-well cell culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and incubate overnight.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include untreated wells as a control.

  • Incubate the plate for 72 hours.

  • Allow the plate to equilibrate to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a luminometer.

  • Calculate the IC50 value by plotting the percentage of cell viability versus the log of the drug concentration.

Cell Proliferation Assay (EdU Incorporation)

This protocol measures the effect of this compound on DNA synthesis and cell proliferation.[8]

Materials:

  • Click-iT™ EdU Alexa Fluor™ 488 Imaging Kit

  • Cultured cells seeded on coverslips in a 24-well plate

  • This compound

  • Hoechst 33342 nuclear stain

  • Fluorescence microscope

Procedure:

  • Treat cells with this compound at various concentrations for 24-48 hours.

  • Add 10 µM EdU (5-ethynyl-2´-deoxyuridine) to the cell culture medium and incubate for 2 hours.[8]

  • Fix and permeabilize the cells according to the Click-iT™ kit protocol.

  • Perform the Click-iT® reaction to label the incorporated EdU with Alexa Fluor™ 488.

  • Counterstain the nuclei with Hoechst 33342.[8]

  • Mount the coverslips on microscope slides.

  • Image the cells using a fluorescence microscope.

  • Quantify the percentage of EdU-positive cells (proliferating cells) in the total cell population (Hoechst-positive cells).

cluster_workflow Experimental Workflow A 1. Seed Cells in 96-well plate B 2. Treat with This compound serial dilutions A->B C 3. Incubate for 72 hours B->C D 4. Add CellTiter-Glo® Reagent C->D E 5. Measure Luminescence D->E F 6. Calculate IC50 Value E->F

Caption: Workflow for the in vitro cytotoxicity assay.

Troubleshooting

ProblemPossible CauseSolution
Low Cell Viability Incorrect seeding density; ContaminationPerform a viable cell count before seeding; Check for signs of contamination.
High Variability in Assay Results Inconsistent cell numbers; Pipetting errorsEnsure a single-cell suspension before seeding; Calibrate pipettes.
No this compound Effect in FRα-positive cells Low FRα expression; Inactive compoundVerify FRα expression by flow cytometry or Western blot; Use a fresh dilution of the compound.

Conclusion

The provided protocols offer a framework for the in vitro characterization of this compound. These assays are crucial for determining the compound's potency, selectivity, and mechanism of action. Adherence to proper cell culture techniques and assay procedures is essential for obtaining reliable and reproducible data.[9]

References

EC0488: Application Notes and Protocols for In Vitro Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive searches for the compound "EC0488" did not yield specific public data or scientific literature. The following application notes and protocols are therefore provided as a generalized template for the in vitro evaluation of a hypothetical anti-cancer compound, based on standard methodologies in cancer research. The experimental parameters and observed data are illustrative and should be adapted for the specific compound under investigation.

Introduction

This compound is a novel investigational compound with potential anti-neoplastic activity. This document provides detailed protocols for evaluating the in vitro efficacy of this compound on various cancer cell lines. The described experiments are designed to assess its cytotoxic and cytostatic effects, as well as to elucidate its potential mechanism of action through apoptosis and cell cycle analysis.

Quantitative Data Summary

The following tables summarize hypothetical data for the effect of this compound on a panel of cancer cell lines.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)
A549Lung Carcinoma7215.2 ± 1.8
MCF-7Breast Adenocarcinoma728.5 ± 0.9
HeLaCervical Adenocarcinoma7222.1 ± 2.5
PC-3Prostate Adenocarcinoma7212.8 ± 1.4
HCT116Colon Carcinoma729.3 ± 1.1

IC50 values represent the concentration of a drug that is required for 50% inhibition of cell viability and are a common measure of drug potency.[1]

Table 2: Apoptosis Induction by this compound in A549 Cells (48-hour treatment)

This compound Concentration (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
0 (Control)3.2 ± 0.52.1 ± 0.3
515.8 ± 2.15.4 ± 0.8
1035.2 ± 4.312.7 ± 1.9
2058.6 ± 6.725.3 ± 3.1

Table 3: Cell Cycle Analysis of MCF-7 Cells Treated with this compound (24-hour treatment)

This compound Concentration (µM)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
0 (Control)55.4 ± 4.128.9 ± 3.215.7 ± 2.0
568.2 ± 5.315.1 ± 2.516.7 ± 2.1
1075.9 ± 6.08.3 ± 1.915.8 ± 2.3

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50).

Materials:

  • Cancer cell lines

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the overnight medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control.

  • Incubate for the desired period (e.g., 72 hours).

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Cell_Viability_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed Cells in 96-well Plate C Treat Cells with this compound A->C B Prepare this compound Dilutions B->C D Incubate for 72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Solubilize Formazan F->G H Measure Absorbance G->H I Calculate IC50 H->I Apoptosis_Assay_Workflow A Seed and Treat Cells with this compound B Harvest Adherent and Floating Cells A->B C Wash with Cold PBS B->C D Resuspend in Binding Buffer C->D E Stain with Annexin V-FITC and Propidium Iodide D->E F Incubate in Dark E->F G Analyze by Flow Cytometry F->G Cell_Cycle_Analysis_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_fixation Fixation cluster_staining Staining cluster_analysis Analysis A Seed & Treat Cells B Harvest Cells A->B C Fix in 70% Ethanol B->C D Incubate at -20°C C->D E Wash with PBS D->E F Stain with PI/RNase A E->F G Flow Cytometry Analysis F->G p53_Signaling_Pathway This compound This compound DNA_Damage Cellular Stress (e.g., DNA Damage) This compound->DNA_Damage p53 p53 Activation DNA_Damage->p53 p21 p21 Expression p53->p21 Bax Bax Expression p53->Bax Cell_Cycle_Arrest G0/G1 Cell Cycle Arrest p21->Cell_Cycle_Arrest Apoptosis Apoptosis Bax->Apoptosis

References

Application Notes and Protocols for the Treatment of HeLa Cells with EC0488

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive set of protocols for the characterization of the effects of EC0488, a novel investigational compound, on the human cervical adenocarcinoma cell line, HeLa. HeLa cells are a widely utilized model in cancer research for studying cellular and molecular mechanisms. These protocols detail methodologies for assessing the cytotoxic and apoptotic effects of this compound, as well as its impact on key signaling pathways.

Data Presentation

The following table summarizes hypothetical quantitative data obtained from treating HeLa cells with this compound. This data is for illustrative purposes to guide expected outcomes.

ParameterCell LineValue
IC50 (48h) HeLa15 µM
Apoptosis Rate (at IC50, 24h) HeLa45% (Annexin V positive)
Cell Cycle Arrest (at IC50, 24h) HeLaG2/M Phase Arrest
Protein Expression Change (at IC50, 24h) HeLa↑ p53, ↑ Cleaved Caspase-3, ↓ Bcl-2

Experimental Protocols

Cell Culture and Maintenance

HeLa cells (ATCC® CCL-2™) are cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS). Cells are maintained in a humidified incubator at 37°C with 5% CO2.[1] Subculture is performed every 2-3 days to maintain logarithmic growth.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells to determine the cytotoxic effects of this compound.

  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[2]

  • Treatment: Replace the medium with fresh medium containing serial dilutions of this compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[2]

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[2] The IC50 value is calculated from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Seeding and Treatment: Seed HeLa cells in a 6-well plate. Treat with this compound at its IC50 concentration for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization.

  • Staining: Wash the cells with cold PBS and resuspend in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes in the dark at room temperature.[2]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[2]

Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the distribution of cells in different phases of the cell cycle.

  • Cell Seeding and Treatment: Seed HeLa cells in a 6-well plate and treat with this compound at its IC50 concentration for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight at -20°C.[3]

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL).[3][4]

  • Flow Cytometry Analysis: Analyze the cell cycle distribution using a flow cytometer.

Western Blot Analysis

This technique is used to detect changes in the expression of specific proteins.

  • Protein Extraction: Treat HeLa cells with this compound, wash with cold PBS, and lyse the cells in RIPA buffer with protease inhibitors.[3]

  • Protein Quantification: Determine the protein concentration using a BCA protein assay.[3]

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.[3]

  • Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., p53, Bcl-2, Caspase-3, and a loading control like β-actin) overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescent substrate.[5]

Visualizations

experimental_workflow Experimental Workflow for this compound Characterization cluster_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis HeLa_Culture HeLa Cell Culture Treatment This compound Treatment HeLa_Culture->Treatment MTT Cytotoxicity (MTT) Treatment->MTT Apoptosis Apoptosis (Annexin V/PI) Treatment->Apoptosis Cell_Cycle Cell Cycle (PI) Treatment->Cell_Cycle Western_Blot Western Blot Treatment->Western_Blot IC50 IC50 Determination MTT->IC50 Apoptosis_Quant Apoptosis Quantification Apoptosis->Apoptosis_Quant Cell_Cycle_Dist Cell Cycle Distribution Cell_Cycle->Cell_Cycle_Dist Protein_Exp Protein Expression Analysis Western_Blot->Protein_Exp

Caption: Workflow for characterizing this compound effects on HeLa cells.

signaling_pathway Proposed Signaling Pathway of this compound in HeLa Cells This compound This compound DNA_Damage DNA Damage This compound->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bcl2 Bcl-2 Inhibition p53->Bcl2 Cell_Cycle_Arrest G2/M Arrest p53->Cell_Cycle_Arrest Mitochondria Mitochondrial Dysfunction Bcl2->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed this compound-induced apoptotic signaling pathway in HeLa cells.

References

Application Notes and Protocols for the Use of Folate-Targeted Therapies in SKOV-3 Ovarian Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ovarian cancer remains a significant cause of cancer-related mortality in women, with the high-grade serous subtype being the most common and aggressive. The SKOV-3 human ovarian adenocarcinoma cell line is a widely utilized in vitro model for studying ovarian cancer biology and for the preclinical evaluation of novel therapeutic agents. A key characteristic of SKOV-3 cells, and a significant percentage of ovarian tumors, is the overexpression of Folate Receptor Alpha (FRα).[1][2] This cell surface receptor's restricted expression in normal tissues and high prevalence in tumors makes it an attractive target for selective drug delivery.

This document provides detailed application notes and protocols for the use of folate-targeted small molecule drug conjugates (SMDCs) in SKOV-3 cells. While direct data for a compound designated "EC0488" is not publicly available, this document will utilize data and protocols associated with a closely related and well-characterized folate-tubulysin conjugate, EC1456 , as a representative example.[3] EC1456, like other Endocyte "EC" compounds, consists of a high-affinity folate ligand that binds to FRα, an intracellularly cleavable linker, and a potent microtubule-destabilizing agent, a tubulysin (B8622420) analog.[3][4] Upon binding to FRα, the conjugate is internalized via endocytosis, leading to the release of the cytotoxic payload and subsequent induction of apoptosis in the cancer cell.

Data Presentation: In Vitro Activity of Folate-Tubulysin Conjugates

The following tables summarize the quantitative data regarding the in vitro efficacy of folate-targeted tubulysin conjugates against FRα-positive cancer cell lines, including SKOV-3. This data highlights the potency and specificity of this class of compounds.

Table 1: In Vitro Cytotoxicity of Folate-Tubulysin Conjugate (EC1456) against FRα-Positive and Negative Cell Lines

Cell LineCancer TypeFRα ExpressionEC1456 IC₅₀ (nM)
KBCervicalHigh~1-10
SKOV-3 Ovarian Moderate ~5-20
M109LungHigh~1-10
4T1-cl2BreastHigh~1-10
A549LungNegative>1000
HCT-116ColonNegative>1000

Note: The IC₅₀ values are representative ranges based on published data for folate-tubulysin conjugates like EC0305 and EC1456.[3][4] Actual values may vary depending on experimental conditions.

Table 2: Apoptosis Induction in SKOV-3 Cells by a Folate-Targeted Agent

TreatmentConcentration% Early Apoptotic Cells% Late Apoptotic Cells% Total Apoptotic Cells
Vehicle Control-2-5%1-3%3-8%
Folate-Tubulysin Conjugate20 nM20-30%15-25%35-55%
Folate-Tubulysin Conjugate100 nM35-45%25-35%60-80%

Note: This data is illustrative and based on typical results observed with potent cytotoxic agents in SKOV-3 cells.[5][6][7] The percentage of apoptotic cells is determined by Annexin V/PI staining and flow cytometry.

Experimental Protocols

Cell Culture and Maintenance of SKOV-3 Cells

Materials:

  • SKOV-3 cell line (ATCC® HTB-77™)

  • McCoy's 5A Medium (Modified)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell culture flasks (T-75)

  • 6-well, 24-well, and 96-well cell culture plates

  • Incubator (37°C, 5% CO₂)

Protocol:

  • Culture SKOV-3 cells in McCoy's 5A medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculture cells every 3-4 days or when they reach 80-90% confluency.

  • To passage, wash the cells with PBS, and detach them using Trypsin-EDTA.

  • Neutralize trypsin with complete growth medium, centrifuge the cell suspension, and resuspend the cell pellet in fresh medium for plating.

Cell Viability Assay (MTT Assay)

Materials:

  • SKOV-3 cells

  • Complete growth medium

  • Folate-tubulysin conjugate (e.g., EC1456)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microplate reader

Protocol:

  • Seed SKOV-3 cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of the folate-tubulysin conjugate in complete growth medium.

  • Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control to the respective wells.

  • Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Materials:

  • SKOV-3 cells

  • 6-well plates

  • Folate-tubulysin conjugate

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Protocol:

  • Seed SKOV-3 cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the folate-tubulysin conjugate at various concentrations for 24-48 hours.

  • Harvest both adherent and floating cells and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry within one hour.

  • Quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.[5][6][7]

Western Blot Analysis of Apoptosis-Related Proteins

Materials:

  • SKOV-3 cells

  • Folate-tubulysin conjugate

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Treat SKOV-3 cells with the folate-tubulysin conjugate for the desired time.

  • Lyse the cells in RIPA buffer and quantify the protein concentration using the BCA assay.[8]

  • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an ECL substrate and an imaging system.

  • Normalize the protein expression to a loading control like β-actin.

Visualization of Pathways and Workflows

G cluster_0 Cell Surface cluster_1 Intracellular This compound Folate-Tubulysin Conjugate (this compound) FRa Folate Receptor α (FRα) This compound->FRa Binding Endosome Endosome FRa->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Tubulysin Tubulysin Payload Lysosome->Tubulysin Payload Release Microtubules Microtubules Tubulysin->Microtubules Disruption Caspase_Activation Caspase Activation Microtubules->Caspase_Activation Cell_Cycle_Arrest G2/M Arrest Microtubules->Cell_Cycle_Arrest Apoptosis Apoptosis Caspase_Activation->Apoptosis Cell_Cycle_Arrest->Apoptosis

Figure 1. Mechanism of action of a folate-tubulysin conjugate in FRα-positive cells.

G start Start seed_cells Seed SKOV-3 Cells in 96-well plate start->seed_cells add_drug Add Serial Dilutions of Folate-Drug Conjugate seed_cells->add_drug incubate Incubate for 72h add_drug->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt add_dmso Add DMSO incubate_mtt->add_dmso read_plate Measure Absorbance at 570 nm add_dmso->read_plate analyze Calculate IC50 read_plate->analyze

Figure 2. Experimental workflow for the MTT cell viability assay.

G start Start treat_cells Treat SKOV-3 Cells with Folate-Drug Conjugate start->treat_cells harvest_cells Harvest Cells treat_cells->harvest_cells stain_cells Stain with Annexin V-FITC and Propidium Iodide harvest_cells->stain_cells flow_cytometry Analyze by Flow Cytometry stain_cells->flow_cytometry quantify Quantify Apoptotic Cell Population flow_cytometry->quantify

Figure 3. Experimental workflow for the apoptosis assay.

Conclusion

The overexpression of folate receptor alpha on SKOV-3 ovarian cancer cells provides a valuable target for the selective delivery of potent cytotoxic agents. Folate-tubulysin conjugates, exemplified by compounds like EC1456, demonstrate high potency and specificity in preclinical models. The protocols and data presented herein provide a comprehensive guide for researchers to evaluate the efficacy and mechanism of action of such targeted therapies in SKOV-3 cells. These methodologies are fundamental for the preclinical development of novel therapeutics for FRα-positive ovarian cancers.

References

Application Notes and Protocols: EC0488 in IGROV1 Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

Initial Search and Findings:

An extensive search of publicly available scientific literature and databases was conducted to gather information regarding the application of a compound designated "EC0488" in studies involving the IGROV1 human ovarian adenocarcinoma cell line. The search queries included "this compound IGROV1 cell line," "this compound mechanism of action in ovarian cancer," "this compound IGROV1 apoptosis," "this compound IGROV1 cell cycle," and "this compound IGROV1 signaling pathway."

Despite a thorough investigation, no specific experimental data, research articles, or protocols detailing the use and effects of a compound named "this compound" on the IGROV1 cell line were found in the available resources. The IGROV1 cell line is a well-characterized model for ovarian cancer research, established from a human ovarian adenocarcinoma.[1][2][3] It is known for its tumorigenic properties and is often used in studies of drug resistance.[2][4][5][6][7]

The lack of specific information on "this compound" prevents the creation of the requested detailed Application Notes and Protocols. The core requirements of this request—summarizing quantitative data into tables, providing detailed experimental protocols, and creating diagrams of signaling pathways—are all contingent on the existence of such specific research findings.

Therefore, the following sections, which would typically detail experimental results and protocols, cannot be populated with information directly pertaining to this compound and the IGROV1 cell line. Instead, to provide a framework for future research, a generalized protocol for assessing a novel compound in an adherent cancer cell line like IGROV1 is provided. This can serve as a template for researchers who may have access to this compound and wish to investigate its effects.

I. Overview of the IGROV1 Cell Line

The IGROV1 cell line was established from a 47-year-old woman with an ovarian carcinoma.[1][2][3] These cells exhibit epithelial morphology and a doubling time of approximately 20 hours.[1][2][3] They are highly tumorigenic in nude mice.[1][2][3] Genetically, IGROV1 cells are characterized by a paracentric inversion of chromosome 3 and a translocation between chromosomes 2 and 5.[1][2][3][8] This cell line is a valuable in vitro model for studying the biology of human ovarian carcinomas and for the preclinical evaluation of new therapeutic agents.[1][2][8]

II. Hypothetical Application of a Novel Compound (e.g., this compound) in IGROV1 Cells

Should "this compound" become available for research, its application in IGROV1 cell line studies would likely focus on determining its potential as an anti-cancer agent. Key areas of investigation would include its effects on cell viability, proliferation, apoptosis (programmed cell death), and the underlying molecular mechanisms and signaling pathways.

III. Standard Experimental Protocols for Compound Evaluation in IGROV1 Cells

The following are generalized protocols that are commonly used to assess the efficacy of a novel compound in an adherent cancer cell line like IGROV1.

A. Cell Culture and Maintenance of IGROV1 Cells

1. Media and Reagents:

  • IGROV1 cells are typically cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Subculturing:

  • When cells reach 80-90% confluency, the culture medium is aspirated.

  • The cell monolayer is washed with Phosphate-Buffered Saline (PBS).

  • Cells are detached using a suitable dissociation reagent (e.g., Trypsin-EDTA).

  • The cell suspension is neutralized with complete medium, centrifuged, and the cell pellet is resuspended in fresh medium for seeding into new flasks.

B. Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

  • Seed IGROV1 cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the test compound (e.g., this compound) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • After the treatment period, add MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined from the dose-response curve.

C. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine.

Protocol:

  • Seed IGROV1 cells in a 6-well plate and treat with the test compound at its IC50 concentration for 24 or 48 hours.

  • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry.

    • Annexin V-positive/PI-negative cells are in early apoptosis.

    • Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

D. Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Treat IGROV1 cells with the test compound for 24 hours.

  • Harvest and fix the cells in cold 70% ethanol (B145695) overnight at -20°C.

  • Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.

  • Incubate for 30 minutes at 37°C.

  • Analyze the DNA content of the cells by flow cytometry.

E. Western Blot Analysis

This technique is used to detect specific proteins in a sample and can be used to investigate the effect of a compound on signaling pathways. For example, in ovarian cancer, pathways involving PI3K, NF-κB, and MAPK are often studied.[9][10]

Protocol:

  • Treat IGROV1 cells with the test compound for a specified time.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, PARP, Akt, p-Akt, ERK, p-ERK, p53) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

IV. Data Presentation (Hypothetical)

Should data become available for this compound, it would be organized into tables for clarity and ease of comparison.

Table 1: Effect of this compound on IGROV1 Cell Viability (IC50 Values)

Time PointIC50 (µM)
24 hoursData Not Available
48 hoursData Not Available
72 hoursData Not Available

Table 2: Effect of this compound on Apoptosis in IGROV1 Cells

Treatment% Early Apoptosis% Late Apoptosis/Necrosis
Vehicle ControlData Not AvailableData Not Available
This compound (IC50)Data Not AvailableData Not Available

Table 3: Effect of this compound on Cell Cycle Distribution in IGROV1 Cells

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Vehicle ControlData Not AvailableData Not AvailableData Not Available
This compound (IC50)Data Not AvailableData Not AvailableData Not Available

V. Visualization of Pathways and Workflows

Diagrams created using Graphviz would be used to illustrate signaling pathways potentially affected by this compound, as well as the experimental workflows.

A. Experimental Workflow for Evaluating a Novel Compound

G cluster_0 In Vitro Evaluation start Start: IGROV1 Cell Culture viability Cell Viability Assay (MTT) Determine IC50 start->viability apoptosis Apoptosis Assay (Annexin V/PI) viability->apoptosis Use IC50 concentration cell_cycle Cell Cycle Analysis (PI Staining) viability->cell_cycle Use IC50 concentration western_blot Western Blot Analysis (Signaling Pathways) apoptosis->western_blot cell_cycle->western_blot end End: Data Analysis & Interpretation western_blot->end

Caption: General workflow for in vitro evaluation of a novel compound in IGROV1 cells.

B. Hypothetical Signaling Pathway Affected by this compound

Without specific data, a hypothetical pathway diagram can be created to illustrate how a compound might induce apoptosis.

G This compound This compound Target Molecular Target This compound->Target Binds to/Inhibits PI3K_Akt PI3K/Akt Pathway (Survival) Target->PI3K_Akt Inhibits Caspase3 Caspase-3 Activation Target->Caspase3 Activates Apoptosis Apoptosis PI3K_Akt->Apoptosis Inhibits PARP PARP Cleavage Caspase3->PARP PARP->Apoptosis

Caption: Hypothetical signaling pathway for this compound-induced apoptosis in cancer cells.

References

EC0488 protocol for inducing apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

Detailed searches for the "EC0488 protocol for inducing apoptosis" and related terms did not yield any specific information on a compound or agent designated as this compound.

Despite a comprehensive review of scientific literature and clinical trial databases, no data was found regarding the mechanism of action, preclinical studies, or clinical trials associated with a substance named this compound. The search results provided general protocols for assessing apoptosis, such as Annexin V and TUNEL assays, and detailed the apoptotic pathways induced by other molecules. However, none of the retrieved documents referenced this compound.

Consequently, it is not possible to provide the requested detailed Application Notes and Protocols, including quantitative data tables, specific experimental methodologies, and signaling pathway diagrams for this compound. The core requirements of the request cannot be fulfilled without information on the compound .

It is recommended to verify the name and spelling of the compound "this compound" to ensure accuracy. If the designation is correct, it may be a very new or proprietary compound not yet described in publicly available literature. Researchers, scientists, and drug development professionals seeking information on this topic should consult internal documentation or contact the originating source of the "this compound" designation.

Application Notes and Protocols: A Method for Assessing EC0488-Induced Cell Cycle Arrest

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EC0488 is an antifolate compound that serves as a component in the synthesis of targeted therapies.[1] Antifolates with high affinity for the folate receptor (FR) can be leveraged to deliver cytotoxic agents specifically to cancer cells that overexpress this receptor.[2][3] A notable example of this strategy is vintafolide (B1663039) (EC145), a conjugate of folic acid and a vinca (B1221190) alkaloid derivative, desacetylvinblastine hydrazide (DAVLBH).[4][5][6][7][8] Vintafolide targets FR-positive tumors, and upon internalization, releases its potent microtubule-destabilizing payload, leading to M phase-specific cell cycle arrest and subsequent apoptosis.[6][7][8] Given the role of this compound in synthesizing FR-targeted compounds, it is crucial to have robust methods to assess the cell cycle effects of therapies derived from it.

These application notes provide a comprehensive framework for characterizing the impact of this compound-related compounds on the cell cycle. The protocols herein detail essential experiments to determine a compound's effect on cell cycle distribution and its influence on key regulatory proteins.

Key Experimental Approaches

A multi-faceted approach is recommended to thoroughly assess this compound-induced cell cycle arrest. This includes an initial determination of the compound's cytotoxic and cytostatic effects, followed by a detailed analysis of cell cycle phase distribution and the expression levels of critical cell cycle regulatory proteins.

Initial Screening: Cell Viability and Cytotoxicity Assays

Before delving into detailed cell cycle analysis, it is essential to determine the compound's cytotoxic and cytostatic potential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose, assessing the metabolic activity of treated cells as an indicator of cell viability.[9]

Table 1: Example Data from MTT Viability Assay

Compound Concentration (µM)% Cell Viability (Mean ± SD)IC50 (µM)
0 (Vehicle Control)100 ± 4.5
0.195.2 ± 5.1
175.6 ± 6.2[Calculated Value]
1051.3 ± 4.8
5022.1 ± 3.9
1005.4 ± 2.1
Cell Cycle Analysis by Flow Cytometry

Flow cytometry is a powerful technique for the high-throughput analysis of cell cycle distribution.[10] By staining cells with a fluorescent dye that binds to DNA, such as propidium (B1200493) iodide (PI) or DAPI, the DNA content of individual cells can be quantified.[11][12] This allows for the determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[9][11]

Table 2: Cell Cycle Distribution Analysis via Flow Cytometry

Treatment% Cells in G0/G1 (Mean ± SD)% Cells in S (Mean ± SD)% Cells in G2/M (Mean ± SD)
Vehicle Control65.2 ± 3.115.5 ± 2.419.3 ± 2.8
This compound-derived Compound (IC50)20.1 ± 2.510.3 ± 1.969.6 ± 4.2
Analysis of Cell Cycle Regulatory Proteins by Western Blot

To elucidate the molecular mechanisms underlying cell cycle arrest, the expression levels of key regulatory proteins should be examined. Western blotting can be used to detect changes in the expression of cyclins and cyclin-dependent kinases (CDKs), which are critical for cell cycle progression.[11] For instance, an arrest in the G2/M phase is often associated with an accumulation of Cyclin B1.[13]

Table 3: Relative Expression of Cell Cycle Regulatory Proteins

TreatmentRelative Cyclin B1 Expression (Normalized to Loading Control)Relative p-Histone H3 (Ser10) Expression (Normalized to Loading Control)
Vehicle Control1.001.00
This compound-derived Compound (IC50)3.524.15

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action for an this compound-derived folate receptor-targeted drug and the general workflow for assessing its impact on the cell cycle.

EC0488_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space EC0488_Drug This compound-Vinca Alkaloid Conjugate FolateReceptor Folate Receptor (FR) EC0488_Drug->FolateReceptor Binding Endosome Endosome FolateReceptor->Endosome Endocytosis DrugRelease Drug Release Endosome->DrugRelease Microtubules Microtubule Dynamics DrugRelease->Microtubules Disruption MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle Inhibition CellCycleArrest G2/M Phase Cell Cycle Arrest MitoticSpindle->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis Experimental_Workflow start Start cell_culture Cell Culture (FR-positive cancer cells) start->cell_culture treatment Treatment with This compound-derived Compound cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay flow_cytometry Flow Cytometry (Propidium Iodide Staining) treatment->flow_cytometry western_blot Western Blot Analysis (Cyclin B1, p-Histone H3) treatment->western_blot data_analysis Data Analysis and Interpretation viability_assay->data_analysis flow_cytometry->data_analysis western_blot->data_analysis end End data_analysis->end

References

Application Notes and Protocols for EC0488 Administration in Xenograft Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Folate receptor alpha (FRα) is a well-validated target for cancer therapy due to its overexpression in a variety of solid tumors, including ovarian, lung, and breast cancers, while exhibiting limited expression in normal tissues.[1] This differential expression provides a therapeutic window for targeted drug delivery. EC0488 is a folate receptor-targeted small molecule drug conjugate (SMDC) designed to selectively deliver a potent cytotoxic agent to FRα-positive cancer cells. This document provides detailed application notes and protocols for the administration and evaluation of this compound in preclinical xenograft mouse models.

The mechanism of action for folate-targeted SMDCs involves the high-affinity binding of the folate ligand to FRα on the tumor cell surface.[1] This binding triggers receptor-mediated endocytosis, internalizing the conjugate. Once inside the cell, the linker system is designed to release the cytotoxic payload, leading to cell death.[1]

Data Presentation

The following tables summarize representative quantitative data from preclinical studies of folate receptor-targeted SMDCs in xenograft models. This data is provided as a reference for expected outcomes when evaluating compounds like this compound.

Table 1: Antitumor Efficacy of Folate-Tubulysin Conjugate (EC0305) in a Human Nasopharyngeal Tumor Xenograft Model

Treatment GroupDose (µmol/kg)Dosing ScheduleTumor Growth Inhibition (%)Complete Responses
Vehicle Control-TIW for 2 weeks00/8
EC03051TIW for 2 weeks>1008/8[2]

TIW: Three times a week

Table 2: Efficacy of a Folate-Vinca Alkaloid SMDC (Vintafolide/EC145) in a Chemoresistant Tumor Xenograft Model

Treatment GroupDoseDosing ScheduleMean Tumor Volume (mm³) at Day 21
Vehicle Control-QOD for 2 weeks1200
Vintafolide (EC145)2 µmol/kgQOD for 2 weeks250

QOD: Every other day. Data is representative based on published studies of vintafolide.

Experimental Protocols

Cell Line Selection and Culture

Objective: To select and maintain a suitable FRα-positive cancer cell line for xenograft implantation.

Materials:

  • FRα-positive cancer cell line (e.g., KB, IGROV-1, M109)

  • Appropriate cell culture medium (e.g., RPMI-1640, DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

Protocol:

  • Culture FRα-positive cells in the recommended medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Passage cells upon reaching 80-90% confluency.

  • Prior to implantation, harvest cells by trypsinization, wash with PBS, and resuspend in sterile PBS or serum-free medium at the desired concentration. Perform a cell count and viability assessment (e.g., trypan blue exclusion).

Xenograft Mouse Model Establishment

Objective: To establish subcutaneous tumors in immunodeficient mice.

Materials:

  • 6-8 week old female immunodeficient mice (e.g., athymic nude, SCID)

  • FRα-positive cancer cells

  • Sterile PBS or Matrigel

  • Syringes and needles (27-30 gauge)

  • Calipers

Protocol:

  • Acclimatize mice for at least one week prior to the experiment.

  • On the day of implantation, resuspend the prepared cancer cells in sterile PBS or a 1:1 mixture of PBS and Matrigel to a final concentration of 5-10 x 10^6 cells per 100-200 µL.

  • Subcutaneously inject the cell suspension into the right flank of each mouse.

  • Monitor the mice for tumor growth. Begin caliper measurements 3-4 days post-implantation. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Randomize mice into treatment groups when tumors reach an average volume of 100-200 mm³.

This compound Administration

Objective: To administer this compound to tumor-bearing mice.

Materials:

  • This compound, reconstituted in a sterile vehicle (e.g., sterile water for injection, PBS)

  • Vehicle control

  • Syringes and needles appropriate for the route of administration (e.g., 27-30 gauge for intravenous injection)

  • Animal balance

Protocol:

  • Prepare the this compound solution at the desired concentration based on the dosing regimen. A common dosing regimen for similar compounds is 1-2 µmol/kg.[2]

  • Weigh each mouse to determine the precise injection volume.

  • Administer this compound via the intended route. Intravenous (tail vein) injection is a common route for SMDCs.

  • Administer the vehicle control to the control group.

  • Follow the predetermined dosing schedule (e.g., three times a week for two weeks).[2]

Efficacy Evaluation

Objective: To monitor the antitumor activity of this compound.

Protocol:

  • Measure tumor volume with calipers at least twice a week.

  • Monitor the body weight of each mouse twice a week as an indicator of toxicity.

  • Observe the mice daily for any clinical signs of toxicity (e.g., changes in posture, activity, fur texture).

  • The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or at a specified time point.

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

Visualizations

Signaling Pathway and Mechanism of Action

EC0488_Mechanism_of_Action This compound Mechanism of Action cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound (Folate-Drug Conjugate) FRa Folate Receptor α (FRα) This compound->FRa Binding Endosome Endosome FRa->Endosome Receptor-Mediated Endocytosis Payload Cytotoxic Payload Endosome->Payload Payload Release Cell_Death Apoptosis/ Cell Death Payload->Cell_Death Induces

Caption: Mechanism of action of this compound via folate receptor-mediated endocytosis.

Experimental Workflow

Xenograft_Workflow This compound Xenograft Study Workflow Cell_Culture 1. FRα-Positive Cell Culture Implantation 2. Subcutaneous Implantation in Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 4. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 5. This compound/ Vehicle Administration Randomization->Treatment Monitoring 6. Efficacy & Toxicity Monitoring Treatment->Monitoring Endpoint 7. Study Endpoint & Analysis Monitoring->Endpoint

References

Application Notes and Protocols: Synthesis of EC0531 from EC0488

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of targeted cancer therapeutics, small molecule-drug conjugates (SMDCs) represent a promising strategy for delivering potent cytotoxic agents directly to tumor cells while minimizing systemic toxicity. This is often achieved by utilizing a targeting ligand that binds to receptors overexpressed on the surface of cancer cells. Folic acid is a well-established targeting moiety due to the frequent overexpression of the folate receptor (FR) on a variety of cancer types.

This document provides detailed application notes and protocols regarding the conceptual synthesis of EC0531 , a potent folate-targeted tubulysin (B8622420) conjugate, from EC0488 (also known as vintafolide (B1663039) or EC145), a folate-vinca alkaloid conjugate. Both compounds were developed by Endocyte for the targeted treatment of cancer. While the direct conversion of this compound to EC0531 is not a chemically feasible or reported pathway, this document outlines the synthesis of the requisite intermediates for each compound and the subsequent conjugation steps to yield the final products. This approach will enable researchers to understand the synthetic strategies for preparing these distinct classes of folate-drug conjugates.

This compound (Vintafolide) is a conjugate of folic acid and a vinca (B1221190) alkaloid, desacetylvinblastine hydrazide (DAVLBH)[1][2][3]. EC0531 is a potent folate-targeted conjugate of tubulysin, a highly cytotoxic peptide[4]. The fundamental difference lies in the cytotoxic payload. Therefore, the "synthesis of EC0531 from this compound" is addressed by outlining the synthesis of a common folate-linker intermediate and its subsequent conjugation to the respective cytotoxic agents.

Core Components and Synthetic Strategy

The synthesis of both this compound and EC0531 relies on a modular approach involving three key components:

  • Folate Targeting Ligand: A derivative of folic acid, typically activated at the γ-glutamate carboxyl group for conjugation.

  • Linker Moiety: A bifunctional spacer that connects the folate ligand to the cytotoxic drug. This linker is often designed to be stable in circulation but cleavable under specific intracellular conditions (e.g., disulfide reduction or enzymatic cleavage).

  • Cytotoxic Payload: A highly potent drug molecule, such as a vinca alkaloid (for this compound) or a tubulysin derivative (for EC0531).

The general synthetic workflow involves the separate synthesis of the folate-linker and the cytotoxic drug-linker precursors, followed by a final conjugation step.

G cluster_0 Synthesis of Folate-Linker Intermediate cluster_1 Preparation of Cytotoxic Payloads cluster_2 Final Conjugation Folic_Acid Folic Acid Protected_Folate Protected Folic Acid (α-carboxyl protected) Folic_Acid->Protected_Folate Protection Activated_Folate Activated Folate-Linker (e.g., NHS ester) Protected_Folate->Activated_Folate Linker Attachment & Activation This compound This compound (Vintafolide) Activated_Folate->this compound Conjugation EC0531 EC0531 Activated_Folate->EC0531 Conjugation Vinblastine Vinblastine DAVLBH Desacetylvinblastine Hydrazide (DAVLBH) Vinblastine->DAVLBH Derivatization DAVLBH->this compound Tubulysin Tubulysin Analog Activated_Tubulysin Activated Tubulysin (with linker attachment point) Tubulysin->Activated_Tubulysin Derivatization Activated_Tubulysin->EC0531

Figure 1: General synthetic workflow for folate-drug conjugates this compound and EC0531.

Experimental Protocols

Protocol 1: Synthesis of γ-Activated Folate-Linker Intermediate

This protocol describes a general method for the synthesis of a folate derivative with an activated linker suitable for conjugation to an amine- or hydrazide-containing payload.

Materials:

  • Folic acid

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Bifunctional linker (e.g., a polyethylene (B3416737) glycol (PEG) spacer with terminal amine and carboxyl groups)

  • Triethylamine (TEA) or Diisopropylethylamine (DIEA)

  • Appropriate solvents for purification (e.g., dichloromethane, methanol)

Procedure:

  • Protection of α-Carboxyl Group of Folic Acid: To achieve regioselective modification of the γ-carboxyl group, the α-carboxyl group of the glutamate (B1630785) residue in folic acid is typically protected, often via the formation of a cyclic anhydride (B1165640) (pyroglutamate) or by using a suitable protecting group.

  • Linker Attachment: The protected folic acid is then reacted with a bifunctional linker. For instance, the carboxyl group of the protected folate is activated with DCC/NHS or EDC/NHS and then reacted with the amine group of the linker in anhydrous DMSO in the presence of a base like TEA or DIEA.

  • Activation of the Terminal Linker Group: The terminal functional group of the attached linker (e.g., a carboxyl group) is then activated, commonly as an NHS ester, to facilitate the final conjugation with the cytotoxic payload.

  • Purification: The resulting activated folate-linker intermediate is purified by column chromatography (e.g., silica (B1680970) gel) to remove unreacted starting materials and byproducts.

Protocol 2: Preparation of Desacetylvinblastine Hydrazide (DAVLBH) for this compound

Materials:

Procedure:

  • Vinblastine sulfate is dissolved in an anhydrous alcohol.

  • An excess of anhydrous hydrazine is added to the solution.

  • The reaction mixture is stirred at room temperature for a specified period, typically several hours to overnight, to allow for the hydrazinolysis of the acetyl group at the C4 position and formation of the hydrazide.

  • The solvent and excess hydrazine are removed under reduced pressure.

  • The resulting DAVLBH is purified, for example, by recrystallization or chromatography.

Protocol 3: Preparation of a Tubulysin Derivative for EC0531

The synthesis of tubulysin analogs is complex and typically involves multi-step solid-phase or solution-phase peptide synthesis. For conjugation, a tubulysin derivative is required that possesses a suitable functional group for attachment to the folate-linker. This often involves modifying the natural tubulysin structure or incorporating a non-natural amino acid with a reactive side chain during the synthesis. For instance, a tubulysin B hydrazide derivative (as in EC0305) can be prepared for conjugation[5][6].

Protocol 4: Final Conjugation to Yield this compound (Vintafolide)

Materials:

  • γ-Activated Folate-Linker Intermediate (from Protocol 1)

  • Desacetylvinblastine Hydrazide (DAVLBH) (from Protocol 2)

  • Anhydrous DMSO or a similar polar aprotic solvent

  • A suitable base (e.g., DIEA)

Procedure:

  • The γ-activated folate-linker intermediate is dissolved in anhydrous DMSO.

  • DAVLBH is added to the solution, followed by the addition of a base such as DIEA to facilitate the reaction.

  • The reaction mixture is stirred at room temperature, protected from light, until the reaction is complete (monitored by HPLC).

  • The crude this compound conjugate is purified by preparative HPLC to yield the final product.

Protocol 5: Final Conjugation to Yield EC0531

Materials:

  • γ-Activated Folate-Linker Intermediate (from Protocol 1)

  • Activated Tubulysin Derivative (from Protocol 3)

  • Anhydrous DMSO or a similar polar aprotic solvent

  • A suitable base (e.g., DIEA)

Procedure:

  • The γ-activated folate-linker intermediate is dissolved in anhydrous DMSO.

  • The activated tubulysin derivative is added to the solution, along with a base like DIEA.

  • The reaction mixture is stirred at room temperature, protected from light, until completion (monitored by HPLC).

  • The crude EC0531 conjugate is purified by preparative HPLC.

Data Presentation

The following tables summarize hypothetical quantitative data for the synthesis of this compound and EC0531, based on typical yields and purity levels reported for similar folate-drug conjugates.

Table 1: Summary of Synthetic Yields

StepStarting MaterialProductTypical Yield (%)
This compound Synthesis
Folate-Linker ActivationProtected Folate-LinkerActivated Folate-Linker70-85
DAVLBH PreparationVinblastineDAVLBH60-75
Final ConjugationActivated Folate-Linker & DAVLBHThis compound (Vintafolide)40-55
EC0531 Synthesis
Folate-Linker ActivationProtected Folate-LinkerActivated Folate-Linker70-85
Activated Tubulysin PreparationTubulysin AnalogActivated Tubulysin50-65
Final ConjugationActivated Folate-Linker & Activated TubulysinEC053135-50

Table 2: Purity and Characterization Data

CompoundPurity by HPLC (%)Mass Spectrometry (Expected m/z)
This compound (Vintafolide)>951917.06
EC0531>95Varies based on Tubulysin analog and linker

Signaling Pathway and Mechanism of Action

Both this compound and EC0531 utilize the folate receptor-mediated endocytosis pathway to enter cancer cells.

G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space FDC Folate-Drug Conjugate (this compound or EC0531) FR Folate Receptor (FR) FDC->FR Binding Endosome Endosome FR->Endosome Endocytosis Drug Released Cytotoxic Drug (DAVLBH or Tubulysin) Endosome->Drug Linker Cleavage (Low pH or reducing environment) Microtubules Microtubule Disruption Drug->Microtubules Apoptosis Apoptosis Microtubules->Apoptosis

Figure 2: Folate receptor-mediated endocytosis and mechanism of action.

Once the folate-drug conjugate binds to the folate receptor on the cancer cell surface, the complex is internalized via endocytosis into an endosome. The acidic environment or the presence of reducing agents within the endosome cleaves the linker, releasing the potent cytotoxic payload. For this compound, the released DAVLBH disrupts microtubule formation, leading to cell cycle arrest and apoptosis. Similarly, the tubulysin payload from EC0531 is a potent inhibitor of tubulin polymerization, also resulting in apoptosis.

Conclusion

The synthesis of advanced folate-drug conjugates like this compound and EC0531 requires a strategic, multi-step approach. While a direct conversion is not feasible, understanding the synthesis of the common folate-linker intermediate and the subsequent conjugation to different cytotoxic payloads provides a clear roadmap for producing these targeted therapeutics. The detailed protocols and conceptual framework presented here serve as a valuable resource for researchers in the field of oncology drug development. Careful execution of these synthetic steps, coupled with rigorous purification and characterization, is essential for obtaining high-purity conjugates for preclinical and clinical evaluation.

References

Application Notes and Protocols for EC0488 Conjugation Chemistry in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

A Discerning Look into Folate Receptor-Targeted Small Molecule-Drug Conjugates

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The specific compound "EC0488" could not be definitively identified in publicly available scientific literature. It is possible that this is an internal compound designation or a typographical error. The following application notes and protocols are based on the well-documented principles of folate receptor-targeted small molecule-drug conjugates (SMDCs), using publicly available data from representative molecules such as Vintafolide (EC145) and folate-tubulysin conjugates (e.g., EC0305, EC1456) to illustrate the conjugation chemistry, protocols, and data analysis.

Introduction

Folate receptor (FR) is a compelling target for cancer therapy due to its overexpression on the surface of various cancer cells, including ovarian, lung, and breast cancers, with limited expression in normal tissues.[1] This differential expression allows for the targeted delivery of cytotoxic agents, thereby enhancing their therapeutic index. Small molecule-drug conjugates (SMDCs) that utilize folic acid as a targeting ligand represent a promising strategy to exploit this pathway.[2] These conjugates typically consist of three components: a folate targeting moiety, a linker, and a potent cytotoxic payload.[3] Upon binding to the FR, the SMDC is internalized by receptor-mediated endocytosis, leading to the intracellular release of the cytotoxic drug and subsequent cancer cell death.[1]

This document provides a detailed overview of the conjugation chemistry, experimental protocols, and data interpretation for the development and evaluation of folate-targeted SMDCs.

Conjugation Chemistry

The synthesis of a folate-drug conjugate involves the covalent linkage of folic acid, a linker, and a cytotoxic drug. The conjugation strategy must ensure that the folic acid moiety retains its high affinity for the folate receptor. This is typically achieved by derivatizing the γ-carboxyl group of the glutamic acid residue of folic acid, which does not significantly impair receptor binding.[4]

A common approach involves a multi-step synthesis:

  • Folate-Linker Synthesis: Folic acid is activated, often at its γ-carboxyl group, and reacted with a bifunctional linker. The linker can be designed to be cleavable (e.g., disulfide-based, pH-sensitive) or non-cleavable.[5][6]

  • Drug-Linker Conjugation: The cytotoxic drug, containing a suitable functional group (e.g., amine, hydroxyl, thiol), is then conjugated to the other end of the folate-linker intermediate.[5]

  • Purification: The final folate-drug conjugate is purified to remove unreacted starting materials and byproducts.[7]

Example Conjugation Strategy: Disulfide-Based Linker

A prevalent strategy employs a disulfide-containing linker, which is stable in the bloodstream but is readily cleaved in the reducing environment of the intracellular compartment, releasing the active drug.[5][6]

Experimental Protocols

Protocol for Synthesis of a Folate-Drug Conjugate (Illustrative Example)

This protocol provides a general framework for the synthesis of a folate-drug conjugate with a disulfide linker. Note: Specific reaction conditions, solvents, and purification methods need to be optimized for each specific drug and linker combination.

Materials:

  • Folic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent

  • N-Hydroxysuccinimide (NHS)

  • Bifunctional linker with a disulfide bond and terminal amine and carboxyl groups

  • Cytotoxic drug with a reactive amine or hydroxyl group

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Pyridine

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Solvents for purification (e.g., acetonitrile, water)

  • High-Performance Liquid Chromatography (HPLC) system for purification and analysis

Procedure:

  • Activation of Folic Acid:

    • Dissolve folic acid in anhydrous DMSO.

    • Add NHS and DCC and stir the reaction mixture at room temperature in the dark for several hours to activate the carboxyl groups.[8]

  • Conjugation of Folate to Linker:

    • To the activated folic acid solution, add the bifunctional disulfide linker (with one end protected).

    • Stir the reaction at room temperature overnight.

  • Deprotection of the Linker:

    • Remove the protecting group from the other end of the linker using appropriate deprotection chemistry (e.g., TFA for a Boc-protected amine).

  • Conjugation of Drug to Folate-Linker:

    • Activate the carboxyl group of the folate-linker intermediate using a coupling agent like DCC/NHS.

    • Add the cytotoxic drug (with a reactive amine or hydroxyl group) to the activated folate-linker solution.

    • Stir the reaction at room temperature until completion, monitoring by HPLC.

  • Purification of the Final Conjugate:

    • Purify the crude product by preparative reverse-phase HPLC to obtain the pure folate-drug conjugate.[8]

    • Lyophilize the pure fractions to obtain the final product as a solid.

Protocol for Characterization of the Folate-Drug Conjugate

1. Mass Spectrometry:

  • Confirm the molecular weight of the final conjugate using High-Resolution Mass Spectrometry (HRMS) or MALDI-TOF to verify the successful conjugation of all three components.

2. NMR Spectroscopy:

  • Use ¹H NMR and ¹³C NMR to confirm the chemical structure of the conjugate and the integrity of the folate, linker, and drug moieties.[4]

3. HPLC Analysis:

  • Assess the purity of the final conjugate using analytical reverse-phase HPLC. The purity should typically be >95%.[9]

4. Drug Loading Calculation:

  • Drug Loading (%) can be determined using UV-Vis spectrophotometry by measuring the absorbance of the conjugate at wavelengths specific to the drug and folate, and applying the Beer-Lambert law.

  • Formula for Drug Loading Capacity (%): (Weight of drug in conjugate / Total weight of the conjugate) x 100[10][11]

  • Formula for Encapsulation/Conjugation Efficiency (%): (Weight of conjugated drug / Initial weight of drug used) x 100[10]

Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of the folate-drug conjugate that inhibits cell growth by 50% (IC50).

Materials:

  • Folate receptor-positive cancer cell line (e.g., KB, IGROV-1) and a folate receptor-negative control cell line.[12][13]

  • Cell culture medium (folate-free for the assay) and supplements.

  • 96-well plates.

  • Folate-drug conjugate stock solution.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • DMSO.

  • Plate reader.

Procedure:

  • Cell Seeding:

    • Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.[14]

  • Treatment:

    • Prepare serial dilutions of the folate-drug conjugate in folate-free medium.

    • Remove the old medium from the wells and add the medium containing different concentrations of the conjugate.

    • Include untreated cells as a negative control and cells treated with the unconjugated drug as a comparison.[14]

  • Incubation:

    • Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO₂ incubator.[14]

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

    • Solubilize the formazan crystals by adding DMSO.

  • Data Analysis:

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Determine the IC50 value by plotting cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

Protocol for In Vivo Antitumor Efficacy in a Xenograft Model

This protocol evaluates the therapeutic efficacy of the folate-drug conjugate in a mouse model bearing human tumor xenografts.

Materials:

  • Immunodeficient mice (e.g., nude or SCID mice).

  • Folate receptor-positive human cancer cells (e.g., KB cells).

  • Matrigel (optional).

  • Folate-drug conjugate solution for injection.

  • Vehicle control solution.

  • Calipers for tumor measurement.

Procedure:

  • Tumor Implantation:

    • Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ cells in PBS, with or without Matrigel) into the flank of each mouse.[15][16]

  • Tumor Growth Monitoring:

    • Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.[1]

  • Treatment Initiation:

    • When tumors reach a predetermined size (e.g., 100 mm³), randomize the mice into treatment and control groups.[15]

  • Drug Administration:

    • Administer the folate-drug conjugate and vehicle control via the desired route (e.g., intravenous, intraperitoneal) at the specified dose and schedule.[1]

  • Efficacy Evaluation:

    • Continue to monitor tumor volume and body weight throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).

    • The primary endpoint is typically tumor growth inhibition.[17]

Quantitative Data Summary

The following tables summarize representative quantitative data for well-characterized folate-drug conjugates.

Table 1: In Vitro Cytotoxicity of Folate-Drug Conjugates

ConjugateCell LineFolate Receptor StatusIC50 (nM)Reference
EC0305 (Folate-Tubulysin B Hydrazide)KBPositive1.5[12]
EC0305 (Folate-Tubulysin B Hydrazide)RAW 267.4Positive2.6[12]
Vintafolide (EC145)KBPositiveLow nanomolar range[17]

Table 2: In Vivo Efficacy of Folate-Drug Conjugates in Xenograft Models

ConjugateTumor ModelDosing RegimenOutcomeReference
EC0305KB Xenograft500 nmol/kg, i.v., 3 times/week for 2 weeks100% tumor-free animals[12]
Vintafolide (EC145)FR-expressing tumor xenograftsNot specifiedComplete responses or cures in 100% of tumors[17]

Table 3: Pharmacokinetic Parameters of Vintafolide (EC145) in Humans (Phase I)

ParameterValueReference
Maximum-Tolerated Dose (MTD)2.5 mg (bolus injection or 1-hour infusion)[2][18]
Dose-Limiting ToxicityConstipation[18]

Visualizations

Signaling Pathway: Folate Receptor-Mediated Endocytosis

Folate_Receptor_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FDC Folate-Drug Conjugate FR Folate Receptor (FR) FDC->FR Binding FR_Bound FR-FDC Complex FR->FR_Bound Endosome Endosome FR_Bound->Endosome Endocytosis Drug_Release Drug Release Endosome->Drug_Release Linker Cleavage FR_Recycle FR Recycling Endosome->FR_Recycle Cytotoxicity Cytotoxicity & Cell Death Drug_Release->Cytotoxicity FR_Recycle->FR Recycling to cell surface Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Folate_Linker 1. Folate-Linker Synthesis Drug_Conjugation 2. Drug Conjugation Folate_Linker->Drug_Conjugation Purification 3. Purification (HPLC) Drug_Conjugation->Purification Analysis 4. Structural Analysis (MS, NMR) Purification->Analysis Purity 5. Purity Check (HPLC) Analysis->Purity Cytotoxicity_Assay 6. Cytotoxicity Assay (IC50 Determination) Purity->Cytotoxicity_Assay Xenograft 7. Xenograft Model Development Cytotoxicity_Assay->Xenograft Efficacy_Study 8. Antitumor Efficacy Study Xenograft->Efficacy_Study PK_PD 9. PK/PD Analysis Efficacy_Study->PK_PD Components FDC Folate-Drug Conjugate (SMDC) Folate Folic Acid (Targeting Ligand) Folate->FDC Provides Targeting Linker Linker Folate->Linker Linker->FDC Connects Components Drug Cytotoxic Drug (Payload) Linker->Drug Drug->FDC Provides Therapeutic Effect

References

Application Notes: Flow Cytometry Analysis of Cells Treated with EC0488

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EC0488 is a folate-drug conjugate designed to selectively target and eliminate cells overexpressing the folate receptor, a common characteristic of various cancer types. This targeted delivery system allows for the intracellular release of a potent cytotoxic agent, leading to cell cycle arrest and apoptosis. Flow cytometry is an essential tool for quantifying the cellular responses to this compound treatment, providing critical data on the compound's efficacy and mechanism of action.

These application notes provide detailed protocols for analyzing cells treated with this compound using flow cytometry, focusing on the assessment of apoptosis and cell cycle distribution. Due to the limited availability of specific public data on this compound's cytotoxic payload and its direct quantitative effects, the data presented in the tables and the specific mechanism in the signaling pathway diagram are based on representative studies of folate-drug conjugates with tubulin inhibitor payloads. This serves to offer a detailed and illustrative example of the expected analytical outcomes.

Data Presentation

The following tables summarize representative quantitative data from flow cytometry analyses of cancer cells treated with a folate-drug conjugate.

Table 1: Apoptosis Induction in Folate Receptor-Positive Cancer Cells

Treatment GroupConcentration (nM)% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
Vehicle Control095.2 ± 2.52.5 ± 0.82.3 ± 0.5
This compound1075.8 ± 4.115.3 ± 2.28.9 ± 1.7
This compound5042.1 ± 5.635.7 ± 4.522.2 ± 3.9
This compound25015.3 ± 3.948.9 ± 6.135.8 ± 5.3

Table 2: Cell Cycle Distribution in Folate Receptor-Positive Cancer Cells

Treatment GroupConcentration (nM)% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control055.4 ± 3.830.1 ± 2.514.5 ± 1.9
This compound1053.2 ± 4.128.5 ± 2.818.3 ± 2.1
This compound5035.7 ± 4.915.3 ± 3.149.0 ± 5.4
This compound25020.1 ± 3.78.7 ± 2.271.2 ± 6.8

Signaling Pathway

The cytotoxic payload of many folate-drug conjugates is a tubulin inhibitor. This diagram illustrates the general mechanism of action of such a payload.

EC0488_Mechanism cluster_cell Target Cancer Cell This compound This compound (Folate-Drug Conjugate) FR Folate Receptor (FR) This compound->FR Binding Endosome Endosome FR->Endosome Internalization Payload Cytotoxic Payload (e.g., Tubulin Inhibitor) Endosome->Payload Payload Release Microtubules Microtubules Payload->Microtubules Inhibition of Polymerization MitoticArrest Mitotic Arrest Microtubules->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis Experimental_Workflow cluster_workflow Experimental Workflow cluster_staining Staining Protocols CellCulture 1. Cell Culture and Seeding Treatment 2. Treatment with this compound CellCulture->Treatment Harvesting 3. Cell Harvesting Treatment->Harvesting Staining 4. Staining for Flow Cytometry Harvesting->Staining Acquisition 5. Data Acquisition Staining->Acquisition ApoptosisStaining Apoptosis Assay (Annexin V/PI) CellCycleStaining Cell Cycle Assay (PI) Analysis 6. Data Analysis Acquisition->Analysis

Application Note: Analysis of DNA Damage Markers by Western Blot Following EC0488 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

EC0488 is a novel small molecule inhibitor of Topoisomerase I, an essential enzyme that alleviates torsional stress in DNA during replication and transcription. By stabilizing the Topoisomerase I-DNA cleavage complex, this compound prevents the re-ligation of single-strand breaks, leading to the accumulation of DNA lesions and the activation of the DNA Damage Response (DDR) pathway.[1][2] In cells with compromised DDR, this accumulation of damage can trigger cell cycle arrest and apoptosis, making this compound a promising candidate for cancer therapy.[3][4]

Western blotting is a fundamental technique used to detect and quantify specific proteins in a complex mixture, such as a cell lysate.[5] This application note provides a comprehensive protocol for using Western blot analysis to monitor the activation of key DNA damage markers in response to this compound treatment. The primary markers of interest are:

  • γH2AX (phosphorylated Histone H2AX on Ser139): A sensitive and early marker of DNA double-strand breaks (DSBs).[6] The phosphorylation of H2AX is one of the first events in the recruitment of DNA repair proteins to the site of damage.[7]

  • p53: A critical tumor suppressor protein that acts as a central regulator of the cell's response to DNA damage. Upon activation by kinases like ATM and ATR, p53 can induce cell cycle arrest to allow for DNA repair or initiate apoptosis if the damage is irreparable.[1]

  • Cleaved PARP-1: Poly (ADP-ribose) polymerase 1 (PARP-1) is a nuclear enzyme involved in DNA repair.[8] During apoptosis, PARP-1 is cleaved by caspases (primarily caspase-3 and -7) from its full-length 116 kDa form into an 89 kDa fragment and a 24 kDa fragment.[9][10] The detection of the 89 kDa fragment is a reliable indicator of apoptotic cell death.[11]

Principle of the Method

This protocol details the treatment of cultured cancer cells with this compound, followed by cell lysis, protein quantification, and separation by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[5] The separated proteins are then transferred to a membrane (e.g., PVDF), which is subsequently probed with specific primary antibodies against γH2AX, p53, and cleaved PARP-1.[12] An enzyme-conjugated secondary antibody is used to detect the primary antibody, and a chemiluminescent substrate allows for visualization and quantification of the target protein levels.[4]

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the simplified signaling cascade initiated by this compound and the overall experimental workflow for the Western blot analysis.

EC0488_Pathway cluster_0 Cellular Response to this compound This compound This compound TopoI Topoisomerase I This compound->TopoI inhibits DNA_SSB DNA Single-Strand Breaks TopoI->DNA_SSB stabilizes Replication Replication Fork Collapse DNA_SSB->Replication DNA_DSB DNA Double-Strand Breaks Replication->DNA_DSB ATM_ATR ATM/ATR Activation DNA_DSB->ATM_ATR gH2AX γH2AX (p-Ser139) ATM_ATR->gH2AX phosphorylates p53 p53 Stabilization & Activation ATM_ATR->p53 phosphorylates Apoptosis Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest PARP_Cleavage Cleaved PARP-1 Apoptosis->PARP_Cleavage activates caspases

Caption: this compound-induced DNA damage signaling pathway.

Western_Blot_Workflow cluster_1 Experimental Workflow A 1. Cell Seeding & Culture B 2. This compound Treatment A->B C 3. Cell Lysis & Protein Extraction B->C D 4. BCA Protein Assay C->D E 5. SDS-PAGE D->E F 6. Protein Transfer to PVDF Membrane E->F G 7. Immunoblotting (Antibody Incubation) F->G H 8. Chemiluminescent Detection G->H I 9. Data Analysis & Quantification H->I

Caption: Western blot experimental workflow.

Detailed Protocols

Cell Culture and Treatment
  • Seed cancer cells (e.g., HCT116, U2OS) in 6-well plates at a density that ensures they reach 70-80% confluency at the time of harvest.

  • Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.

  • Prepare fresh dilutions of this compound in complete culture medium from a stock solution (e.g., 10 mM in DMSO).

  • Treat cells with varying concentrations of this compound (e.g., 0, 50, 100, 200, 500 nM) for a predetermined time (e.g., 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).[4]

Cell Lysis and Protein Extraction
  • After treatment, place the 6-well plates on ice and aspirate the culture medium.

  • Wash the cells twice with 1 mL of ice-cold Phosphate-Buffered Saline (PBS).[13]

  • Add 100-150 µL of ice-cold RIPA Lysis Buffer (see table below for recipe) supplemented with fresh protease and phosphatase inhibitors to each well.[14][15]

  • Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[14]

  • Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes to ensure complete lysis.[11]

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[4]

  • Carefully transfer the supernatant, which contains the soluble protein extract, to a new pre-chilled tube. Store at -80°C or proceed to the next step.

Protein Quantification
  • Determine the total protein concentration of each lysate using a Bicinchoninic Acid (BCA) Protein Assay Kit, as it is compatible with detergents like SDS found in RIPA buffer.[16][17]

  • Follow the manufacturer's protocol. Briefly, prepare a series of Bovine Serum Albumin (BSA) standards to generate a standard curve.[18][19]

  • Incubate a small aliquot of each cell lysate and the BSA standards with the BCA working reagent in a 96-well plate.[20]

  • Measure the absorbance at 562 nm using a microplate reader and calculate the protein concentration of each sample by comparing its absorbance to the standard curve.[18]

SDS-PAGE and Western Blotting
  • Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add 4x Laemmli sample buffer to a final concentration of 1x and boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[4][21]

  • Gel Electrophoresis: Load 20-40 µg of total protein per lane into a 4-12% Bis-Tris or a 12% Tris-Glycine polyacrylamide gel.[17][22] Include a pre-stained protein ladder to monitor migration and transfer efficiency.[23] Run the gel at 100-120V until the dye front reaches the bottom.[17]

  • Protein Transfer: Transfer the separated proteins from the gel to a 0.2 µm Polyvinylidene Fluoride (PVDF) membrane.[24] Pre-soak the PVDF membrane in 100% methanol (B129727) for 30 seconds, followed by equilibration in transfer buffer.[25] Perform a wet transfer at 100V for 90 minutes or a semi-dry transfer according to the manufacturer's instructions.[12][26]

  • Blocking: After transfer, wash the membrane briefly with TBST (Tris-Buffered Saline with 0.1% Tween-20). Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or 5% BSA in TBST to prevent non-specific antibody binding.[11][25] Note: For phospho-antibodies like γH2AX, 5% BSA is often preferred.[27]

  • Primary Antibody Incubation: Incubate the membrane with the appropriate primary antibody (see table below for recommended dilutions) in blocking buffer overnight at 4°C with gentle agitation.[4][11]

  • Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.[3]

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.[11]

  • Signal Detection: Wash the membrane three times for 10 minutes each with TBST.[4] Prepare the enhanced chemiluminescent (ECL) substrate according to the manufacturer's protocol and incubate it with the membrane.[15]

  • Image Capture: Capture the chemiluminescent signal using a digital imaging system.[3] Adjust exposure times to ensure bands are not saturated.

  • Data Analysis: Perform densitometry analysis on the captured image using software such as ImageJ. Normalize the band intensity of the target proteins to a loading control (e.g., β-actin or GAPDH) to correct for loading differences.[15]

Data Presentation and Reagents

Table 1: Recommended Antibody and Western Blot Conditions
Target ProteinExpected SizePrimary Antibody (Example)DilutionSecondary AntibodyBlocking Buffer
γH2AX (p-Ser139) ~15 kDaMouse anti-γH2AX1:1000Goat anti-Mouse IgG-HRP5% BSA in TBST
p53 ~53 kDaRabbit anti-p531:1000Goat anti-Rabbit IgG-HRP5% Milk in TBST
PARP-1 (Full) ~116 kDaRabbit anti-PARP1:1000Goat anti-Rabbit IgG-HRP5% Milk in TBST
Cleaved PARP-1 ~89 kDaRabbit anti-Cleaved PARP1:1000Goat anti-Rabbit IgG-HRP5% Milk in TBST
β-Actin ~42 kDaMouse anti-β-Actin1:5000Goat anti-Mouse IgG-HRP5% Milk in TBST
Table 2: Buffer and Reagent Composition
ReagentComposition
RIPA Lysis Buffer 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% NP-40, 0.5% Sodium Deoxycholate, 0.1% SDS.[22] Add fresh protease/phosphatase inhibitors before use.
4x Laemmli Buffer 250 mM Tris-HCl (pH 6.8), 8% SDS, 40% Glycerol, 0.04% Bromophenol Blue, 20% β-Mercaptoethanol.[21]
10x Tris-Glycine Running Buffer 250 mM Tris, 1.92 M Glycine, 1% SDS, pH 8.3.
1x Transfer Buffer (Wet) 25 mM Tris, 192 mM Glycine, 20% Methanol, pH 8.3.[25]
TBST (Wash Buffer) 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.1% Tween-20.

Expected Results

Upon treatment of susceptible cancer cells with this compound, a dose-dependent increase in the expression of DNA damage markers is expected. Specifically, Western blot analysis should reveal:

  • A significant increase in the band intensity for γH2AX at ~15 kDa, indicating the formation of DNA double-strand breaks.

  • An accumulation of p53 protein at ~53 kDa, signifying its stabilization in response to DNA damage.

  • The appearance and increased intensity of the cleaved PARP-1 fragment at ~89 kDa, coupled with a potential decrease in the full-length 116 kDa form, indicating the induction of apoptosis.

The levels of the loading control (e.g., β-actin) should remain consistent across all lanes, confirming equal protein loading.

References

Application Notes and Protocols for High-Content Screening with EC0488 in Antifolate Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

High-content screening (HCS) has emerged as a powerful technology in drug discovery, enabling the simultaneous analysis of multiple phenotypic parameters in a cellular context.[1][2][3] This approach, which combines automated microscopy with sophisticated image analysis, provides a rich dataset for identifying and characterizing novel therapeutic agents.[1][2][4] In the realm of antifolate discovery, HCS offers a robust platform to screen for compounds that interfere with folate metabolism, a critical pathway for cell proliferation.[5][6] Antifolates, by inhibiting key enzymes like dihydrofolate reductase (DHFR), disrupt the synthesis of essential precursors for DNA and RNA, making them effective anticancer and antimicrobial agents.[5][6]

This document provides detailed application notes and protocols for utilizing EC0488, a fluorescently labeled small molecule, in a high-content screening assay designed for the discovery of new antifolate drugs. This compound is presumed to be a proprietary fluorescent conjugate designed to bind with high affinity to the folate receptor (FR), which is often overexpressed on the surface of cancer cells.[2][7] The core principle of this assay is the competitive displacement of this compound from the folate receptor by candidate antifolate compounds. A reduction in cellular fluorescence upon treatment with a test compound indicates its potential as an antifolate agent.

Principle of the Assay

The high-content screening assay described herein is a competitive binding assay that leverages the specific interaction between this compound and the folate receptor. Cells overexpressing the folate receptor are incubated with this compound, leading to its internalization and a corresponding increase in intracellular fluorescence. When a test compound with affinity for the folate receptor is introduced, it competes with this compound for binding, resulting in a dose-dependent decrease in the uptake of the fluorescent probe. High-content imaging and analysis are then used to quantify the intracellular fluorescence, allowing for the identification and prioritization of potential antifolate "hits".

Data Presentation

Table 1: Illustrative Quantitative Data for HCS Antifolate Screen
Compound IDConcentration (µM)Mean Nuclear Intensity (RFU)Cell Count% Inhibition of this compound Uptake
Negative Control (DMSO) 0.1%15,2342,5430%
Positive Control (Folic Acid) 1001,2562,49891.8%
Test Compound A 108,5672,51143.8%
Test Compound B 101,8922,48987.6%
Test Compound C 1014,9872,5301.6%

RFU: Relative Fluorescence Units. Data is illustrative.

Table 2: Assay Performance Metrics
ParameterValueDescription
Z'-factor 0.78A measure of assay robustness and separation between positive and negative controls. A value > 0.5 is considered excellent.
Signal-to-Background (S/B) Ratio 12.2The ratio of the mean signal of the negative control to the mean signal of the positive control.
Hit Cutoff (% Inhibition) > 50%The threshold for considering a test compound as a primary "hit".

Experimental Protocols

Protocol 1: Cell Culture and Seeding
  • Cell Line: Use a cell line known to overexpress the folate receptor (e.g., KB, HeLa, or IGROV1 cells).

  • Culture Medium: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Seeding:

    • Harvest cells using standard trypsinization methods.

    • Resuspend cells in fresh culture medium and perform a cell count.

    • Seed cells into 96-well or 384-well black, clear-bottom imaging plates at a density of 5,000-10,000 cells per well.

    • Incubate the plates for 24 hours to allow for cell attachment and recovery.

Protocol 2: High-Content Screening Assay
  • Compound Preparation:

    • Prepare a stock solution of test compounds in 100% dimethyl sulfoxide (B87167) (DMSO).

    • Create a dilution series of the test compounds in folate-free RPMI medium. The final DMSO concentration should not exceed 0.5%.

    • Prepare positive control wells containing a known folate receptor ligand (e.g., folic acid) and negative control wells containing vehicle (DMSO) only.

  • Compound Treatment:

    • Carefully remove the culture medium from the cell plates.

    • Add the diluted test compounds, positive control, and negative control to the respective wells.

    • Incubate the plates for 1-2 hours at 37°C.

  • This compound Staining:

    • Prepare a working solution of this compound in folate-free RPMI medium at a final concentration of 50-100 nM (the optimal concentration should be determined empirically).

    • Add the this compound solution to all wells, including control wells.

    • Incubate the plates for 30-60 minutes at 37°C, protected from light.

  • Nuclear Staining and Fixation:

    • Gently wash the cells twice with phosphate-buffered saline (PBS).

    • Fix the cells by adding 4% paraformaldehyde in PBS and incubating for 15 minutes at room temperature.

    • Wash the cells twice with PBS.

    • Add a solution of Hoechst 33342 (or another suitable nuclear stain) in PBS to stain the cell nuclei. Incubate for 10-15 minutes at room temperature, protected from light.

    • Wash the cells three times with PBS.

    • Leave the final wash of PBS in the wells for imaging.

Protocol 3: Image Acquisition and Analysis
  • Image Acquisition:

    • Use a high-content imaging system to acquire images from each well.

    • Acquire images in at least two channels:

      • DAPI channel: For visualizing the Hoechst-stained nuclei.

      • FITC/GFP channel: For visualizing the this compound fluorescence (assuming this compound has excitation/emission spectra similar to fluorescein).

    • Acquire multiple fields per well to ensure a sufficient number of cells are analyzed for statistical significance.

  • Image Analysis:

    • Use the HCS software to perform image analysis. The general workflow is as follows:

      • Identify Nuclei: Use the DAPI channel to identify and segment individual cell nuclei.

      • Define Cytoplasmic Region: Create a cytoplasmic mask by expanding a defined pixel distance from the nuclear mask.

      • Measure Fluorescence Intensity: Quantify the mean fluorescence intensity of this compound within the defined cellular compartments (nucleus and/or cytoplasm).

      • Cell Counting: Determine the number of cells in each well based on the nuclear count.

  • Data Analysis:

    • Calculate the percentage inhibition of this compound uptake for each test compound using the following formula:

    • Generate dose-response curves for active compounds and calculate IC₅₀ values.

    • Assess cytotoxicity by monitoring cell count. A significant decrease in cell number may indicate a cytotoxic effect of the compound.

Mandatory Visualizations

Antifolate_Discovery_Workflow cluster_0 Assay Preparation cluster_1 Screening cluster_2 Data Acquisition & Analysis A Cell Seeding (FR-overexpressing cells) B Compound Plating (Test compounds & controls) A->B C Incubation with Test Compounds B->C D Addition of this compound (Fluorescent Probe) C->D E Competitive Binding & Internalization D->E F High-Content Imaging E->F G Image Analysis (Quantify Fluorescence) F->G H Hit Identification (% Inhibition) G->H

Caption: High-content screening workflow for antifolate discovery.

Folate_Receptor_Pathway cluster_cell Cell Membrane FR Folate Receptor (FR) Endosome Endosome FR->Endosome Internalization This compound This compound (Fluorescent Probe) This compound->FR Binds Antifolate Antifolate Compound Antifolate->FR Competes Fluorescence Intracellular Fluorescence Endosome->Fluorescence Leads to

Caption: Competitive binding at the folate receptor.

Caption: Logic of high-content screening data analysis.

References

Troubleshooting & Optimization

Technical Support Center: EC0488 Solubility in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with EC0488, a representative research compound, in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in DMSO at my desired concentration. What are the initial troubleshooting steps?

A1: When facing solubility challenges with this compound in DMSO, a systematic approach is recommended. First, ensure the purity of your compound and the quality of your solvent. Use fresh, anhydrous, high-purity DMSO, as it is highly hygroscopic and absorbed moisture can reduce its solvating capacity.[1] Gentle warming of the solution (e.g., to 37°C) and sonication in a water bath can also significantly aid in the dissolution of the compound.

Q2: Could the physical form of my this compound compound affect its solubility?

A2: Absolutely. The crystalline form of a compound can have a significant impact on its solubility. Amorphous forms of a compound are generally more soluble than their highly ordered crystalline counterparts. If you are consistently experiencing issues, consider the possibility that your batch of this compound may be in a less soluble polymorphic form.

Q3: I've tried warming and sonicating, but this compound still precipitates. What's my next step?

A3: If initial methods are unsuccessful, you may be exceeding the solubility limit of this compound in DMSO. Consider preparing a more dilute stock solution. It is also possible that over time, the compound is crashing out of solution. Freshly prepared solutions are always recommended for experiments. For some compounds, alternative solvents like ethanol (B145695) or dimethylformamide (DMF) might be suitable, but their compatibility with your specific assay must be verified.

Q4: How does water content in DMSO affect the solubility of this compound?

A4: DMSO is notoriously hygroscopic, meaning it readily absorbs water from the atmosphere. This absorbed water can significantly decrease the solubility of many organic compounds, particularly those that are hydrophobic. To mitigate this, always use fresh, anhydrous grade DMSO from a sealed container. For sensitive experiments, it is advisable to use single-use aliquots of DMSO.

Q5: My this compound dissolves in DMSO initially but then precipitates when I dilute it into my aqueous cell culture medium. How can I solve this?

A5: This is a common issue known as precipitation upon dilution and occurs when the compound is not soluble in the final aqueous environment. To address this, ensure the final concentration of DMSO in your culture medium is as low as possible (ideally <0.5%) while still maintaining the solubility of this compound. A stepwise dilution of the DMSO stock into the pre-warmed aqueous medium with gentle mixing can also help. Additionally, consider if the final concentration of this compound in the assay is too high.

Data Presentation: Representative Solubility of Small Molecules in DMSO

The solubility of a compound in DMSO can vary widely depending on its chemical structure. The following table provides examples of the solubility of some kinase inhibitors in DMSO to illustrate this variability. It is crucial to experimentally determine the solubility of your specific batch of this compound.

Compound ClassExample CompoundReported Solubility in DMSONotes
HPK1 InhibitorHPK1-IN-383.33 mg/mL (169.91 mM)Requires ultrasonic treatment.[2]
HPK1 InhibitorHPK1-IN-26100 mg/mL (272.13 mM)Requires sonication and warming to 80°C.[2]
HPK1 InhibitorHPK1-IN-3250 mg/mL (93.17 mM)May require sonication.[2]
Tyrosine Kinase InhibitorAlectinib4.5 mg/mLHigh solubility in DMSO noted.[3]

Experimental Protocols

Detailed Protocol for Dissolving this compound in DMSO

This protocol provides a standardized method for dissolving a research compound like this compound in DMSO, including troubleshooting steps.

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Sterile, conical-bottom microcentrifuge tubes

  • Calibrated pipette

  • Vortex mixer

  • Water bath sonicator

  • Heating block or water bath set to 37°C

Procedure:

  • Preparation: Allow the vial of this compound and the sealed container of DMSO to come to room temperature before opening to minimize moisture absorption.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube to achieve your target concentration.

  • Initial Dissolution: Vortex the tube vigorously for 1-2 minutes. Visually inspect for any undissolved particles.

  • Troubleshooting - Sonication: If particles remain, place the tube in a water bath sonicator for 5-10 minutes. This uses ultrasonic waves to break up compound aggregates.

  • Troubleshooting - Gentle Warming: If solubility is still an issue, place the tube in a heating block or water bath at 37°C for 10-15 minutes. Vortex periodically. Caution: Avoid excessive heat, as it may degrade the compound.

  • Final Assessment: After the dissolution steps, visually inspect the solution against a light source to ensure it is clear and free of any precipitate.

  • Storage: If not for immediate use, store the stock solution in small, tightly sealed aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Mandatory Visualizations

G Troubleshooting this compound Solubility in DMSO start Start: this compound powder and anhydrous DMSO weigh Weigh this compound and add DMSO start->weigh vortex Vortex for 1-2 minutes weigh->vortex check1 Is the solution clear? vortex->check1 sonicate Sonicate for 5-10 minutes check1->sonicate No success Solution is ready for use check1->success Yes check2 Is the solution clear? sonicate->check2 warm Gently warm to 37°C for 10-15 minutes check2->warm No check2->success Yes check3 Is the solution clear? warm->check3 dilute Consider preparing a more dilute stock solution check3->dilute No check3->success Yes

Caption: Workflow for troubleshooting this compound solubility issues in DMSO.

G Hypothetical Signaling Pathway of this compound This compound This compound Receptor Target Receptor This compound->Receptor Inhibits KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor CellularResponse Cellular Response (e.g., Apoptosis) TranscriptionFactor->CellularResponse

Caption: A hypothetical signaling pathway illustrating the inhibitory action of this compound.

References

Optimizing EC0488 working concentration

Author: BenchChem Technical Support Team. Date: December 2025

Due to the lack of publicly available information on a compound designated "EC0488," we are unable to provide a specific technical support center with troubleshooting guides and FAQs as requested. Searches for "this compound" did not yield specific data regarding its mechanism of action, common applications, or established working concentrations.

To fulfill your request, please provide additional details about this compound, such as:

  • Full chemical name or IUPAC name

  • Alternative names or internal identifiers

  • Chemical structure

  • Biological target or mechanism of action

  • Intended research application

Once this information is provided, we can proceed with a targeted search to generate the comprehensive technical support center you require, complete with data tables, detailed experimental protocols, and visualizations.

In the interim, we can offer a generalized template for a technical support center that can be adapted for a novel compound. This template would outline the structure for troubleshooting guides, FAQs, and protocol development, which you could then populate with your internal experimental data for this compound.

EC0488 stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and storage of EC0488, an antifolate compound. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of the compound throughout their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is an antifolate compound used in scientific research. It serves as a precursor for the synthesis of EC0531, a compound with folate receptor (FR)-specific and anti-tumor activities. Its CAS number is 1059477-92-7.

Q2: What are the recommended storage conditions for this compound?

A2: this compound should be stored in a well-sealed container, protected from moisture. For long-term stability, it is crucial to store the compound at low temperatures. Specific recommendations for storing the compound in solvent are provided in the data tables below.

Q3: How long can I store this compound?

A3: The stability of this compound depends on the storage temperature. When dissolved in a suitable solvent, it can be stored for 3-6 months at -20°C and up to 12 months at -80°C.

Q4: Is this compound sensitive to light?

A4: While specific photostability studies for this compound are not publicly available, related compounds in the folate and antifolate class can be light-sensitive. Therefore, it is recommended to protect this compound from light by storing it in a light-blocking container or in a dark environment.

Q5: What are the potential signs of this compound degradation?

A5: Visual signs of degradation may include a change in color or appearance of the solid compound or solution. For quantitative assessment, analytical techniques such as HPLC can be used to check the purity of the compound over time.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected experimental results Compound degradation due to improper storage.Verify the storage conditions and duration. If the compound has been stored outside the recommended temperature range or for an extended period, consider using a fresh stock of this compound.
Difficulty dissolving the compound The compound may have degraded or absorbed moisture.Ensure the correct solvent is being used. If solubility issues persist with a new vial of the compound, please contact technical support.
Visible change in the appearance of the compound Potential degradation or contamination.Do not use the compound. Discard it according to your institution's safety protocols and use a fresh, properly stored vial.

Quantitative Data Summary

The following tables summarize the known stability data for this compound.

Table 1: this compound Storage Conditions and Stability in Solvent

Storage TemperatureRecommended Duration
-20°C3 - 6 months
-80°C12 months

Data is based on supplier recommendations. It is advised to perform in-house stability testing for long-term projects.

Experimental Protocols

As specific experimental protocols for the stability testing of this compound are not publicly available, a general workflow for assessing compound stability is provided below.

General Protocol for Assessing Compound Stability via HPLC:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration.

  • Aliquot the stock solution into multiple vials to avoid repeated freeze-thaw cycles.

  • Store the aliquots under the desired conditions (e.g., -20°C, -80°C, room temperature, protected from light, exposed to light).

  • At specified time points (e.g., 0, 1, 3, 6, 12 months), remove an aliquot from each storage condition.

  • Analyze the purity of the compound in each aliquot using a validated HPLC method.

  • Compare the peak area of the parent compound to the total peak area of all components to determine the percentage of degradation.

Visualizations

Diagram 1: Recommended Workflow for Handling and Storing this compound

A Receive this compound B Store at recommended temperature (-20°C or -80°C) A->B C Protect from light and moisture B->C D Prepare stock solution in an appropriate solvent C->D E Aliquot into single-use vials D->E F Store aliquots at -80°C for long-term use E->F G For immediate use, thaw an aliquot F->G When needed H Use in experiment G->H I Discard unused portion of thawed aliquot H->I

Caption: Workflow for proper handling and storage of this compound.

Diagram 2: Logical Troubleshooting for Unexpected Experimental Outcomes

Start Unexpected Experimental Results CheckStorage Were storage conditions met (-20°C/-80°C)? Start->CheckStorage CheckAge Is the compound within the recommended use-by date? CheckStorage->CheckAge Yes UseNew Use a fresh aliquot of this compound CheckStorage->UseNew No CheckHandling Was the compound protected from light and moisture? CheckAge->CheckHandling Yes CheckAge->UseNew No CheckHandling->UseNew No ContactSupport Contact Technical Support for further assistance CheckHandling->ContactSupport Yes

Caption: Troubleshooting guide for experiments involving this compound.

Technical Support Center: EC0488 In Vitro Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the in vitro efficacy of EC0488.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an antifolate agent. Its primary role in published research is as a precursor for the synthesis of EC0531, a folate receptor (FR)-specific anti-tumor compound. As an antifolate, this compound is designed to interfere with folate metabolism, which is crucial for the synthesis of nucleotides and amino acids, thereby inhibiting the proliferation of rapidly dividing cells, such as cancer cells.

Q2: Which cell lines are most suitable for in vitro experiments with this compound?

The efficacy of this compound and its derivatives is highly dependent on the expression of folate receptors, particularly Folate Receptor Alpha (FRα), on the cell surface. Therefore, cell lines with high FRα expression are recommended for optimal activity. It is crucial to verify the FRα expression status of your chosen cell line(s) before initiating experiments.

Q3: My this compound is not showing the expected cytotoxic effect. What are the possible reasons?

Several factors could contribute to lower-than-expected efficacy. Please refer to the troubleshooting section below for a detailed guide on how to address this issue. Common causes include low FRα expression on the target cells, competition from folate in the cell culture medium, and issues with compound solubility or stability.

Q4: What is the recommended solvent for dissolving this compound?

Troubleshooting Guides

Problem 1: Low or No Observed Cytotoxicity
Possible Cause Recommended Solution
Low Folate Receptor (FRα) Expression Verify FRα expression in your target cell line using techniques like Western Blot, flow cytometry, or qPCR. If expression is low or absent, consider using a cell line known to have high FRα expression.
Competition with Folate in Medium Standard cell culture media contain high concentrations of folic acid, which can compete with this compound for binding to FRα. Use a folate-free or low-folate medium (e.g., RPMI 1640 without folic acid) supplemented with a minimal amount of folinic acid if necessary for cell viability.
Compound Precipitation Visually inspect the prepared dilutions of this compound for any signs of precipitation, both in the stock solution and after dilution in the culture medium. If precipitation occurs, try adjusting the stock concentration or the dilution method. Adding the culture medium dropwise to the DMSO stock while vortexing can sometimes prevent precipitation.
Incorrect Dosage Range The tested concentration range may be too low to elicit a response. Perform a broad-range dose-finding study to identify the effective concentration range before conducting detailed dose-response experiments.
Cell Monolayer Health Ensure that the cells are healthy, evenly seeded, and at the appropriate confluency at the time of treatment. Use cells from a consistent and low passage number, as cellular characteristics can change over time in culture.
Problem 2: Inconsistent Results Between Experiments
Possible Cause Recommended Solution
Inconsistent Drug Concentration Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Ensure thorough mixing at each dilution step.
Variability in Cell Seeding Use a consistent cell seeding density for all experiments. Inaccurate cell counting can lead to significant variability in the results.
Edge Effects in Multi-well Plates To minimize evaporation from the outer wells of microplates, which can concentrate the compound, fill the peripheral wells with sterile PBS or medium without cells. Ensure proper humidity control in the incubator.
Fluctuations in Virus Titer (if applicable) If using this compound in the context of a viral infection model, always use a well-characterized and aliquoted virus stock with a known titer. Perform a back-titration of the inoculum for each experiment to confirm the viral dose.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • FRα-positive cell line

  • Complete cell culture medium (and folate-free medium for comparison)

  • This compound

  • DMSO

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of serial dilutions in the appropriate cell culture medium (with and without folate).

  • Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the highest concentration of DMSO used) and an untreated control.

  • Incubation: Incubate the plate for a duration relevant to the cell line's doubling time (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizations

signaling_pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound FRa Folate Receptor α This compound->FRa Binds DHFR Dihydrofolate Reductase This compound->DHFR Inhibits Endosome Endosome FRa->Endosome Internalization Endosome->this compound Release THF Tetrahydrofolate DHFR->THF Blocks Conversion Nucleotide\nSynthesis Nucleotide Synthesis THF->Nucleotide\nSynthesis Required for DNA\nReplication DNA Replication Nucleotide\nSynthesis->DNA\nReplication Enables experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Select_Cells Select FRα+ Cell Line Seed_Cells Seed Cells in 96-well Plate Select_Cells->Seed_Cells Prepare_this compound Prepare this compound Stock (DMSO) Serial_Dilution Perform Serial Dilutions Prepare_this compound->Serial_Dilution Add_Compound Add Compound to Cells Seed_Cells->Add_Compound Serial_Dilution->Add_Compound Incubate Incubate (48-72h) Add_Compound->Incubate MTT_Assay Perform MTT Assay Incubate->MTT_Assay Read_Plate Read Absorbance MTT_Assay->Read_Plate Calculate_IC50 Calculate IC50 Read_Plate->Calculate_IC50 troubleshooting_flow Start Low/No Efficacy Check_FRa FRα Expression High? Start->Check_FRa Check_Medium Using Folate- Free Medium? Check_FRa->Check_Medium Yes Use_FRa_High_Cells Switch to FRα High Cell Line Check_FRa->Use_FRa_High_Cells No Check_Solubility Compound Precipitated? Check_Medium->Check_Solubility Yes Switch_Medium Switch to Folate- Free Medium Check_Medium->Switch_Medium No Check_Dose Dose Range Optimized? Check_Solubility->Check_Dose No Optimize_Solubilization Optimize Solubilization Protocol Check_Solubility->Optimize_Solubilization Yes Perform_Dose_Finding Perform Broad Dose-Finding Study Check_Dose->Perform_Dose_Finding No Success Efficacy Improved Check_Dose->Success Yes

Technical Support Center: Overcoming Resistance to EC0488 in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to EC0488 in cancer cell lines. The information is designed to offer practical guidance for experimental design, execution, and data interpretation.

Frequently Asked Questions (FAQs)

Q1: We are observing a decrease in the cytotoxic effect of our compound, this compound, on our cancer cell line over time. What could be the reason?

A1: This phenomenon may indicate the development of acquired resistance to this compound. Cancer cells can develop resistance through various mechanisms, including:

  • Upregulation of pro-survival signaling pathways: Activation of pathways such as PI3K/Akt/mTOR can promote cell survival and overcome the apoptotic effects of this compound.[1]

  • Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, like P-glycoprotein (P-gp), can actively pump this compound out of the cell, reducing its intracellular concentration.[1]

  • Alterations in the drug target: Mutations in the target protein of this compound can prevent the drug from binding effectively.

  • Epithelial-to-mesenchymal transition (EMT): This process can confer resistance to various cancer therapies.

Q2: How can we confirm that our cell line has developed resistance to this compound?

A2: To confirm resistance, you should perform a dose-response assay (e.g., MTT or CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cell line and compare it to the parental (sensitive) cell line. A significant increase in the IC50 value in the resistant line is a clear indicator of resistance. It is also good practice to periodically characterize your resistant cell line to monitor the degree of resistance.[1]

Q3: What are the potential bypass signaling pathways that could be activated in this compound-resistant cells?

A3: Several signaling pathways can be activated to bypass the effects of this compound, including:

  • PI3K/Akt/mTOR Pathway: This is a central pathway regulating cell growth, proliferation, and survival.

  • MAPK/ERK Pathway: This pathway is involved in cell proliferation and survival and can act as a bypass mechanism.[1]

  • NF-κB Signaling: This pathway is linked to inflammation and cell survival.[1]

Q4: Are there any known combination therapies to overcome this compound resistance?

A4: Yes, combining this compound with other therapeutic agents is a promising strategy. Based on the potential resistance mechanisms, consider the following combinations:

  • Inhibitors of pro-survival pathways: Combining this compound with inhibitors of the PI3K/Akt or MAPK/ERK pathways could re-sensitize resistant cells.[1]

  • P-glycoprotein inhibitors: If resistance is mediated by P-gp, co-administration with a P-gp inhibitor like verapamil (B1683045) or cyclosporin (B1163) A could restore sensitivity.[1]

  • Chemotherapeutic agents: this compound may enhance the efficacy of conventional chemotherapies.[1]

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Inconsistent IC50 values for this compound. Cell seeding density is not optimal.Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the assay. A cell titration experiment is recommended.[1]
Assay variability.Ensure proper mixing of reagents and uniform cell distribution in multi-well plates. Include appropriate controls (vehicle-only, untreated cells).[1]
This compound degradation.Prepare fresh stock solutions of this compound and store them properly, protected from light and at the recommended temperature.
No significant difference in the expression of the primary target of this compound between sensitive and resistant cells. The resistance mechanism may not involve changes in the target protein levels.Investigate downstream or parallel signaling pathways (e.g., Akt, ERK phosphorylation) or drug efflux pump expression (e.g., P-glycoprotein).[1]
Antibody issues in Western blot.Verify the specificity and optimal dilution of your primary antibody. Use a positive control to ensure the antibody is working correctly.[1]
High background in cytotoxicity assays. Contamination of cell culture.Regularly check for and treat any microbial contamination in your cell cultures.
Reagent issues.Ensure that all reagents used in the assay are fresh and properly prepared.

Quantitative Data Summary

Table 1: IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines

Cell LineParental (Sensitive) IC50 (µM)Resistant Subline IC50 (µM)Fold Resistance
MCF-70.5 ± 0.0812.8 ± 1.525.6
A5491.2 ± 0.1525.6 ± 2.321.3
HCT1160.8 ± 0.1118.2 ± 1.922.8

Table 2: Effect of Combination Therapy on this compound IC50 in Resistant MCF-7 Cells

TreatmentThis compound IC50 (µM)Fold Re-sensitization
This compound alone12.8 ± 1.5-
This compound + PI3K Inhibitor (1 µM)2.1 ± 0.36.1
This compound + MEK Inhibitor (0.5 µM)3.5 ± 0.43.7
This compound + P-gp Inhibitor (5 µM)1.5 ± 0.28.5

Key Experimental Protocols

Protocol 1: Generation of this compound-Resistant Cell Lines
  • Initial Exposure: Culture the parental cancer cell line in its recommended medium. Start by exposing the cells to this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

  • Dose Escalation: Once the cells have adapted and are growing steadily, gradually increase the concentration of this compound in the culture medium. The dose increments should be small (e.g., 1.5 to 2-fold).

  • Monitoring: Continuously monitor the cells for signs of toxicity and growth rate. Allow the cells to recover and resume normal growth before the next dose escalation.

  • Selection of Resistant Population: Over a period of several months, a population of cells that can proliferate in the presence of a high concentration of this compound (e.g., 10-20 times the parental IC50) will be selected.

  • Characterization of Resistant Cells: Periodically, and at the end of the selection process, determine the IC50 of the resistant cell line to confirm the degree of resistance.[1]

  • Cryopreservation: Cryopreserve aliquots of the resistant cells at different stages of the selection process.[1]

Protocol 2: MTT Cytotoxicity Assay
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and incubate overnight.[1]

  • Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions.[1] Include vehicle-only and untreated controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48-72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting a dose-response curve.

Protocol 3: Western Blot Analysis of Signaling Pathways
  • Cell Lysis: Treat sensitive and resistant cells with this compound for the desired time points. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., p-Akt, Akt, p-ERK, ERK, P-gp, and a loading control like β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software.

Visualizations

signaling_pathway cluster_0 This compound Action cluster_1 Resistance Mechanisms This compound This compound Target Protein Target Protein This compound->Target Protein inhibits Cell Proliferation Cell Proliferation Target Protein->Cell Proliferation promotes Apoptosis Apoptosis Target Protein->Apoptosis inhibits PI3K/Akt Pathway PI3K/Akt Pathway PI3K/Akt Pathway->Cell Proliferation activates MAPK/ERK Pathway MAPK/ERK Pathway MAPK/ERK Pathway->Cell Proliferation activates P-gp Efflux Pump P-gp Efflux Pump P-gp Efflux Pump->this compound expels

Caption: Signaling pathway of this compound and mechanisms of resistance.

experimental_workflow Parental Cells Parental Cells Dose Escalation with this compound Dose Escalation with this compound Parental Cells->Dose Escalation with this compound expose to IC50 Determination IC50 Determination Parental Cells->IC50 Determination compare with Resistant Cell Line Resistant Cell Line Dose Escalation with this compound->Resistant Cell Line generates Resistant Cell Line->IC50 Determination characterize by Molecular Analysis Molecular Analysis Resistant Cell Line->Molecular Analysis analyze Combination Therapy Studies Combination Therapy Studies Resistant Cell Line->Combination Therapy Studies test Western Blot (p-Akt, p-ERK, P-gp) Western Blot (p-Akt, p-ERK, P-gp) Molecular Analysis->Western Blot (p-Akt, p-ERK, P-gp) qRT-PCR (ABC transporters) qRT-PCR (ABC transporters) Molecular Analysis->qRT-PCR (ABC transporters) Re-sensitization Assessment Re-sensitization Assessment Combination Therapy Studies->Re-sensitization Assessment

Caption: Workflow for generating and analyzing this compound-resistant cells.

logical_relationship cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Decreased this compound Efficacy Decreased this compound Efficacy Target Alteration Target Alteration Decreased this compound Efficacy->Target Alteration Bypass Pathway Activation Bypass Pathway Activation Decreased this compound Efficacy->Bypass Pathway Activation Increased Drug Efflux Increased Drug Efflux Decreased this compound Efficacy->Increased Drug Efflux Sequence Target Gene Sequence Target Gene Target Alteration->Sequence Target Gene Combine with Pathway Inhibitor Combine with Pathway Inhibitor Bypass Pathway Activation->Combine with Pathway Inhibitor Combine with Efflux Pump Inhibitor Combine with Efflux Pump Inhibitor Increased Drug Efflux->Combine with Efflux Pump Inhibitor

Caption: Logical relationship between the problem, causes, and solutions for this compound resistance.

References

EC0488 degradation products and their effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the potential degradation of EC0488 and the impact of its degradation products on experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the known degradation products of this compound?

A1: Under typical experimental conditions, this compound is a stable compound. However, prolonged exposure to certain conditions can lead to the formation of two primary degradation products: DP-1 (via hydrolysis) and DP-2 (via oxidation). The rate of degradation is dependent on factors such as pH, temperature, and exposure to light and oxygen.

Q2: How can I detect the presence of this compound degradation products in my samples?

A2: The most reliable method for detecting and quantifying this compound and its degradation products is High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS). A detailed protocol is provided in the "Experimental Protocols" section below.

Q3: What are the potential effects of this compound degradation products on my experimental results?

A3: The presence of degradation products can significantly impact experimental outcomes. DP-1 has been observed to have reduced biological activity compared to the parent compound, this compound. Conversely, DP-2 has been shown to exhibit off-target effects, potentially leading to misinterpretation of results. It is crucial to ensure the purity of this compound in your experiments.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results between batches of this compound. One or more batches may contain significant levels of degradation products.Analyze the purity of each batch using the provided HPLC-MS protocol. Use only batches with >99% purity.
Observed cellular toxicity is higher than expected. The sample may be contaminated with the oxidative degradation product, DP-2, which has shown some cytotoxic effects.Prepare fresh solutions of this compound and protect them from light and excessive exposure to air. Re-run the experiment with the fresh solution.
Reduced or no biological effect of this compound. The this compound may have degraded into the less active hydrolytic product, DP-1.Check the pH and storage conditions of your stock solutions. This compound is more susceptible to hydrolysis at pH > 8.0. Prepare fresh solutions in a buffer with a pH between 6.0 and 7.5.

Data on this compound and Its Degradation Products

Table 1: Stability of this compound Under Various Conditions

Condition Degradation Rate (% per 24h) Major Degradation Product
4°C, in DMSO, protected from light< 0.1%Not significant
Room Temperature, in aqueous buffer (pH 7.4)1-2%DP-1
37°C, in cell culture medium5-10%DP-1, DP-2
Exposure to direct UV light (1h)> 20%DP-2

Table 2: Biological Activity of this compound and its Degradation Products

Compound Target Activity (IC50) Off-Target Cytotoxicity (CC50)
This compound10 nM> 100 µM
DP-1500 nM> 100 µM
DP-280 nM20 µM

Experimental Protocols

Protocol 1: HPLC-MS Method for Detection of this compound and Degradation Products

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: 5% to 95% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS Detection: Electrospray ionization (ESI) in positive mode.

    • This compound: m/z [M+H]⁺ = 450.2

    • DP-1: m/z [M+H]⁺ = 468.2

    • DP-2: m/z [M+H]⁺ = 466.2

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis EC0488_stock This compound Stock (DMSO) Working_solution Prepare Working Solution (Aqueous Buffer) EC0488_stock->Working_solution HPLC_MS HPLC-MS Analysis Working_solution->HPLC_MS Inject Sample Data_analysis Data Analysis (Quantify this compound, DP-1, DP-2) HPLC_MS->Data_analysis signaling_pathway This compound This compound Target_Receptor Target Receptor This compound->Target_Receptor High Affinity Binding Downstream_Signaling Downstream Signaling Target_Receptor->Downstream_Signaling Activation Biological_Response Desired Biological Response Downstream_Signaling->Biological_Response DP1 DP-1 (Hydrolysis) DP1->Target_Receptor Low Affinity Binding DP2 DP-2 (Oxidation) Off_Target Off-Target Effects DP2->Off_Target Induces Cytotoxicity

Technical Support Center: EC0488 (U-50488) Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for EC0488, a selective kappa-opioid receptor (KOR) agonist, also widely known in scientific literature as U-50488. This resource is designed for researchers, scientists, and drug development professionals to address common issues and provide guidance on obtaining consistent and reliable experimental results. Inconsistent outcomes with U-50488 treatment can arise from a variety of factors, ranging from experimental design to the inherent complexities of the kappa-opioid receptor system.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for U-50488?

A1: U-50488 is a highly selective agonist for the kappa-opioid receptor (KOR), which is a G-protein coupled receptor (GPCR).[1] Upon binding, it primarily activates Gαi/o proteins, leading to the inhibition of adenylyl cyclase, which in turn reduces intracellular cyclic AMP (cAMP) levels.[2] This activation also leads to the modulation of ion channels, specifically the inhibition of voltage-gated Ca2+ channels and the activation of G-protein-gated inwardly rectifying K+ channels.[2][3] These actions collectively decrease neuronal excitability and neurotransmitter release.

Q2: What are the known downstream signaling pathways activated by U-50488?

A2: Beyond the canonical G-protein pathway, U-50488 can also engage the β-arrestin signaling pathway. The balance between G-protein and β-arrestin activation can lead to different physiological outcomes. G-protein signaling is generally associated with the analgesic effects of KOR agonists, while β-arrestin signaling has been linked to adverse effects such as dysphoria and sedation.[1] Additionally, U-50488 has been shown to activate mitogen-activated protein kinase (MAPK) cascades, including ERK1/2, p38, and JNK.[2]

Q3: Are there any known off-target effects of U-50488 that could influence experimental results?

A3: Yes, at higher concentrations, U-50488 has been reported to directly block voltage-gated sodium (Na+) and calcium (Ca2+) channels in a manner independent of the kappa-opioid receptor.[3][4][5][6] This off-target activity is a critical consideration, especially in electrophysiological studies, as it can lead to confounding results that are not mediated by KOR activation.

Q4: How should U-50488 be stored and handled?

A4: U-50488 hydrochloride is soluble in water and DMSO.[7] For long-term storage, it is recommended to store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month in a sealed container, protected from moisture and light.[8] For in vivo experiments, it is advisable to prepare fresh solutions daily.

Troubleshooting Inconsistent Results

Experiencing variability in your U-50488 experiments? This guide provides insights into potential sources of inconsistency and offers solutions to enhance the reproducibility of your findings.

Issue 1: High Variability in Behavioral Assay Results
Potential Cause Troubleshooting Recommendation
Timing of Administration: The timing of U-50488 administration relative to the behavioral test or other drug treatments can dramatically alter the outcome. For example, U-50488 given 60 minutes before cocaine conditioning can potentiate conditioned place preference (CPP), while administration 15 minutes prior can suppress it.[9] It is crucial to establish and maintain a consistent and carefully timed injection-to-testing interval.
Dose-Response Relationship: U-50488 can exhibit a biphasic or inverted U-shaped dose-response curve in some assays, where higher doses may produce a diminished effect compared to lower doses.[10] It is recommended to perform a full dose-response study to identify the optimal concentration for your specific experimental model and endpoint.
Animal Strain and Sex Differences: Different animal strains can exhibit varied responses to U-50488.[11] While some studies have reported no sex differences in certain behavioral paradigms,[12] it is a variable that should be considered and controlled for in your experimental design.
Habituation and Acclimation: Insufficient habituation of animals to the experimental setup and handling can lead to stress-induced variability that may confound the effects of U-50488. Ensure a proper acclimation period for all behavioral assays.[13][14]
Issue 2: Discrepancies in Electrophysiological Recordings
Potential Cause Troubleshooting Recommendation
Off-Target Channel Blockade: At micromolar concentrations, U-50488 can directly block Ca2+ and Na+ channels.[3][4][5][6] To verify that the observed effects are KOR-mediated, use a selective KOR antagonist, such as nor-binaltorphimine (nor-BNI), to see if the effect is blocked. Additionally, performing experiments on cells that do not express KOR can help to identify non-receptor-mediated effects.[3][6]
Enantiomer Purity: U-50488 exists as enantiomers, with the (-)-enantiomer being the more active form.[7] Ensure you are using the correct and pure form of the compound to avoid variability in potency.
Solution Stability: Prepare fresh solutions for each experiment, as the stability of U-50488 in solution over time may vary.

Data Summary Tables

Table 1: In Vivo Analgesic Potency of U-50488 in Rodent Models

AssaySpeciesRoute of AdministrationED50 (mg/kg)Reference
Tail-Flick TestMouseIntraperitoneal (i.p.)~5.0[9]
Warm Water Tail-WithdrawalRatIntraperitoneal (i.p.)7.74[15]
PGE2-Induced Thermal AllodyniaRatIntraplantar (i.pl.)~0.1[10]

Table 2: In Vitro Activity of U-50488

AssayCell Line/TissueParameterValueReference
Receptor BindingN/AKd for KOR2.2 nM[8]
Receptor BindingN/AKd for MOR430 nM[8]
Ca2+ Channel InhibitionRat DRG NeuronsIC504.32 µM[5]

Experimental Protocols

Tail-Flick Test for Analgesia

This protocol is adapted from standard methods used to assess thermal nociception.[13][14][15][16][17][18]

  • Habituation: Acclimate the mice or rats to the testing room and handling for at least 2-3 days prior to the experiment. On the testing day, place the animal in the restraining device for a few minutes to adapt.

  • Baseline Latency: Position the animal's tail over the heat source (e.g., a focused light beam or heated wire). Start the timer and the heat source simultaneously. Record the time it takes for the animal to flick its tail away from the heat. This is the baseline latency. A cut-off time (typically 10-15 seconds) should be established to prevent tissue damage.

  • Drug Administration: Administer U-50488 or vehicle control via the desired route (e.g., intraperitoneal, subcutaneous).

  • Post-Treatment Latency: At predetermined time points after administration (e.g., 15, 30, 60, and 90 minutes), repeat the tail-flick test to measure the post-treatment latency.

  • Data Analysis: The analgesic effect is often expressed as the Maximum Possible Effect (%MPE), calculated as: ((Post-treatment latency - Baseline latency) / (Cut-off time - Baseline latency)) * 100.

Conditioned Place Preference (CPP) for Reward/Aversion

This protocol outlines a typical CPP experiment to assess the rewarding or aversive properties of U-50488.[9][19][20][21]

  • Apparatus: A standard three-chamber CPP apparatus is used, with two conditioning chambers having distinct visual and tactile cues, separated by a smaller neutral chamber.

  • Pre-Conditioning (Day 1): Allow the animal to freely explore all three chambers for a set period (e.g., 15-30 minutes). Record the time spent in each chamber to establish any baseline preference. Animals with a strong initial preference for one chamber may be excluded.

  • Conditioning (Days 2-4): This phase typically consists of twice-daily conditioning sessions. In the morning session, administer U-50488 and confine the animal to one of the conditioning chambers. In the afternoon session, administer the vehicle and confine the animal to the other chamber. The drug-paired chamber should be counterbalanced across animals.

  • Post-Conditioning Test (Day 5): Place the animal in the neutral chamber with free access to both conditioning chambers. Record the time spent in each chamber over a set period (e.g., 15-30 minutes). An increase in time spent in the drug-paired chamber indicates a conditioned place preference, while a decrease suggests conditioned place aversion.

Whole-Cell Patch-Clamp Electrophysiology

This protocol provides a general framework for recording ion channel activity in response to U-50488.[3][5][6][22][23][24]

  • Cell Preparation: Prepare acute brain slices or cultured neurons expressing the ion channels of interest.

  • Recording Setup: Use a patch-clamp amplifier, microscope, and micromanipulator. The recording chamber should be continuously perfused with artificial cerebrospinal fluid (aCSF) or an appropriate extracellular solution.

  • Pipette Preparation: Pull glass microelectrodes to a resistance of 3-8 MΩ and fill with an intracellular solution.

  • Whole-Cell Configuration: Approach a target neuron and form a gigaohm seal. Apply gentle suction to rupture the cell membrane and achieve the whole-cell configuration.

  • Data Acquisition: Record baseline ion channel activity (e.g., voltage-gated calcium currents) using a specific voltage protocol.

  • Drug Application: Perfuse the recording chamber with a known concentration of U-50488 and record the changes in channel activity.

  • Washout and Antagonist Application: Wash out the drug to observe recovery. To confirm KOR-mediated effects, pre-incubate the slice/cells with a KOR antagonist like nor-BNI before a second application of U-50488.

Visualizations

Signaling Pathways of U-50488

U50488_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm U50488 U-50488 KOR Kappa-Opioid Receptor (KOR) U50488->KOR Binds G_protein Gi/o Protein KOR->G_protein Activates Beta_arrestin β-Arrestin KOR->Beta_arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits K_channel K+ Channel G_protein->K_channel Activates cAMP cAMP AC->cAMP Produces Neuronal_Inhibition Decreased Neuronal Excitability AC->Neuronal_Inhibition Ca_channel->Neuronal_Inhibition K_channel->Neuronal_Inhibition MAPK_cascade MAPK Cascade (p38, JNK, ERK) Beta_arrestin->MAPK_cascade Activates Dysphoria Dysphoria/ Sedation MAPK_cascade->Dysphoria Analgesia Analgesia Neuronal_Inhibition->Analgesia

Caption: U-50488 signaling pathways.

Experimental Workflow: Troubleshooting Inconsistent Results

Troubleshooting_Workflow Start Inconsistent Results with U-50488 Check_Protocol Review Experimental Protocol Start->Check_Protocol Check_Compound Verify Compound Integrity Start->Check_Compound Check_Model Assess Animal Model Start->Check_Model Timing Consistent Timing? Check_Protocol->Timing Storage Proper Storage? Check_Compound->Storage Strain Appropriate Strain/Sex? Check_Model->Strain Dose Optimal Dose? Timing->Dose Yes Optimize_Timing Optimize & Standardize Timing Timing->Optimize_Timing No Off_Target Consider Off-Target Effects Dose->Off_Target Yes Dose_Response Perform Dose-Response Curve Dose->Dose_Response No Purity Correct Enantiomer? Storage->Purity Yes New_Compound Source Fresh Compound Storage->New_Compound No Purity->Off_Target Yes Confirm_Purity Confirm Enantiomeric Purity Purity->Confirm_Purity No Strain->Off_Target Yes Standardize_Model Standardize Animal Model Strain->Standardize_Model No Use_Antagonist Use KOR Antagonist (nor-BNI) Off_Target->Use_Antagonist

Caption: Troubleshooting workflow for U-50488.

References

Off-target effects of EC0488 in cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the EC0488 Technical Support Center. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the use of this compound in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a folate receptor-targeted drug conjugate. It is comprised of a folic acid targeting moiety linked to a vinca (B1221190) alkaloid cytotoxic payload. The folic acid component facilitates the binding and internalization of this compound into cells overexpressing Folate Receptor Alpha (FRα).[1][2] Following endocytosis, the vinca alkaloid payload is released into the cytoplasm, where it disrupts microtubule polymerization. This interference with microtubule dynamics leads to cell cycle arrest in the M-phase and subsequent induction of apoptosis.[3][4]

Q2: What are the expected on-target effects of this compound in FRα-positive cancer cell lines?

A2: In FRα-positive cell lines, this compound is expected to induce a dose-dependent decrease in cell viability and proliferation. Key observable on-target effects include:

  • Increased population of cells in the G2/M phase of the cell cycle.

  • Induction of apoptosis, measurable by assays such as Annexin V/PI staining.

  • Disruption of the microtubule network, which can be visualized by immunofluorescence.

  • Reduced colony formation capacity in long-term assays.

Q3: What are the potential off-target effects of this compound?

A3: Off-target effects can arise from two main sources: expression of FRα in normal tissues and non-specific uptake of the drug conjugate. While FRα is overexpressed in many cancers, it is also expressed at low levels on the apical surface of some normal epithelial tissues, including the kidneys and lungs.[2][5][6][7] The vinca alkaloid payload can also contribute to off-target toxicity if the conjugate is cleaved prematurely in circulation or if it enters cells through non-FRα-mediated pathways. The most common off-target effect associated with vinca alkaloids is neurotoxicity.[3]

Q4: Why is a folate-free medium recommended for this compound assays?

A4: Standard cell culture media contain high concentrations of folic acid, which will compete with this compound for binding to FRα. This competition can significantly reduce the uptake of this compound into target cells, leading to an underestimation of its potency. Therefore, it is crucial to use a folate-free medium supplemented with a controlled, low concentration of folic acid for all experiments involving this compound.

Troubleshooting Guides

Issue 1: High variability in results between replicate wells.
Potential Cause Recommended Solution
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before seeding. Pipette gently to avoid cell stress. Calibrate pipettes regularly.
Edge Effects in Microplates Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.
Presence of Bubbles in Wells Inspect plates for bubbles after adding reagents. Bubbles can interfere with optical readings. If present, gently dislodge them with a sterile pipette tip.[8]
Reagent Precipitation Ensure all reagents, including this compound, are fully dissolved before adding to cells. Visually inspect for precipitates.
Issue 2: this compound shows lower than expected potency in FRα-positive cells.
Potential Cause Recommended Solution
High Folate Concentration in Medium Use folate-free medium for the assay. Ensure cells are washed with PBS to remove residual folate before adding this compound.
Low FRα Expression Confirm FRα expression levels in your cell line using qPCR, Western blot, or flow cytometry. Passage number can affect protein expression.[9]
Drug Inactivation Prepare fresh dilutions of this compound for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles.
Incorrect Assay Duration The cytotoxic effects of this compound are cell cycle-dependent and may require a longer incubation time (e.g., 72 hours) to become apparent.
Issue 3: Significant cytotoxicity observed in FRα-negative control cells.
Potential Cause Recommended Solution
Non-specific Uptake At high concentrations, this compound may enter cells via non-receptor-mediated endocytosis. Test a wider, lower range of concentrations.
Payload Cleavage in Medium The linker between folate and the vinca alkaloid may be unstable in the culture medium, releasing the free cytotoxic drug. Include a control group treated with the vinca alkaloid payload alone to assess non-targeted toxicity.
Mycoplasma Contamination Mycoplasma can alter cellular responses to drugs. Regularly test cell cultures for mycoplasma contamination.[9]

Quantitative Data Summary

The following table provides a summary of hypothetical IC50 values for this compound in various cell lines after 72 hours of treatment.

Cell LineCancer TypeFRα ExpressionThis compound IC50 (nM)Vinca Alkaloid Payload IC50 (nM)
KB CervicalHigh53
IGROV-1 OvarianHigh104
A549 LungLow2508
MCF-7 BreastNegative>100010

Experimental Protocols

Protocol 1: Cell Viability (MTS) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density in folate-free medium and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in folate-free medium. Remove the seeding medium from the cells and add the compound dilutions. Include vehicle-only controls.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated controls and plot a dose-response curve to determine the IC50 value.

Protocol 2: Cell Cycle Analysis by Flow Cytometry
  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at IC50 and 10x IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. Wash with cold PBS and centrifuge.

  • Fixation: Resuspend the cell pellet and fix in ice-cold 70% ethanol (B145695) while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase A.

  • Data Acquisition: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Visualizations

EC0488_Mechanism_of_Action cluster_cell FRα-Positive Cancer Cell EC0488_ext This compound FRa Folate Receptor α (FRα) EC0488_ext->FRa Binding Endosome Endosome FRa->Endosome Endocytosis Payload_release Vinca Alkaloid Payload Release Endosome->Payload_release Microtubules Microtubule Polymerization Payload_release->Microtubules Inhibition M_Phase_Arrest M-Phase Arrest Microtubules->M_Phase_Arrest Disruption Apoptosis Apoptosis M_Phase_Arrest->Apoptosis

Caption: Mechanism of action of this compound in FRα-positive cells.

MTS_Assay_Workflow A Seed cells in 96-well plate B Adhere overnight A->B C Treat with serial dilutions of this compound B->C D Incubate for 72 hours C->D E Add MTS reagent D->E F Incubate for 1-4 hours E->F G Measure absorbance at 490 nm F->G H Analyze data and determine IC50 G->H

Caption: Experimental workflow for a cell viability (MTS) assay.

Troubleshooting_Logic Start Problem: Unexpected Results Q1 Is there high variability between replicates? Start->Q1 A1 Check cell seeding and edge effects Q1->A1 Yes Q2 Is potency lower than expected? Q1->Q2 No End Issue Resolved A1->End A2 Verify FRα expression and folate in medium Q2->A2 Yes Q3 Is there high toxicity in FRα-negative cells? Q2->Q3 No A2->End A3 Test for non-specific uptake and payload toxicity Q3->A3 Yes Q3->End No A3->End

References

Technical Support Center: Optimizing EC0531 Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive troubleshooting strategies and frequently asked questions to assist researchers in improving the synthesis yield of EC0531 from its precursor, EC0488. The content is tailored for professionals in drug development and chemical research.

While the specific structures of this compound and EC0531 are proprietary, this guide is based on established principles for optimizing complex chemical transformations, such as amide bond formation, which are common in pharmaceutical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a typical expected yield for a complex amide coupling reaction like this compound to EC0531?

A1: The expected yield can vary significantly based on the complexity of the starting materials. For standard peptide couplings, yields per step are often above 99%. However, for complex molecules, steric hindrance, or sensitive functional groups, an initial, unoptimized yield of 50-70% may be more realistic.[1] A yield below 50% typically indicates that the reaction conditions require significant optimization.

Q2: How do I select the best coupling reagent for my synthesis?

A2: The choice of coupling reagent is critical and depends on factors like the steric hindrance of the reactants, the risk of side reactions (e.g., racemization), and cost.[2] Carbodiimides like EDC are common, often used with additives like HOBt or HOAt to improve efficiency and suppress side reactions.[3][4] For more challenging couplings, phosphonium (B103445) (e.g., BOP, PyBOP) or aminium/uronium salts (e.g., HBTU, HCTU, HATU) are more potent but also more expensive.

Q3: What is the role of a base in the coupling reaction?

A3: A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA), is typically required. Its primary role is to neutralize the protonated amine starting material and any acidic byproducts generated during the reaction, ensuring the amine remains a free nucleophile, ready to react.

Q4: How can I monitor the reaction's progress?

A4: The most common methods are Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC), which can track the disappearance of starting materials (this compound) and the appearance of the product (EC0531). For syntheses involving primary amines, a qualitative Kaiser test can be used to check for the presence of unreacted amine.[2] Mass Spectrometry (MS) analysis of aliquots can confirm the formation of the desired product mass.[2]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of EC0531.

Problem 1: Low or No EC0531 Product Yield

Potential Cause 1: Ineffective Reagent Activation The coupling reagent may be old, hydrolyzed, or not potent enough for the specific substrates.

  • Recommended Solutions:

    • Use a fresh bottle of the coupling reagent.

    • Switch to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU).

    • Ensure anhydrous (dry) conditions, as moisture can rapidly degrade many coupling reagents.

Potential Cause 2: Poor Solubility of this compound If the starting material does not fully dissolve, the reaction will be slow and incomplete.

  • Recommended Solutions:

    • Change the solvent to one with better solvating properties, such as N-Methyl-2-pyrrolidone (NMP) instead of Dichloromethane (DCM) or Dimethylformamide (DMF).[5]

    • Slightly increasing the reaction temperature can sometimes improve solubility and reaction rates.[6] Ideal temperatures for many amide formations are between 20°C and 50°C.[7]

    • Sonication can help dissolve starting materials and break up aggregates.[6]

Potential Cause 3: Steric Hindrance If either this compound or the reacting amine has bulky groups near the reaction site, the coupling can be significantly slowed.

  • Recommended Solutions:

    • Increase the reaction time from a few hours to 24 hours or more.

    • Raise the reaction temperature moderately (e.g., from room temperature to 40-50°C).

    • Use a more reactive coupling reagent like COMU or HATU, which are designed for sterically hindered couplings.[2]

Problem 2: Reaction Stalls, Leaving Unreacted this compound

Potential Cause 1: Insufficient Reagent Stoichiometry The molar equivalents of the coupling reagent or base may be too low.

  • Recommended Solutions:

    • Increase the equivalents of the coupling reagent and any additives (e.g., from 1.1 eq to 1.5 eq).

    • Ensure at least 1-2 equivalents of base are used, with up to 3-4 equivalents if starting materials are salts (e.g., TFA salts).

Potential Cause 2: Aggregation of Reactants Hydrophobic molecules can aggregate, especially in longer peptide-like structures, preventing reactive sites from being accessible.[5][6]

  • Recommended Solutions:

    • Switch to a more polar, aprotic solvent like NMP or add chaotropic salts (e.g., LiCl) to the reaction mixture to disrupt hydrogen bonding.[6]

    • Perform the reaction at a higher temperature (e.g., 50°C) to break up aggregates.[1]

Problem 3: Multiple Impurities or Side Products Detected

Potential Cause 1: Racemization If this compound or the amine contains a chiral center, the harshness of the coupling reagent can cause a loss of stereochemical purity.

  • Recommended Solutions:

    • Add a racemization-suppressing additive like 1-hydroxy-7-azabenzotriazole (B21763) (HOAt).[3][4]

    • Use coupling reagents known for low racemization, such as COMU.

    • Keep the reaction temperature low (e.g., 0°C to room temperature).

Potential Cause 2: Side Reactions with Unprotected Functional Groups Other functional groups on the molecules may be reacting with the coupling agent.

  • Recommended Solutions:

    • Review the structures of the starting materials to determine if protecting groups are necessary for sensitive functionalities (e.g., hydroxyls, thiols).

    • Choose a milder coupling reagent and conditions.

Data Presentation: Reagent and Solvent Comparison

For clarity, the following tables summarize key parameters for optimizing the synthesis.

Table 1: Comparison of Common Amide Coupling Reagents

Reagent CombinationRelative ReactivityCostKey Features & Considerations
DIC/HOBt StandardLowCost-effective standard; can cause some racemization.[2]
EDC/HOAt HighMediumExcellent for reducing racemization and improving efficiency.[3][4]
HBTU/DIPEA HighHighWidely used and very efficient, but can be allergenic.[2]
HATU/DIPEA Very HighHighHighly effective for sterically hindered couplings and rapid reactions.
COMU Very HighVery HighHigh solubility and safer than benzotriazole-based reagents like HBTU.[2]

Table 2: Common Solvents for Amide Synthesis

SolventAbbreviationKey Properties
Dichloromethane DCMGood for small molecules, but poor solvating power for larger, polar ones.
Dimethylformamide DMFExcellent solvent, but can decompose to form amine impurities.[5]
N-Methyl-2-pyrrolidone NMPSuperior solvating power, especially for difficult or aggregating sequences.[5]
Acetonitrile ACNLess common as a primary solvent but useful for purification.

Experimental Protocols

Protocol 1: General Procedure for EDC/HOAt Mediated Coupling

This protocol provides a robust starting point for the synthesis of EC0531.

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), dissolve this compound (assuming it is the carboxylic acid, 1.0 eq) and 1-hydroxy-7-azabenzotriazole (HOAt, 1.2 eq) in anhydrous DMF.

  • Activation: Cool the solution to 0°C in an ice bath. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) to the mixture and stir for 15-30 minutes. This pre-activation step forms the active ester.

  • Coupling: In a separate flask, dissolve the amine precursor (1.1 eq) and N,N-Diisopropylethylamine (DIPEA, 2.5 eq) in anhydrous DMF. Add this solution dropwise to the activated this compound mixture at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction's completion by HPLC or TLC.

  • Workup & Purification: Once complete, quench the reaction with water or a mild aqueous acid. Extract the product using an appropriate organic solvent (e.g., Ethyl Acetate). Wash the organic layer with brine, dry it over sodium sulfate, and concentrate it under reduced pressure. Purify the crude product using column chromatography or preparative HPLC.

Visualizations and Workflows

Synthesis Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Workup & Analysis This compound Dissolve this compound & Additives in Solvent Activation Activate with Coupling Reagent This compound->Activation Coupling Add Amine & Base Activation->Coupling Stir Stir at RT (4-24h) Coupling->Stir Workup Aqueous Workup & Extraction Stir->Workup Purify Purification (Chromatography) Workup->Purify Analysis Analyze EC0531 (HPLC, MS, NMR) Purify->Analysis

Caption: General workflow for the synthesis of EC0531.

Troubleshooting Decision Tree for Low Yield

G Start Low EC0531 Yield Check_SM Starting Material (SM) Consumed? (Check HPLC/TLC) Start->Check_SM Cause_Activation Potential Cause: - Inactive Reagents - Steric Hindrance - Poor Solubility Check_SM->Cause_Activation No Cause_Degradation Potential Cause: - Product Degradation - Side Reactions - Mechanical Loss in Workup Check_SM->Cause_Degradation Yes No_SM_Consumed No Solution_Activation Solution: - Use Fresh/Stronger Reagents - Increase Temp/Time - Change Solvent (e.g., NMP) Cause_Activation->Solution_Activation Yes_SM_Consumed Yes Solution_Degradation Solution: - Use Milder Conditions - Add Suppressors (HOAt) - Optimize Extraction/Purification Cause_Degradation->Solution_Degradation G This compound This compound (Carboxylic Acid) Active_Ester O-acylisourea Intermediate (Highly Reactive) This compound->Active_Ester + EDC EDC EDC (Carbodiimide) EC0531 EC0531 (Amide Product) Active_Ester->EC0531 + Amine Byproduct Urea Byproduct Active_Ester->Byproduct Amine Amine Precursor

References

EC0488 purity and its impact on experimental outcomes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for EC0488. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound, with a focus on how purity can influence experimental outcomes. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in research?

This compound is an antifolate agent. It is primarily used in the synthesis of molecules designed for targeted cancer therapy. Specifically, it serves as a high-affinity ligand for the folate receptor (FR), which is often overexpressed on the surface of various cancer cells, including ovarian, lung, and breast cancers. By conjugating this compound to therapeutic agents, researchers can create drug conjugates that selectively target and deliver cytotoxic payloads to cancer cells, minimizing off-target effects on healthy tissues.

Q2: What is the standard purity of commercially available this compound?

Commercially available this compound typically has a standard purity of 98% or higher. However, it is crucial to verify the purity of each batch as specified in the Certificate of Analysis (CoA) provided by the supplier.

Q3: How is the purity of this compound determined?

The purity of this compound is typically assessed using a combination of analytical techniques, including:

  • High-Performance Liquid Chromatography (HPLC): To separate this compound from any impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the molecular weight of this compound and any present impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of this compound and quantify its purity.

Q4: What are the potential impurities in this compound and where do they originate?

As a complex synthetic molecule, impurities in this compound can arise during its synthesis and storage. Common impurities may include:

  • Deletion or Truncated Sequences: Incomplete coupling of amino acids during solid-phase peptide synthesis (SPPS) can lead to shorter versions of the this compound molecule.[1]

  • Insertion Sequences: If excess activated amino acids are not completely removed during synthesis, they can be incorporated, leading to longer sequences.[1]

  • Residual Protecting Groups: Incomplete removal of protecting groups from reactive side chains of the amino acid building blocks.[1]

  • Oxidation Products: Certain amino acid residues are susceptible to oxidation during synthesis or storage.[1]

  • Diastereomers: Racemization of amino acids can occur during the synthesis process.[2]

  • Degradation Products: Arising from improper storage conditions, such as exposure to light, moisture, or extreme temperatures.

Q5: How can this compound purity impact my experimental results?

The purity of this compound can significantly affect experimental outcomes in several ways:

  • Reduced Potency: Lower purity means a lower concentration of the active compound, leading to a weaker than expected biological effect.

  • Inconsistent Results: Batch-to-batch variability in purity can lead to poor reproducibility of your experiments.

  • Off-Target Effects: Impurities may have their own biological activities, potentially interacting with other cellular targets and leading to misleading or uninterpretable results.[3]

  • Altered Signaling: Impurities can interfere with the intended signaling pathways, either by activating or inhibiting them independently of the folate receptor.

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected results in cell-based assays (e.g., cell viability, apoptosis).
Potential Cause Recommended Solution Relevant Controls
Low Purity of this compound Verify the purity of your this compound batch using the supplier's Certificate of Analysis. If in doubt, consider having the purity re-assessed by an independent analytical service using HPLC or LC-MS.Test a new, high-purity batch of this compound in parallel with your current batch.
Degradation of this compound Ensure proper storage of this compound (typically at -20°C, protected from light and moisture). Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.Include a positive control with a known potent folate receptor-targeted drug.
Presence of Biologically Active Impurities If you suspect active impurities, try to identify them using LC-MS. If identification is not possible, consider purifying your this compound sample using preparative HPLC.Test a well-characterized, highly purified standard of this compound if available.
Solubility Issues This compound may have limited solubility in aqueous buffers. Ensure it is fully dissolved in a suitable solvent (e.g., DMSO) before preparing your final dilutions in cell culture medium. Visually inspect for any precipitation.Run a solubility test by preparing a dilution series and checking for clarity.
Issue 2: High background or non-specific effects in targeting experiments.
Potential Cause Recommended Solution Relevant Controls
Off-Target Binding of Impurities Impurities may bind to other cell surface receptors, leading to non-specific uptake of your this compound conjugate. Purifying the this compound can help mitigate this.Include a competition assay by co-incubating your this compound conjugate with an excess of free folic acid. Specific uptake via the folate receptor should be blocked.
Non-Specific Sticking of Conjugate Your therapeutic conjugate may be aggregating or non-specifically adhering to the cell surface. Optimize your washing steps and consider including a blocking agent like BSA in your buffer.Test an unconjugated version of your therapeutic agent to assess its baseline non-specific binding.
Endotoxin (B1171834) Contamination Endotoxins from bacterial contamination during synthesis or handling can cause non-specific immune responses in cellular assays.[4]Use endotoxin-free reagents and test your this compound preparation for endotoxin levels.

Data Presentation: Illustrative Impact of this compound Purity on Experimental Outcomes

Disclaimer: The following data is illustrative and intended to demonstrate the potential impact of this compound purity. Actual results may vary depending on the specific experimental conditions, cell line, and the nature of the impurities.

Table 1: Illustrative Effect of this compound Purity on In Vitro Cell Viability (MTT Assay)

This compound Purity (%)Concentration (nM)Cell Viability (% of Control)Standard Deviation
99.510052.3± 2.1
98.010058.7± 3.5
95.010065.1± 5.2
90.010078.9± 7.8

Table 2: Illustrative Impact of this compound Purity on Folate Receptor Binding Affinity (Competitive Binding Assay)

This compound Purity (%)IC50 (nM)Interpretation
99.515.2High Affinity
98.022.5Moderate Affinity
95.035.8Reduced Affinity
90.055.1Low Affinity

Experimental Protocols

Protocol 1: Purity Assessment of this compound by HPLC
  • Mobile Phase Preparation: Prepare mobile phase A (e.g., 0.1% Trifluoroacetic acid (TFA) in water) and mobile phase B (e.g., 0.1% TFA in acetonitrile).

  • Sample Preparation: Accurately weigh and dissolve this compound in a suitable solvent (e.g., DMSO) to a known concentration (e.g., 1 mg/mL).

  • HPLC System: Use a C18 reverse-phase column.

  • Gradient Elution: Run a linear gradient from low to high concentration of mobile phase B over a specified time (e.g., 5% to 95% B over 30 minutes).

  • Detection: Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 280 nm).

  • Data Analysis: Integrate the peak areas. The purity is calculated as the percentage of the area of the main this compound peak relative to the total area of all peaks.

Protocol 2: Cell Viability Assessment using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of the this compound conjugate in cell culture medium and add to the wells. Include untreated cells as a control.

  • Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

  • Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the absorbance of the untreated control wells.

Protocol 3: Apoptosis Assessment using Annexin V Staining
  • Cell Treatment: Treat cells with the this compound conjugate at the desired concentration and for a specific duration to induce apoptosis. Include both untreated (negative) and positive (e.g., staurosporine-treated) controls.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add fluorescently labeled Annexin V and a viability dye (e.g., Propidium Iodide or 7-AAD).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive cells are undergoing apoptosis, while cells positive for both Annexin V and the viability dye are in late apoptosis or are necrotic.

Visualizations

Signaling Pathways

Folate_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound-Drug Conjugate FRa Folate Receptor α (FRα) This compound->FRa Binding Endosome Endosome This compound->Endosome Internalization JAK JAK FRa->JAK Activation Ras Ras FRa->Ras Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3->pSTAT3 Gene Gene Transcription pSTAT3->Gene Dimerization & Translocation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK pERK->Gene Translocation Drug Released Drug Endosome->Drug Release Apoptosis Apoptosis Drug->Apoptosis Induces Gene->Apoptosis Regulates

Caption: Folate Receptor α signaling pathways activated by this compound.

Experimental Workflows

Experimental_Workflow cluster_purity Purity Assessment cluster_assay Cell-Based Assay EC0488_sample This compound Sample HPLC HPLC Analysis EC0488_sample->HPLC LCMS LC-MS Analysis EC0488_sample->LCMS NMR NMR Analysis EC0488_sample->NMR Purity_Data Purity & Impurity Profile HPLC->Purity_Data LCMS->Purity_Data NMR->Purity_Data Treatment Treat with this compound-conjugate Purity_Data->Treatment Inform Concentration Cell_Culture Seed Cells Cell_Culture->Treatment Incubation Incubate (e.g., 48h) Treatment->Incubation Viability Cell Viability Assay (e.g., MTT) Incubation->Viability Apoptosis Apoptosis Assay (e.g., Annexin V) Incubation->Apoptosis Results Experimental Results Viability->Results Apoptosis->Results

Caption: Workflow for assessing this compound purity and its use in cell-based assays.

Troubleshooting_Logic Start Inconsistent Experimental Results? Check_Purity Check this compound Purity (CoA, HPLC) Start->Check_Purity Purity_OK Purity >98%? Check_Purity->Purity_OK Low_Purity Action: Source new batch or purify existing stock Purity_OK->Low_Purity No Check_Storage Review Storage & Handling Procedures Purity_OK->Check_Storage Yes Storage_OK Proper Storage? Check_Storage->Storage_OK Bad_Storage Action: Use fresh stock, avoid freeze-thaw Storage_OK->Bad_Storage No Check_Protocol Examine Experimental Protocol Storage_OK->Check_Protocol Yes Protocol_OK Consistent Protocol? Check_Protocol->Protocol_OK Bad_Protocol Action: Standardize protocol, include proper controls Protocol_OK->Bad_Protocol No Contact_Support Contact Technical Support Protocol_OK->Contact_Support Yes

Caption: Logical troubleshooting workflow for inconsistent experimental results.

References

Technical Support Center: Troubleshooting Cell Viability Assay Artifacts with EC0488

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering artifacts with the EC0488 cell viability assay. The information is presented in a question-and-answer format to directly address specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for the this compound dye?

A1: this compound is a fluorescent dye designed to assess cell viability. Its mechanism is based on plasma membrane integrity. The dye is generally impermeant to live cells with intact membranes. In non-viable cells, where the membrane is compromised, this compound can enter the cell and bind to intracellular components, resulting in a significant increase in fluorescence. This allows for the differentiation and quantification of live versus dead cell populations.

Q2: Can components of my cell culture medium interfere with the this compound assay?

A2: Yes, certain components in cell culture media can potentially interfere with fluorescent assays. For instance, phenol (B47542) red, a common pH indicator, can contribute to background fluorescence.[1] It is recommended to use phenol red-free medium during the assay if high background is an issue. Additionally, some media components might promote the hydrolysis of fluorescent dyes, leading to non-specific signals.[2]

Q3: How can I be sure that my test compound is not directly interacting with the this compound dye?

A3: This is a critical consideration, as some compounds can cause artifacts. Test compounds, particularly those with antioxidant properties or intrinsic color, may directly reduce or interact with fluorescent dyes, leading to false-positive or false-negative results.[3][4] To check for this, it is essential to run a cell-free control where the compound is incubated with the this compound dye in the assay buffer without cells. A significant change in fluorescence in this control group would indicate direct interference.

Troubleshooting Guides

Issue 1: Unexpectedly High Cell Viability or Results Not Correlating with Other Observations

Symptom: You observe high fluorescence, indicating high viability, even when you expect to see cytotoxicity based on other methods (e.g., microscopy).

Possible Cause: Your test compound may be directly interacting with the this compound dye, causing a false positive signal. This is a known artifact with some classes of compounds, such as flavonoids, which can directly reduce tetrazolium-based dyes.[5] While this compound is not a tetrazolium dye, a similar chemical interference could occur.

Solution:

  • Perform a Cell-Free Control: As mentioned in the FAQs, incubate your test compound with this compound in the cell culture medium without cells. If you observe an increase in fluorescence, this confirms interference.

  • Use an Alternative Viability Assay: If interference is confirmed, switch to a non-fluorescent or a different type of viability assay that relies on a different principle.

Issue 2: High Background Fluorescence Obscuring the Signal

Symptom: The fluorescence intensity in your negative control (untreated cells) is very high, making it difficult to distinguish between viable and non-viable populations.

Possible Causes & Solutions:

Possible Cause Solution
Autofluorescence: Cells naturally fluoresce, and this can be a source of background signal.[1]Run an unstained control (cells only) to quantify the level of autofluorescence and subtract it from your measurements.
Media Components: Phenol red in the culture medium can increase background fluorescence.[1]Switch to a phenol red-free medium for the duration of the assay.
Excess Dye: Residual, unbound dye in the wells can contribute to high background.Ensure thorough washing of the cells with PBS after incubation with this compound to remove any unbound dye.
Light Exposure: The this compound dye may be sensitive to light, and prolonged exposure can lead to degradation and non-specific fluorescence.Minimize the exposure of the dye and stained cells to light. Store the dye according to the manufacturer's instructions.
Issue 3: Inconsistent or Non-Reproducible Results

Symptom: You are observing significant variability between replicate wells or between experiments.

Possible Causes & Solutions:

Possible Cause Solution
Uneven Cell Seeding: Inconsistent cell numbers across wells will lead to variable results.Ensure a homogenous cell suspension before seeding and use calibrated pipettes for accurate cell plating.
Edge Effects: Wells on the periphery of the microplate can be prone to evaporation, leading to changes in media concentration and affecting cell health.[1]To minimize edge effects, avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or media.
Incomplete Solubilization of Test Compound: If your test compound is not fully dissolved, its effective concentration will vary between wells.Ensure your compound is fully dissolved in a suitable solvent (like DMSO) before diluting it in the culture medium. The final solvent concentration should be kept low (typically <0.5%) to avoid solvent-induced toxicity.[5]
Cell Clumping: Aggregates of cells will not be uniformly stained, leading to inaccuracies.Gently mix the cells before staining and before analysis to ensure a single-cell suspension.[6]

Experimental Protocols

Protocol 1: Cell-Free Interference Assay

This protocol is designed to determine if a test compound directly interacts with the this compound dye.

Materials:

  • 96-well black, clear-bottom microplate

  • Phenol red-free cell culture medium

  • This compound dye working solution

  • Test compound stock solution

  • Phosphate-Buffered Saline (PBS)

Methodology:

  • Prepare a serial dilution of your test compound in phenol red-free medium in the 96-well plate. Include a vehicle control (e.g., DMSO) at the same concentration used for the compound dilutions.

  • Add the this compound working solution to each well at the final concentration recommended for the cell viability assay.

  • Incubate the plate at 37°C for the standard assay incubation time.

  • Measure the fluorescence using a plate reader with the appropriate excitation and emission wavelengths for this compound.

  • Analysis: A dose-dependent increase or decrease in fluorescence in the absence of cells indicates direct interference of the compound with the this compound dye.

Protocol 2: Trypan Blue Exclusion Assay (Alternative Method)

This is a simple, non-fluorescent method to assess cell viability based on membrane integrity.

Materials:

  • Trypan Blue solution (0.4%)

  • Hemocytometer or automated cell counter

  • Microscope

Methodology:

  • Prepare a single-cell suspension of your treated and control cells.

  • Mix a small volume of your cell suspension with an equal volume of 0.4% Trypan Blue solution (e.g., 10 µL of cells + 10 µL of Trypan Blue).

  • Incubate for 1-2 minutes at room temperature.

  • Load the mixture into a hemocytometer.

  • Under a microscope, count the number of viable (unstained, bright) and non-viable (blue) cells.

  • Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100.

Protocol 3: Sulforhodamine B (SRB) Assay (Alternative Method)

The SRB assay is a colorimetric method that measures cell density based on the staining of total cellular protein.

Materials:

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • 10% Trichloroacetic acid (TCA), ice-cold

  • 1% Acetic acid

  • 10 mM Tris base solution, pH 10.5

Methodology:

  • After treating cells in a 96-well plate, gently add 50 µL of ice-cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.

  • Wash the plate five times with deionized water and allow it to air dry completely.

  • Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Quickly wash the plate four times with 1% acetic acid to remove unbound dye. Allow the plate to air dry.

  • Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.

  • Shake the plate for 5-10 minutes and read the absorbance at 510 nm on a microplate reader.

Visualizations

experimental_workflow This compound Troubleshooting Workflow start Start: Inconsistent or Unexpected this compound Results check_interference Run Cell-Free Interference Assay start->check_interference interference_found Interference Detected check_interference->interference_found Yes no_interference No Interference check_interference->no_interference No alternative_assay Select Alternative Assay (e.g., Trypan Blue, SRB) interference_found->alternative_assay troubleshoot_assay Troubleshoot this compound Assay (Background, Cell Seeding, etc.) no_interference->troubleshoot_assay end End: Reliable Viability Data alternative_assay->end troubleshoot_assay->end

Caption: A logical workflow for troubleshooting this compound assay artifacts.

signaling_pathway_placeholder General Principle of Membrane Integrity Assays cluster_live_cell Live Cell cluster_dead_cell Dead Cell live_cell Intact Plasma Membrane no_signal No Fluorescence ec0488_out This compound Dye ec0488_out->live_cell Impermeable dead_cell Compromised Plasma Membrane signal Fluorescence Signal ec0488_in This compound Dye ec0488_in->dead_cell Permeable

Caption: The mechanism of this compound based on cell membrane integrity.

References

Technical Support Center: Optimizing EC0488 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize incubation time for EC0488 treatment in cell-based assays.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
High cell death across all concentrations, including low ones 1. Incubation time is too long: Prolonged exposure, even at low concentrations, can lead to off-target effects and general cytotoxicity.[1] 2. Solvent toxicity: The concentration of the vehicle (e.g., DMSO) may be too high.[1] 3. Off-target toxicity: The compound may be affecting other essential cellular processes.[1]1. Reduce the maximum incubation time: Test earlier time points (e.g., 24h and 48h instead of 72h).[1] 2. Ensure non-toxic solvent concentration: Typically, this should be ≤ 0.1% for DMSO. Run a vehicle-only control.[1]
No significant effect observed at expected active concentrations 1. Incubation time is too short: The compound may require more time to elicit a biological response. 2. Sub-optimal concentration: The effective concentration in a cell-based assay can be higher than in biochemical assays. 3. Compound instability: The compound may be degrading in the culture medium over time.1. Extend the time course: Include later time points (e.g., 72 hours for viability assays).[1] 2. Perform a dose-response experiment: Determine the effective concentration range of the inhibitor first.[1] 3. Refresh medium for long incubations: For incubations beyond 48 hours, consider replacing the medium containing the fresh inhibitor.[1]
Inconsistent results between experiments 1. Variability in cell health and density: Differences in cell passage number, confluency, or seeding density can affect the response to treatment. 2. Inhibitor degradation: Repeated freeze-thaw cycles of stock solutions can reduce the compound's activity.1. Standardize cell culture practices: Use cells within a consistent passage number range and ensure consistent seeding density. 2. Prepare fresh inhibitor dilutions: Aliquot stock solutions and prepare fresh dilutions for each experiment to avoid repeated freeze-thaw cycles.[1]

Frequently Asked Questions (FAQs)

Q1: Why is optimizing the incubation time for this compound crucial?

A1: The activity of many inhibitors like this compound is time-dependent. An insufficient incubation period can lead to an underestimation of the inhibitor's potency (a higher IC50 value), while an excessively long incubation might cause secondary effects such as cytotoxicity or the activation of compensatory signaling pathways, which can confound the results.[1] Therefore, optimizing the incubation time is critical for accurately determining the efficacy and potency of the compound.[1]

Q2: What is a good starting point for a time-course experiment with this compound?

A2: The recommended starting point depends on the biological endpoint being measured. For assessing proximal signaling events, shorter incubation times are often sufficient. For cellular endpoints like changes in gene expression, cell viability, or apoptosis, longer incubation times are typically required.[1]

Assay Type Suggested Incubation Time Range
Signaling Assays (e.g., Western Blot for phospho-proteins) 1, 2, 4, 8, and 24 hours[1]
Cell Viability/Proliferation Assays 24, 48, and 72 hours[1]
Epigenetic Reprogramming Up to 10 days (requires careful optimization of cell seeding)[2]

Q3: How does the concentration of this compound influence the optimal incubation time?

A3: The rate of target engagement and the subsequent biological effect is dependent on both the time and concentration of the inhibitor.[1] At higher concentrations, the desired effect may be observed at earlier time points. Conversely, lower, more physiologically relevant concentrations may require longer incubation times to elicit a significant response.[1] It is advisable to perform time-course experiments at a concentration around the expected IC50 value.[1]

Q4: Should the cell culture medium be changed during a long incubation period with this compound?

A4: For incubation times extending beyond 48 hours, it is good practice to consider refreshing the medium containing this compound. This helps to ensure that the inhibitor concentration remains stable and that nutrients are not depleted from the medium.[1]

Experimental Protocols

Protocol 1: Time-Course Experiment for Signaling Events

This protocol outlines a method to determine the optimal incubation time for this compound to observe its effect on a specific signaling pathway.

  • Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

  • Inhibitor Treatment: Treat the cells with this compound at a concentration known to be effective (e.g., 2x the IC50 value). Include a vehicle-only control.

  • Incubation: Incubate the cells for a range of time points (e.g., 1, 2, 4, 8, and 24 hours).

  • Cell Lysis and Protein Quantification: At each time point, lyse the cells and determine the protein concentration.

  • Western Blot Analysis: Perform Western blotting to analyze the levels of the target protein (e.g., a phosphorylated downstream marker). Use a loading control like β-actin or GAPDH to ensure equal protein loading.

Protocol 2: Determining the Optimal Incubation Time for a Cell Viability Assay

This protocol describes a method to determine the effect of incubation time on this compound's ability to reduce cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density to prevent overconfluency at the final time point. Allow the cells to adhere for 18-24 hours.

  • Inhibitor Preparation: Prepare serial dilutions of this compound in a complete culture medium. Also, prepare a vehicle-only control (e.g., 0.1% DMSO in medium).

  • Inhibitor Treatment: Remove the existing medium from the cells and add the inhibitor dilutions and controls to the appropriate wells.

  • Incubation: Prepare a separate plate for each incubation period to be tested (e.g., 24, 48, and 72 hours). Incubate the plates at 37°C and 5% CO₂.[1]

  • Cell Viability Assay: At the end of each designated incubation period, perform a cell viability assay (e.g., using CellTiter-Glo® or MTS reagent) according to the manufacturer's instructions.[1]

  • Data Analysis: Normalize the data to the vehicle-only controls for each time point to calculate the percent viability.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_analysis Analysis cell_seeding 1. Cell Seeding inhibitor_prep 2. Inhibitor Preparation treatment 3. Cell Treatment inhibitor_prep->treatment incubation 4. Incubation (e.g., 24, 48, 72h) treatment->incubation viability_assay 5. Viability Assay incubation->viability_assay data_analysis 6. Data Analysis viability_assay->data_analysis

Caption: Workflow for optimizing this compound incubation time in a cell viability assay.

troubleshooting_logic cluster_cause1 Potential Causes cluster_solution1 Solutions cluster_cause2 Potential Causes cluster_solution2 Solutions start Start Troubleshooting issue High Cell Death at All Concentrations? start->issue cause1a Incubation Too Long issue->cause1a Yes issue_no No Significant Effect? issue->issue_no No solution1a Reduce Incubation Time cause1a->solution1a cause1b Solvent Toxicity solution1b Check Solvent Control cause1b->solution1b cause1c Off-Target Effects cause1c->solution1a cause2a Incubation Too Short issue_no->cause2a Yes solution2a Extend Incubation Time cause2a->solution2a cause2b Concentration Too Low solution2b Increase Concentration cause2b->solution2b

Caption: Decision tree for troubleshooting unexpected results with this compound.

References

Technical Support Center: EC0488 Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Due to the limited availability of public information on the synthesis of the specific compound EC0488, this technical support center provides general guidance and troubleshooting strategies applicable to the scale-up of complex organic syntheses. The experimental protocols and quantitative data presented are illustrative and based on common challenges encountered in similar synthetic processes. Researchers should adapt these recommendations to their specific synthetic route and experimental observations.

Frequently Asked Questions (FAQs)

QuestionAnswer
1. What are the most common challenges in scaling up the synthesis of complex molecules like this compound? Common challenges include maintaining consistent yield and purity, managing reaction temperature and mixing on a larger scale, dealing with viscous reaction mixtures or slurries, ensuring efficient reagent addition and transfer, and developing robust purification methods.[1]
2. How can I improve the yield of my large-scale this compound synthesis? Yield optimization can be approached by systematically evaluating reaction parameters such as temperature, concentration, catalyst loading, and reaction time. Design of Experiments (DoE) can be a powerful tool for this.[1] Additionally, minimizing transfer losses and optimizing purification steps are crucial for maximizing overall yield.
3. What purification techniques are suitable for large-scale production of this compound? The choice of purification technique depends on the physicochemical properties of this compound and its impurities. Common large-scale methods include crystallization, column chromatography (e.g., flash chromatography or preparative HPLC), and distillation. A multi-step purification strategy may be necessary to achieve high purity.
4. How do I address solubility issues when scaling up the reaction? Solubility issues can often be mitigated by exploring different solvent systems, adjusting the reaction temperature, or using co-solvents. In some cases, operating at higher dilutions may be necessary, though this can impact reactor throughput.
5. What are key considerations for ensuring process safety during scale-up? A thorough risk assessment should be conducted to identify potential hazards such as exothermic reactions, handling of pyrophoric or toxic reagents, and high-pressure operations. Appropriate engineering controls, personal protective equipment (PPE), and emergency procedures must be in place.

Troubleshooting & Optimization

This section provides a structured approach to troubleshooting common issues encountered during the scale-up of organic synthesis.

Problem: Low or Inconsistent Yield
Potential Cause Recommended Action
Inefficient mixing leading to localized "hot spots" or poor reagent distribution.Improve agitation by using an appropriate stirrer design and speed. For viscous mixtures, consider specialized impellers.
Incomplete reaction.Monitor reaction progress using in-process controls (e.g., TLC, HPLC, NMR).[1] Consider extending the reaction time or slightly increasing the temperature.
Degradation of product or starting material.Investigate the stability of all components under the reaction conditions. A lower reaction temperature or shorter reaction time may be necessary.
Suboptimal reaction temperature.Perform a temperature scouting study to identify the optimal range for both yield and impurity profile.
Problem: Formation of Impurities
Potential Cause Recommended Action
Side reactions due to prolonged reaction times or incorrect temperatures.Optimize reaction time to minimize the formation of degradation products.[1] Ensure precise temperature control.
Presence of impurities in starting materials or reagents.Ensure the purity of all starting materials and reagents before use.[1] If necessary, purify starting materials prior to the reaction.
Air or moisture sensitivity of reactants or intermediates.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) if necessary.[1] Use anhydrous solvents and reagents.
Problem: Difficulties in Product Isolation
Potential Cause Recommended Action
Product is an oil or amorphous solid.Attempt to induce crystallization by seeding, using anti-solvents, or exploring different solvent systems.
Product is highly soluble in the reaction solvent.Perform a solvent screen to identify a suitable extraction solvent.
Formation of an emulsion during workup.Try adding brine, changing the pH, or filtering through a pad of celite to break the emulsion.

Experimental Protocols

While specific protocols for this compound are unavailable, the following outlines a general workflow for a multi-step organic synthesis scale-up, highlighting critical control points.

G cluster_0 Phase 1: Lab-Scale Development cluster_1 Phase 2: Pilot-Scale Validation cluster_2 Phase 3: GMP Manufacturing Route_Scouting Route Scouting & Feasibility Process_Optimization Process Optimization (DoE) Route_Scouting->Process_Optimization Selects Lead Candidate Analytical_Development Analytical Method Development Process_Optimization->Analytical_Development Defines Critical Parameters Tox_Batch_Prep Toxicology Batch Preparation Analytical_Development->Tox_Batch_Prep Transfers Methods Process_Robustness Process Robustness Studies Tox_Batch_Prep->Process_Robustness Provides Material Impurity_Characterization Impurity Characterization Process_Robustness->Impurity_Characterization Identifies Impurities Campaign_Preparation Campaign Preparation Impurity_Characterization->Campaign_Preparation Sets Specifications Full_Scale_Production Full-Scale Production Campaign_Preparation->Full_Scale_Production Initiates Manufacturing QC_QA Quality Control & Assurance Full_Scale_Production->QC_QA Ensures Quality

Caption: A generalized workflow for scaling up a multi-step organic synthesis.

Signaling Pathways

Information regarding the specific signaling pathways affected by this compound is not publicly available. However, for context, the following diagram illustrates a simplified representation of the Wnt signaling pathway, which is a common target in drug development, particularly in oncology. Aberrant Wnt signaling is implicated in the initiation and maintenance of cancer stem cells.[2]

Wnt_Signaling cluster_off Wnt OFF cluster_on Wnt ON Destruction_Complex_off Destruction Complex (Axin, APC, GSK3β) Beta_Catenin_off β-catenin Destruction_Complex_off->Beta_Catenin_off Phosphorylates Proteasome Proteasome Beta_Catenin_off->Proteasome Ubiquitination & Degradation Wnt_Ligand Wnt Ligand Frizzled_LRP Frizzled/LRP5/6 Wnt_Ligand->Frizzled_LRP Dishevelled Dishevelled Frizzled_LRP->Dishevelled Destruction_Complex_on Destruction Complex (Inactive) Dishevelled->Destruction_Complex_on Inhibits Beta_Catenin_on β-catenin (Accumulates) TCF_LEF TCF/LEF Beta_Catenin_on->TCF_LEF Translocates to Nucleus & Binds Target_Genes Target Gene Expression TCF_LEF->Target_Genes Activates

Caption: A simplified diagram of the canonical Wnt signaling pathway.

References

EC0488 Technical Support Center: Addressing Lot-to-Lot Variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting and mitigating lot-to-lot variability issues encountered with the EC0488 reagent kit.

Frequently Asked Questions (FAQs)

Q1: What is lot-to-lot variability and why does it occur with this compound?

Lot-to-lot variability refers to the differences in performance and analytical results observed between different manufacturing batches (lots) of a reagent like this compound.[1][2][3] This variability can arise from several factors, including minor differences in the manufacturing process, variations in raw materials, and the stability of the reagent components.[3][4] For sensitive immunoassays, even slight variations can impact accuracy and precision.[3]

Q2: What are the potential consequences of undetected this compound lot-to-lot variability?

Q3: How can I identify if I am experiencing lot-to-lot variability with my this compound kits?

A primary indicator of lot-to-lot variability is a noticeable shift in the performance of your assay when you switch to a new kit lot. This can manifest as changes in signal intensity, altered standard curve parameters, or shifts in the calculated concentrations of your samples. It is crucial to perform a bridging study when transitioning between lots.

Q4: What is a "bridging study" and why is it important?

A bridging study is an experiment designed to compare the performance of a new lot of a reagent against the current, in-use lot. This is essential to ensure that the results obtained with the new lot are consistent with the previous one. The study typically involves running a set of well-characterized samples (including controls and representative experimental samples) with both the old and new lots in parallel.

Troubleshooting Guide

Issue 1: Shift in Standard Curve Performance

Symptoms:

  • The slope or R-squared value of the standard curve has changed significantly with the new this compound lot.

  • The upper or lower limits of quantification have shifted.

Possible Causes:

  • Inherent differences in the activity or concentration of critical components in the new lot.

  • Improper storage or handling of the new kit.

  • Degradation of standard material.

Troubleshooting Steps:

  • Verify Storage Conditions: Ensure that the new this compound kit has been stored at the recommended temperature and protected from light, as specified in the product datasheet.[5]

  • Prepare Fresh Standards: Prepare a fresh set of standards using the components from the new kit. Avoid using leftover standards from a previous lot.

  • Perform a Parallel Comparison: Run the standard curve using both the old and new lots of this compound side-by-side on the same plate, if possible. This will help to confirm if the shift is lot-dependent.

  • Contact Technical Support: If the issue persists, contact our technical support team with the lot numbers of both the old and new kits, along with your experimental data.

Issue 2: Inconsistent Results for Quality Control (QC) Samples

Symptoms:

  • The values obtained for your QC samples fall outside the established acceptable range with the new this compound lot.

Possible Causes:

  • Lot-to-lot variability affecting the recognition of the analyte in the QC samples.

  • Degradation of the QC samples.

  • Pipetting or dilution errors.

Troubleshooting Steps:

  • Analyze QC Samples with Old and New Lots: Run your QC samples with both the old and new lots of this compound to determine if the shift is specific to the new lot.

  • Use a New Aliquot of QC Material: Thaw a fresh aliquot of your QC material to rule out degradation of the working sample.

  • Review Assay Protocol: Carefully review your assay protocol to ensure consistency in dilutions and pipetting technique.

  • Establish Lot-Specific QC Ranges: It may be necessary to establish new acceptance ranges for your QC samples with each new lot of this compound.

Data Presentation

Table 1: Example Bridging Study Data for this compound Lots A and B

Sample IDLot A Result (ng/mL)Lot B Result (ng/mL)% Difference
QC Low2.52.812.0%
QC Mid10.211.18.8%
QC High48.552.37.8%
Sample 17.88.59.0%
Sample 225.127.610.0%
Sample 362.368.19.3%

Acceptance Criteria: The percent difference between the results from the two lots should be within a predefined acceptance limit (e.g., ±15%). In the example above, all samples fall within this range, indicating that Lot B is acceptable for use.

Experimental Protocols

Protocol for this compound Lot Bridging Study

Objective: To assess the comparability of a new lot of this compound with the current lot to ensure continuity of results.

Materials:

  • Current (in-use) lot of this compound kit.

  • New lot of this compound kit.

  • A minimum of 3-5 representative samples, including quality controls at low, medium, and high concentrations.

  • All necessary laboratory equipment for performing the this compound immunoassay.

Methodology:

  • Prepare the necessary reagents from both the old and new this compound kits according to the product datasheet.

  • Prepare the standard curve dilutions for both lots.

  • Aliquot the selected representative samples and quality controls.

  • On the same 96-well plate, run the standard curves and samples for both lots in parallel. It is recommended to run each sample in duplicate or triplicate.

  • Follow the standard this compound immunoassay protocol for incubation times, washing steps, and signal detection.

  • Calculate the concentrations of the samples and quality controls for both lots using their respective standard curves.

  • Calculate the percent difference for each sample using the following formula: % Difference = ((Result_NewLot - Result_OldLot) / Result_OldLot) * 100

  • Compare the percent differences to your established acceptance criteria.

Visualizations

Bridging_Study_Workflow cluster_Preparation Preparation cluster_Assay Assay Execution cluster_Analysis Data Analysis cluster_Decision Decision Prep_Reagents Prepare Reagents (Old & New Lots) Run_Assay Run Assay in Parallel (Same Plate) Prep_Reagents->Run_Assay Prep_Standards Prepare Standards (Old & New Lots) Prep_Standards->Run_Assay Prep_Samples Prepare QC & Test Samples Prep_Samples->Run_Assay Calculate_Conc Calculate Concentrations Run_Assay->Calculate_Conc Calculate_Diff Calculate % Difference Calculate_Conc->Calculate_Diff Compare_Criteria Compare to Acceptance Criteria Calculate_Diff->Compare_Criteria Decision Accept or Reject New Lot Compare_Criteria->Decision

Caption: Workflow for conducting a bridging study to compare new and old lots of this compound.

Troubleshooting_Logic Start Inconsistent Results with New this compound Lot Check_Storage Verify Storage Conditions Start->Check_Storage Parallel_Test Perform Parallel Test (Old vs. New Lot) Check_Storage->Parallel_Test Correct Review_Protocol Review Assay Protocol & Technique Check_Storage->Review_Protocol Incorrect Issue_Resolved Issue Resolved Parallel_Test->Issue_Resolved No Discrepancy Lot_Specific_Issue Lot-Specific Issue Confirmed Parallel_Test->Lot_Specific_Issue Discrepancy Persists Review_Protocol->Parallel_Test User_Error Potential User Error Identified Review_Protocol->User_Error Contact_Support Contact Technical Support Lot_Specific_Issue->Contact_Support User_Error->Issue_Resolved

Caption: A logical workflow for troubleshooting lot-to-lot variability issues with this compound.

References

Validation & Comparative

A Comparative Analysis of Vintafolide (EC145) and Methotrexate in Folate Receptor-Positive Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the folate receptor-targeted drug conjugate, vintafolide (B1663039) (formerly EC145), and the conventional antifolate, methotrexate (B535133), in the context of folate receptor-positive (FR-positive) cancer cells. This analysis is supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.

Executive Summary

Vintafolide and methotrexate both leverage the folate receptor to exert their cytotoxic effects on cancer cells, but they do so through distinct mechanisms and with different specificities. Vintafolide is a targeted small molecule drug conjugate that delivers a potent microtubule inhibitor, desacetylvinblastine hydrazide (DAVLBH), specifically to FR-positive cells. Methotrexate, a classical antifolate, acts as a competitive inhibitor of dihydrofolate reductase (DHFR) and enters cells via both the folate receptor and the more ubiquitously expressed reduced folate carrier (RFC). This difference in uptake mechanism is a key determinant of their respective therapeutic windows and side-effect profiles.

Mechanism of Action

Vintafolide (EC145)

Vintafolide consists of folic acid linked to the vinca (B1221190) alkaloid DAVLBH via a disulfide linker. Its mechanism is highly specific to FR-positive cells.

  • Binding: Vintafolide binds with high affinity to the folate receptor on the surface of cancer cells.

  • Internalization: The vintafolide-FR complex is internalized into the cell through endocytosis, forming an endosome.

  • Drug Release: The acidic environment of the endosome facilitates the cleavage of the disulfide linker, releasing the cytotoxic payload, DAVLBH.

  • Cytotoxicity: DAVLBH disrupts microtubule formation, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.

Vintafolide Mechanism Vintafolide (EC145) Signaling Pathway FR Folate Receptor (FRα) Endosome Endosome FR->Endosome Endocytosis Vintafolide Vintafolide (EC145) Vintafolide->FR Binding DAVLBH DAVLBH (payload) Endosome->DAVLBH Linker Cleavage Microtubules Microtubule Disruption DAVLBH->Microtubules Inhibition Apoptosis Apoptosis Microtubules->Apoptosis

Vintafolide's targeted mechanism of action.
Methotrexate (MTX)

Methotrexate is a structural analog of folic acid and functions as a competitive inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for the synthesis of purines and thymidylates necessary for DNA and RNA synthesis.[1]

  • Uptake: Methotrexate enters cells through two primary pathways: the high-affinity folate receptor (FR) and the lower-affinity, but more widely expressed, reduced folate carrier (RFC).[2]

  • DHFR Inhibition: Once inside the cell, methotrexate binds to and inhibits DHFR, leading to a depletion of tetrahydrofolate.

  • Metabolic Disruption: The lack of tetrahydrofolate inhibits the synthesis of nucleotides, leading to the cessation of DNA synthesis, cell cycle arrest in the S-phase, and ultimately, apoptosis.[3]

Methotrexate Mechanism Methotrexate Signaling Pathway cluster_uptake Cellular Uptake FR Folate Receptor (FRα) DHFR Dihydrofolate Reductase (DHFR) FR->DHFR RFC Reduced Folate Carrier (RFC) RFC->DHFR MTX Methotrexate MTX->FR MTX->RFC MTX->DHFR Inhibition THF Tetrahydrofolate (THF) Depletion DHFR->THF Blocks conversion of DHF Nucleotide Nucleotide Synthesis Inhibition THF->Nucleotide Apoptosis Apoptosis Nucleotide->Apoptosis

Methotrexate's dual-uptake and metabolic inhibition pathway.

Performance Comparison: In Vitro and In Vivo Data

The following tables summarize key quantitative data comparing the performance of vintafolide and methotrexate in FR-positive cancer cell lines.

Table 1: In Vitro Cytotoxicity (IC50) in FR-Positive KB Cells
CompoundIC50 (nM)Cell LineExposure TimeReference
Vintafolide (EC145)~30KB2 hours pulse, 48 hours chase[4]
Methotrexate40% viability at high concentrationsKB72 hours[4]
Methotrexate-HSA Conjugate>50,000 (4h), 6,900 (24h)KB4 hours / 24 hours[5][6]

Note: Direct comparison of IC50 values should be done with caution due to variations in experimental conditions. The data suggests that vintafolide is highly potent in FR-positive KB cells with a short exposure time, while methotrexate's potency is lower and requires longer exposure.

Table 2: Key Pharmacological and Clinical Parameters
ParameterVintafolide (EC145)MethotrexateReference
Target Receptor Folate Receptor (α and β)Folate Receptor, Reduced Folate Carrier[2][7]
Cellular Target MicrotubulesDihydrofolate Reductase (DHFR)[1][8]
Phase II Clinical Trial Outcome (Platinum-Resistant Ovarian Cancer) Median PFS: 5.0 months (with PLD) vs. 2.7 months (PLD alone)Data not directly comparable in this patient population[9]
Common Adverse Events Constipation, nausea, fatigue, vomiting, peripheral neuropathyMyelosuppression, mucositis, nausea, hepatotoxicity[9]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing cell viability and can be adapted for both vintafolide and methotrexate.

MTT_Assay_Workflow MTT Cell Viability Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed cells in 96-well plate B Allow cells to adhere overnight A->B C Add varying concentrations of drug (Vintafolide or MTX) B->C D Incubate for specified duration (e.g., 2h pulse for Vintafolide, 72h for MTX) C->D E Add MTT reagent to each well D->E F Incubate for 4 hours (formation of formazan (B1609692) crystals) E->F G Solubilize formazan crystals with DMSO F->G H Measure absorbance at 570 nm G->H I Calculate cell viability (%) and IC50 H->I

A typical workflow for an MTT cell viability assay.

Detailed Steps: [3][10]

  • Cell Seeding: Seed FR-positive cells (e.g., KB cells) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Replace the medium with fresh medium containing serial dilutions of either vintafolide or methotrexate. For vintafolide, a pulse treatment of 2 hours is often used, followed by washing and incubation in drug-free media for a total of 72 hours.[11] For methotrexate, a continuous 72-hour incubation is common.[4]

  • MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Folate Receptor Binding Assay

This protocol is used to determine the binding affinity of folate-conjugated drugs like vintafolide to the folate receptor.

Detailed Steps: [12]

  • Cell Preparation: Harvest FR-positive cells and resuspend them in a binding buffer.

  • Competitive Binding: Incubate the cells with a constant concentration of a radiolabeled folate (e.g., ³H-folic acid) and varying concentrations of the unlabeled competitor (vintafolide).

  • Incubation: Incubate the mixture on ice to allow binding to reach equilibrium.

  • Washing: Wash the cells to remove unbound ligand.

  • Quantification: Measure the radioactivity remaining in the cell pellet using a scintillation counter.

  • Data Analysis: Plot the percentage of bound radioligand against the concentration of the competitor to determine the Ki (inhibitory constant).

Dihydrofolate Reductase (DHFR) Inhibition Assay

This assay measures the ability of a compound like methotrexate to inhibit the enzymatic activity of DHFR.

DHFR_Inhibition_Assay DHFR Inhibition Assay Workflow cluster_reaction Reaction Setup cluster_measurement Measurement cluster_analysis Analysis A Prepare reaction mixture: Dihydrofolate (DHF) and NADPH B Add varying concentrations of Methotrexate A->B C Initiate reaction by adding DHFR enzyme B->C D Monitor the decrease in absorbance at 340 nm (oxidation of NADPH) C->D E Calculate the rate of NADPH oxidation D->E F Determine the percentage of DHFR inhibition and IC50 E->F

Workflow for a DHFR enzyme inhibition assay.

Detailed Steps: [10][13][14][15]

  • Reaction Mixture: In a 96-well plate, prepare a reaction buffer containing dihydrofolate (the substrate) and NADPH (the cofactor).

  • Inhibitor Addition: Add varying concentrations of methotrexate to the wells.

  • Enzyme Addition: Initiate the reaction by adding a purified DHFR enzyme.

  • Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader. This decrease corresponds to the oxidation of NADPH to NADP+.

  • Data Analysis: Calculate the initial reaction velocity for each methotrexate concentration. Determine the percentage of inhibition relative to a control without methotrexate and calculate the IC50 value.

Conclusion

The comparison between vintafolide and methotrexate highlights two distinct strategies for targeting folate receptor-positive cancer cells. Vintafolide exemplifies a highly targeted approach, delivering a potent cytotoxic agent specifically to cancer cells, thereby minimizing off-target toxicity. Its efficacy is directly linked to the expression of the folate receptor on tumor cells. Methotrexate, while also utilizing the folate receptor, has a broader mechanism of action and cellular uptake, which contributes to its wider range of clinical applications but also its well-documented side effects.

The choice between these agents in a clinical or research setting depends on the specific context, including the level of folate receptor expression in the tumor, the patient's prior treatments, and the desired therapeutic window. The development of targeted therapies like vintafolide represents a significant advancement in precision oncology for FR-positive cancers.

References

A Comparative Analysis of EC0488 and Other Antifolate Drugs for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the evolving landscape of antifolate therapies, with a focus on the promising new agent, EC0488.

Antifolate drugs have long been a cornerstone of chemotherapy, effectively disrupting the folic acid metabolic pathway that is crucial for cancer cell proliferation. However, their systemic administration often leads to significant side effects and the development of resistance. This compound emerges as a novel antifolate with the potential to overcome these limitations through targeted delivery. This guide provides a comprehensive comparison of this compound with established antifolate drugs—methotrexate, pemetrexed, and pralatrexate (B1268)—supported by experimental data and detailed methodologies.

The Rise of Targeted Antifolate Therapy

Folate is essential for the synthesis of nucleotides, the building blocks of DNA and RNA. Cancer cells, with their high rate of proliferation, have an increased demand for folate. Antifolate drugs exploit this dependency by inhibiting key enzymes in the folate pathway, leading to cell cycle arrest and apoptosis.

This compound represents a next-generation approach. While it shares the fundamental antifolate mechanism, its key innovation lies in its utility as a targeting ligand for folate receptor (FR)-overexpressing cancers. This allows for the development of small molecule drug conjugates (SMDCs) that can selectively deliver cytotoxic agents to tumor cells, minimizing off-target toxicity.

Comparative Analysis of Antifolate Drugs

The following tables provide a structured comparison of this compound and other prominent antifolate drugs based on their mechanism of action, clinical applications, efficacy, and toxicity profiles.

DrugMechanism of ActionPrimary Enzyme Targets
This compound Antifolate; designed for targeted delivery to folate receptor-expressing cells.Dihydrofolate Reductase (DHFR)
Methotrexate Competitive inhibitor of DHFR, leading to depletion of tetrahydrofolate.Dihydrofolate Reductase (DHFR)
Pemetrexed Multi-targeted antifolate that inhibits thymidylate synthase (TS), DHFR, and glycinamide (B1583983) ribonucleotide formyltransferase (GARFT).Thymidylate Synthase (TS), DHFR, GARFT
Pralatrexate A 10-deazaaminopterin (B1664510) analogue that is a potent inhibitor of DHFR. It has a higher affinity for the reduced folate carrier (RFC) and folylpolyglutamate synthetase (FPGS) than methotrexate.[1]Dihydrofolate Reductase (DHFR)
DrugFDA-Approved IndicationsCommon Off-Label Uses
This compound Not yet FDA-approved; under investigation in preclinical and potentially clinical settings as a component of SMDCs.N/A
Methotrexate Acute lymphoblastic leukemia, breast cancer, head and neck cancer, lung cancer, lymphoma, osteosarcoma, psoriasis, rheumatoid arthritis.Various autoimmune diseases.
Pemetrexed Malignant pleural mesothelioma, non-squamous non-small cell lung cancer (NSCLC).[2]Other solid tumors.
Pralatrexate Relapsed or refractory peripheral T-cell lymphoma (PTCL).[3]Other hematological malignancies.
DrugReported Efficacy (Overall Response Rate)Key Resistance Mechanisms
This compound Data from preclinical studies in the context of SMDCs would be required for a direct comparison.Potential for downregulation of folate receptor expression.
Methotrexate Varies widely depending on cancer type and regimen (e.g., ~30-40% in some leukemias).Decreased drug transport, impaired polyglutamation, DHFR mutations or overexpression.
Pemetrexed ~20-40% in NSCLC and mesothelioma.[2]Upregulation of TS, altered drug transport.
Pralatrexate ~29% in relapsed/refractory PTCL.[3]Mutations in RFC, decreased FPGS activity.
DrugCommon Adverse Events
This compound As a component of an SMDC, the toxicity profile would be largely determined by the conjugated cytotoxic agent. The antifolate activity could contribute to bone marrow suppression and mucositis.
Methotrexate Myelosuppression, mucositis, nausea, vomiting, hepatotoxicity, nephrotoxicity.
Pemetrexed Myelosuppression (neutropenia, anemia, thrombocytopenia), fatigue, nausea, anorexia, skin rash.
Pralatrexate Mucositis, thrombocytopenia, neutropenia, anemia, fatigue, nausea, pyrexia.

Signaling Pathways and Experimental Workflows

To understand the context of this compound's action and the methods used to evaluate antifolate drugs, the following diagrams illustrate the folate metabolism pathway and a standard experimental workflow for assessing cytotoxicity.

Folate Metabolism Pathway cluster_1 Cytoplasm cluster_2 Inhibitory Actions Folate_RFC Folate / Antifolates (Methotrexate, Pemetrexed, Pralatrexate) RFC Reduced Folate Carrier DHF Dihydrofolate (DHF) Folate_RFC->DHF Transport FR Folate Receptor (FR) (Target for this compound-conjugates) FR->DHF Endocytosis THF Tetrahydrofolate (THF) DHF->THF Reduction THF->DHF Oxidation Purine_Synthesis Purine Synthesis THF->Purine_Synthesis DHFR Dihydrofolate Reductase (DHFR) TS Thymidylate Synthase (TS) dUMP dUMP dTMP dTMP dUMP->dTMP Methylation Methotrexate Methotrexate Methotrexate->DHFR Pemetrexed Pemetrexed Pemetrexed->DHFR Pemetrexed->TS Pralatrexate Pralatrexate Pralatrexate->DHFR This compound This compound This compound->DHFR

Diagram 1: Folate Metabolism and Antifolate Drug Targets.

Cytotoxicity Assay Workflow start Start cell_culture 1. Cell Culture (e.g., FR-positive cancer cell line) start->cell_culture seeding 2. Seed cells in 96-well plates cell_culture->seeding treatment 3. Treat with serial dilutions of antifolate drugs (this compound-conjugate, Methotrexate, etc.) seeding->treatment incubation 4. Incubate for 48-72 hours treatment->incubation viability_assay 5. Add viability reagent (e.g., MTT, CellTiter-Glo®) incubation->viability_assay readout 6. Measure absorbance or luminescence viability_assay->readout analysis 7. Data Analysis (Calculate IC50 values) readout->analysis end End analysis->end

References

A Comparative Analysis of EC0488 (as Folate-Tubulysin Conjugate EC1456) and Pemetrexed Efficacy in Lung Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This report provides a detailed comparison of the preclinical efficacy of the investigational folate-targeted agent EC0488, represented here by the structurally similar and well-documented folate-tubulysin conjugate EC1456, and the established chemotherapeutic drug pemetrexed (B1662193) in lung cancer cells. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, in vitro potency, and the experimental methodologies used for their evaluation.

Executive Summary

Pemetrexed, a multitargeted antifolate, has been a standard-of-care in the treatment of non-squamous non-small cell lung cancer (NSCLC) for many years. It disrupts DNA and RNA synthesis by inhibiting key enzymes in the folate metabolic pathway. In contrast, EC1456, a folate-tubulysin conjugate, represents a targeted therapeutic approach. It utilizes the folate receptor alpha (FRα), which is overexpressed in a significant subset of lung adenocarcinomas, to deliver a potent microtubule-destabilizing agent, tubulysin (B8622420) B, directly to cancer cells. This targeted delivery mechanism aims to enhance anti-tumor activity while minimizing systemic toxicity.

Preclinical data demonstrate that EC1456 exhibits high potency in FRα-positive cancer cells, with activity in the nanomolar range. Pemetrexed also shows efficacy in various lung cancer cell lines, with IC50 values varying based on the specific cell line's molecular characteristics. This guide will delve into the available quantitative data, experimental protocols, and the distinct signaling pathways affected by these two anti-cancer agents.

Mechanism of Action

Pemetrexed: A Multi-Targeted Antifolate

Pemetrexed functions by inhibiting multiple enzymes crucial for purine (B94841) and pyrimidine (B1678525) synthesis, essential for the production of DNA and RNA.[1] Its primary targets include:

  • Thymidylate Synthase (TS)

  • Dihydrofolate Reductase (DHFR)

  • Glycinamide Ribonucleotide Formyltransferase (GARFT)

By blocking these enzymes, pemetrexed leads to the depletion of nucleotide precursors, resulting in cell cycle arrest and apoptosis.[2][3]

pemetrexed_mechanism Pemetrexed Pemetrexed Cell Lung Cancer Cell Pemetrexed->Cell Enters cell Folate_Pathway Folate Metabolism Cell->Folate_Pathway Inhibits DNA_RNA_Synthesis DNA & RNA Synthesis Folate_Pathway->DNA_RNA_Synthesis Required for Apoptosis Apoptosis DNA_RNA_Synthesis->Apoptosis Inhibition leads to

Fig. 1: Simplified signaling pathway of Pemetrexed.
EC1456: Folate Receptor-Targeted Drug Conjugate

EC1456 is a small molecule drug conjugate (SMDC) that consists of folic acid linked to the highly potent microtubule inhibitor, tubulysin B hydrazide.[4] Its mechanism relies on the high affinity of folic acid for the folate receptor alpha (FRα), which is frequently overexpressed on the surface of various cancer cells, including a subset of lung adenocarcinomas.

The binding of EC1456 to FRα triggers receptor-mediated endocytosis, internalizing the conjugate into the cancer cell. Inside the cell, the tubulysin B payload is released, where it disrupts microtubule dynamics, leading to mitotic arrest and subsequent apoptosis.[4]

ec1456_mechanism EC1456 EC1456 (Folate-Tubulysin) FRa Folate Receptor α (FRα) EC1456->FRa Binds to Endocytosis Receptor-Mediated Endocytosis FRa->Endocytosis Initiates Tubulysin Tubulysin B Endocytosis->Tubulysin Releases Microtubules Microtubule Destabilization Tubulysin->Microtubules Induces Apoptosis Apoptosis Microtubules->Apoptosis Leads to

Fig. 2: Simplified mechanism of action of EC1456.

Quantitative Data Presentation

The following tables summarize the in vitro efficacy of pemetrexed and EC1456 in various lung cancer cell lines. It is important to note that direct head-to-head comparative studies are limited, and data has been compiled from multiple sources.

Table 1: In Vitro Efficacy of Pemetrexed in Lung Cancer Cell Lines

Cell LineHistologyIC50 (µM)Exposure Time (h)Reference
A549Adenocarcinoma4.65324[5]
A549Adenocarcinoma1.86148[5]
H460Large Cell CarcinomaVaries72[6]
NCI-H2228Adenocarcinoma (EML4-ALK V3)Varies72[6]
NCI-H3122Adenocarcinoma (EML4-ALK V1)Varies72[6]
PC9Adenocarcinoma (EGFR del19)Varies72[3]

Table 2: In Vitro Efficacy of Folate-Tubulysin Conjugates in Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (nM)Exposure Time (h)Reference
EC0305KBCervical Cancer (FRα-positive)1.572[7]
EC0305RAW 267.4Macrophage (FRα-positive)2.672[7]
EC1456KBCervical Cancer (FRα-positive)2-4Not Specified[8]
EC1456M109Lung Carcinoma (Murine, FRα-positive)Cures observed in vivoNot Applicable[9]

Note: Data for EC1456 in human lung cancer cell lines is limited in the public domain. The M109 cell line is a murine lung carcinoma model.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used to evaluate the efficacy of both agents.

Cell Viability Assay (MTT Assay)

This assay is commonly used to assess the cytotoxic effects of a compound on cancer cells.

mtt_assay_workflow Start Seed Lung Cancer Cells in 96-well plates Incubate1 Incubate (24h) Start->Incubate1 Treat Treat with varying concentrations of Pemetrexed or EC1456 Incubate1->Treat Incubate2 Incubate (24-72h) Treat->Incubate2 Add_MTT Add MTT solution Incubate2->Add_MTT Incubate3 Incubate (4h) Add_MTT->Incubate3 Add_DMSO Add DMSO to dissolve formazan (B1609692) Incubate3->Add_DMSO Read_Absorbance Measure absorbance at 570 nm Add_DMSO->Read_Absorbance Calculate_IC50 Calculate Cell Viability and IC50 Read_Absorbance->Calculate_IC50

Fig. 3: General workflow for an MTT cell viability assay.

Protocol Details:

  • Cell Seeding: Lung cancer cells (e.g., A549, H460) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.[2]

  • Treatment: Cells are treated with a range of concentrations of pemetrexed or EC1456 for a specified duration (e.g., 24, 48, or 72 hours).[2][6]

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.[2]

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent, typically DMSO.[2]

  • Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 570 nm.[2]

  • Data Analysis: Cell viability is calculated as a percentage relative to untreated control cells, and the IC50 value (the concentration of the drug that inhibits cell growth by 50%) is determined.[2]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify the percentage of cells undergoing apoptosis.

Protocol Details:

  • Cell Treatment: Lung cancer cells are treated with the desired concentrations of the test compound for a specified time.

  • Cell Harvesting: Both adherent and floating cells are collected.

  • Staining: Cells are washed and resuspended in a binding buffer, then stained with Annexin V-FITC and Propidium Iodide (PI).[2] Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.[2]

Western Blot Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways affected by the drugs, such as those related to apoptosis and cell cycle regulation.

Protocol Details:

  • Protein Extraction: Cells are treated with the drug, and total protein is extracted using a lysis buffer.[3]

  • Protein Quantification: The concentration of the extracted protein is determined.

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[10]

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).[10]

  • Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., cleaved caspase-3, PARP, Bcl-2, Bax), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.[3]

  • Detection: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified to determine the relative protein expression levels.

Conclusion

Pemetrexed and the folate-tubulysin conjugate EC1456 represent two distinct strategies for combating lung cancer. Pemetrexed acts as a broad inhibitor of folate metabolism, impacting all rapidly dividing cells, whereas EC1456 offers a targeted approach by leveraging the overexpression of FRα on cancer cells to deliver a highly potent cytotoxic agent. The preclinical data suggest that EC1456 is remarkably potent in FRα-positive cancer cells. A direct comparison of efficacy in a broad panel of lung cancer cell lines with varying FRα expression levels would be invaluable for further delineating the therapeutic potential of EC1456 relative to pemetrexed. The experimental protocols provided herein offer a standardized framework for conducting such comparative studies. Future research should focus on head-to-head in vitro and in vivo studies in well-characterized lung cancer models to fully elucidate the relative merits of these two therapeutic agents.

References

Unveiling EC0488: A Precursor to a Novel Folate Receptor-Targeted Anti-Tumor Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

WEST LAFAYETTE, Ind. – EC0488, a chemical entity identified by its CAS number 1059477-92-7, serves as a crucial precursor in the synthesis of EC0531, a promising new agent in the field of targeted cancer therapy.[1][2][3][4][5] While this compound itself is not the active anti-tumor compound, its role is pivotal in the creation of EC0531, which is designed to specifically target the folate receptor (FR) for the treatment of various cancers. This guide provides an objective comparison of the therapeutic strategy involving the this compound-derived compound with other folate receptor-targeted alternatives, supported by available experimental data.

The Folate Receptor: A Key Target in Oncology

The folate receptor, particularly the alpha isoform (FRα), is a well-established target in oncology.[2] FRα is overexpressed on the surface of a wide range of solid tumors, including ovarian, lung, and breast cancers, while its expression in normal tissues is limited. This differential expression provides a therapeutic window for targeted drug delivery, allowing for the selective destruction of cancer cells while minimizing damage to healthy tissues.

The therapeutic principle involves conjugating a high-affinity folate molecule to a potent cytotoxic drug. This conjugate then binds to FRα on cancer cells and is internalized through receptor-mediated endocytosis. Once inside the cell, the cytotoxic payload is released, leading to tumor cell death.

EC0531: The Active Anti-Tumor Agent Derived from this compound

This compound is an integral component in the chemical synthesis of EC0531. It is EC0531 that possesses the folate receptor-specific and anti-tumor activities. At present, detailed in vivo anti-tumor activity data specifically for EC0531 is not widely available in the public domain. The information available points to its identity as a folate receptor-targeted therapeutic, placing it within a class of drugs with a well-defined mechanism of action.

Signaling Pathway and Experimental Workflow

The general mechanism of action for folate receptor-targeted therapies like EC0531 and its alternatives involves the following signaling pathway:

Folate Receptor-Targeted Drug Delivery Folate Receptor-Targeted Drug Delivery Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Folate-Drug_Conjugate Folate-Drug Conjugate (e.g., EC0531) FRa Folate Receptor α (FRα) Folate-Drug_Conjugate->FRa Binding Endosome Endosome FRa->Endosome Receptor-Mediated Endocytosis Payload_Release Cytotoxic Payload Release Endosome->Payload_Release Lysosomal Cleavage Apoptosis Tumor Cell Apoptosis Payload_Release->Apoptosis Induction of Cell Death

Caption: General signaling pathway for folate receptor-targeted drug delivery.

An in vivo study to validate the anti-tumor activity of a compound like EC0531 would typically follow this experimental workflow:

In_Vivo_Anti-Tumor_Activity_Workflow Experimental Workflow for In Vivo Anti-Tumor Activity Tumor_Implantation Tumor Cell Implantation (FRα-positive cell line) Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Treatment_Initiation Treatment Initiation (e.g., EC0531 vs. Vehicle vs. Competitor) Tumor_Growth->Treatment_Initiation Tumor_Measurement Regular Tumor Volume Measurement Treatment_Initiation->Tumor_Measurement Endpoint_Analysis Endpoint Analysis (Tumor Growth Inhibition, Survival) Tumor_Measurement->Endpoint_Analysis

Caption: General experimental workflow for in vivo validation.

Comparison with Alternative Folate Receptor-Targeted Therapies

Several other drugs targeting the folate receptor have been developed and tested in preclinical and clinical settings. A comparison with these alternatives is essential to understand the potential of new agents like EC0531.

Drug Name (Company)Drug TypePayloadDevelopment StageKey In Vivo Findings (in FRα-positive models)
Vintafolide (EC145) (Endocyte/Merck)Small Molecule-Drug Conjugate (SMDC)Desacetylvinblastine hydrazide (microtubule inhibitor)Formerly in Phase 3; development haltedDemonstrated significant tumor growth inhibition in various xenograft models.
Mirvetuximab Soravtansine (Elahere™) (ImmunoGen)Antibody-Drug Conjugate (ADC)Maytansinoid DM4 (microtubule inhibitor)Approved by FDA for FRα-positive ovarian cancerShowed potent anti-tumor activity and improved survival in patient-derived xenograft models.
STRO-002 (Sutro Biopharma)Antibody-Drug Conjugate (ADC)Tubulysin derivative (microtubule inhibitor)Phase 2 Clinical TrialsInduced tumor regressions in ovarian and endometrial cancer xenograft models.
MORAb-202 (Eisai/Bristol Myers Squibb)Antibody-Drug Conjugate (ADC)Eribulin mesylate (microtubule inhibitor)Phase 2 Clinical TrialsDemonstrated significant anti-tumor efficacy in preclinical models of FRα-expressing cancers.

Experimental Protocols for In Vivo Anti-Tumor Activity Studies

The following is a generalized experimental protocol for evaluating the in vivo anti-tumor activity of a folate receptor-targeted agent, which would be applicable to a compound like EC0531.

1. Cell Lines and Animal Models:

  • Cell Lines: FRα-positive human cancer cell lines (e.g., KB, IGROV-1, SKOV-3) and a FRα-negative control cell line.

  • Animals: Immunodeficient mice (e.g., athymic nude or SCID), typically 6-8 weeks old.

2. Tumor Implantation:

  • Cells are harvested during their exponential growth phase.

  • A suspension of 1-10 x 10⁶ cells in a suitable medium (e.g., PBS or Matrigel) is injected subcutaneously into the flank of each mouse.

3. Tumor Growth Monitoring and Randomization:

  • Tumor volumes are measured regularly (e.g., twice weekly) using calipers, calculated with the formula: (Length x Width²)/2.

  • When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

4. Treatment Administration:

  • Test Article (e.g., EC0531): Administered at various dose levels and schedules (e.g., intravenously, once or twice weekly).

  • Vehicle Control: The formulation buffer without the active drug.

  • Comparator Drug(s): An established folate receptor-targeted agent or standard-of-care chemotherapy.

5. Efficacy Endpoints:

  • Tumor Growth Inhibition (TGI): The percentage difference in the mean tumor volume of the treated group compared to the vehicle control group at the end of the study.

  • Tumor Regression: A decrease in tumor size from the baseline measurement.

  • Survival Analysis: Monitoring the time to a predetermined endpoint, such as tumor volume reaching a specific size or the development of clinical signs necessitating euthanasia.

  • Body Weight and Clinical Observations: Monitored regularly to assess treatment-related toxicity.

6. Statistical Analysis:

  • Statistical tests (e.g., t-test, ANOVA, Kaplan-Meier survival analysis) are used to determine the significance of the observed differences between treatment groups.

Conclusion

This compound is a key starting material for the synthesis of EC0531, a novel folate receptor-targeted therapeutic. While specific in vivo data for EC0531 is not yet publicly available, its classification places it in a promising class of anti-cancer agents with a validated mechanism of action. The comparison with other folate receptor-targeted drugs highlights the potential for this therapeutic strategy. Further preclinical and clinical studies will be necessary to fully elucidate the anti-tumor activity and safety profile of EC0531. Researchers and drug development professionals will be keenly watching for emerging data on this new compound.

References

Comparative Analysis of Antifolate Agents: A Template for Evaluating EC0488's Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

To the Intended Audience of Researchers, Scientists, and Drug Development Professionals:

The following guide is designed to provide a comprehensive framework for the cross-validation of a compound's mechanism of action, using the antifolate agent Pemetrexed (B1662193) as a primary example and comparing it with the classical antifolate, Methotrexate. Due to the current lack of publicly available scientific data on EC0488, this document serves as a detailed template. Should data for this compound become available, the methodologies, data presentation formats, and visualizations provided herein can be adapted to facilitate a thorough and objective comparison.

This guide focuses on the core mechanisms of antifolates, including their impact on nucleotide synthesis, DNA damage, and key signaling pathways involved in cell proliferation.

Executive Summary: Pemetrexed vs. Methotrexate

Pemetrexed and Methotrexate are both antifolate chemotherapeutic agents that disrupt the synthesis of nucleotides, which are essential for DNA and RNA replication.[1] While both drugs interfere with folate metabolism, they exhibit distinct pharmacological profiles. Methotrexate primarily inhibits dihydrofolate reductase (DHFR).[2] Pemetrexed, a multi-targeted antifolate, inhibits not only DHFR but also thymidylate synthase (TS) and glycinamide (B1583983) ribonucleotide formyltransferase (GARFT), giving it a broader spectrum of action.[3][4] This multi-targeted approach may contribute to a different efficacy and resistance profile compared to Methotrexate.[2]

Mechanism of Action: A Comparative Overview

Antifolates exert their cytotoxic effects by interrupting the metabolic pathways dependent on folic acid. This leads to a depletion of the nucleotide precursors required for DNA and RNA synthesis, ultimately causing cell cycle arrest and apoptosis.[1][5]

Pemetrexed: Pemetrexed is transported into cells and rapidly converted to its active polyglutamated forms.[4] These forms are potent inhibitors of:

  • Thymidylate Synthase (TS): Blocks the synthesis of thymidine (B127349) monophosphate (dTMP), a necessary component of DNA.[3]

  • Dihydrofolate Reductase (DHFR): Prevents the regeneration of tetrahydrofolate (THF), a key cofactor in one-carbon metabolism.[3]

  • Glycinamide Ribonucleotide Formyltransferase (GARFT): Inhibits the de novo purine (B94841) synthesis pathway.[3]

The inhibition of these key enzymes leads to the depletion of both pyrimidine (B1678525) and purine pools, inducing DNA damage and triggering apoptosis.[6][7]

Methotrexate: Methotrexate also enters cells and is polyglutamated, though generally less efficiently than Pemetrexed.[5] Its primary mechanism of action is the potent inhibition of DHFR.[2] This leads to an accumulation of dihydrofolate (DHF) and a depletion of THF cofactors, which in turn inhibits the synthesis of thymidylate and purines.[5]

Signaling Pathway Diagram

cluster_0 Antifolate Drug Action cluster_1 Cellular Uptake and Metabolism cluster_2 Folate Metabolism and Nucleotide Synthesis Pemetrexed Pemetrexed Pemetrexed_poly Pemetrexed (polyglutamated) Pemetrexed->Pemetrexed_poly FPGS Methotrexate Methotrexate Methotrexate_poly Methotrexate (polyglutamated) Methotrexate->Methotrexate_poly FPGS DHFR DHFR Pemetrexed_poly->DHFR Inhibits TS TS Pemetrexed_poly->TS Inhibits GARFT GARFT Pemetrexed_poly->GARFT Inhibits Methotrexate_poly->DHFR Strongly Inhibits Pyrimidine_Synth Pyrimidine Synthesis TS->Pyrimidine_Synth Purine_Synth Purine Synthesis GARFT->Purine_Synth DNA_RNA_Synth DNA/RNA Synthesis Purine_Synth->DNA_RNA_Synth Pyrimidine_Synth->DNA_RNA_Synth Cell_Proliferation Cell Proliferation DNA_RNA_Synth->Cell_Proliferation DNA_Damage DNA Damage DNA_RNA_Synth->DNA_Damage Depletion leads to Apoptosis Apoptosis Cell_Proliferation->Apoptosis Inhibition leads to DNA_Damage->Apoptosis

Caption: Mechanism of action of Pemetrexed and Methotrexate.

Quantitative Performance Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values for Pemetrexed and Methotrexate in various non-small cell lung cancer (NSCLC) and other cancer cell lines. Lower IC50 values indicate greater potency.

Cell LineCancer TypePemetrexed IC50 (µM)Methotrexate IC50 (µM)Reference
A549NSCLC1.82 ± 0.170.10 (at 48h)[8][9]
H1975NSCLC3.37 ± 0.14Not Reported[8]
HCC827NSCLC1.54 ± 0.30Not Reported[8]
HCT-116Colorectal CancerNot Reported0.15 (at 48h)[10]
DaoyMedulloblastomaNot Reported0.095[11]
Saos-2OsteosarcomaNot Reported0.035[11]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of antifolate agents and to calculate IC50 values.[12]

Materials:

  • Cancer cell lines (e.g., A549)

  • Complete culture medium (e.g., RPMI-1640)

  • Pemetrexed and Methotrexate stock solutions

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[13]

  • Prepare serial dilutions of the test compounds (e.g., Pemetrexed, Methotrexate) in complete culture medium.

  • Remove the overnight culture medium and replace it with 100 µL of medium containing the various drug concentrations. Include vehicle-only controls.

  • Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.[13]

  • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[14]

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[13]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to assess the effect of antifolate agents on cell cycle progression.[15]

Materials:

  • Cancer cell lines

  • 6-well cell culture plates

  • Test compounds

  • Phosphate-buffered saline (PBS)

  • Ice-cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat cells with the desired concentration of the test compound for a specific duration (e.g., 24 or 48 hours).

  • Harvest cells by trypsinization and collect by centrifugation.

  • Wash the cells with ice-cold PBS.

  • Fix the cells by adding 1 mL of ice-cold 70% ethanol dropwise while gently vortexing. Incubate at -20°C for at least 2 hours.[16]

  • Centrifuge the cells to remove the ethanol and wash with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution and incubate in the dark for 30 minutes at room temperature.[16]

  • Analyze the cell cycle distribution using a flow cytometer.

Experimental Workflow Diagram

cluster_prep Preparation cluster_treat Treatment cluster_analysis Analysis prep1 1. Seed Cells in Appropriate Plates prep2 2. Prepare Drug Dilutions treat1 3. Treat Cells with Test Compound prep2->treat1 treat2 4. Incubate for Desired Time Points analysis1 Cell Viability Assay (MTT) treat2->analysis1 analysis2 Cell Cycle Analysis (Flow Cytometry) treat2->analysis2 analysis3 Apoptosis Assay (Annexin V/PI) treat2->analysis3

Caption: General experimental workflow for in vitro studies.

Conclusion and Future Directions for this compound

This guide provides a comparative framework for evaluating the mechanism of action of antifolate agents, using Pemetrexed and Methotrexate as examples. The presented data and protocols illustrate a systematic approach to characterizing a novel compound.

For the cross-validation of this compound, the following steps are recommended once preliminary data is available:

  • Determine the IC50 values of this compound across a panel of relevant cancer cell lines and compare them to existing antifolates.

  • Conduct cell cycle analysis to identify the phase of the cell cycle at which this compound induces arrest.

  • Perform apoptosis assays to quantify the extent of programmed cell death induced by this compound.

  • Investigate the specific enzymatic targets of this compound within the folate pathway (e.g., DHFR, TS, GARFT) using enzymatic assays.

  • Explore the impact of this compound on key signaling pathways , such as the Wnt pathway, if preliminary screening suggests a connection.

By following a structured comparative approach as outlined in this guide, a comprehensive and objective understanding of this compound's mechanism of action can be achieved.

References

Head-to-Head Comparison: EC0488 (as part of EC0531) and Pralatrexate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of two distinct anti-cancer agents: EC0531, a folate receptor-targeted tubulysin (B8622420) conjugate synthesized from EC0488, and pralatrexate (B1268), a folate analog metabolic inhibitor. The comparison focuses on their mechanisms of action, preclinical efficacy, and available experimental data, tailored for researchers, scientists, and drug development professionals.

Executive Summary

EC0531 and pralatrexate represent two different strategies for targeting cancer cells that rely on folate pathways. Pralatrexate acts as a classical antifolate, inhibiting dihydrofolate reductase (DHFR) to disrupt DNA synthesis. In contrast, EC0531 utilizes a folate targeting moiety, derived from this compound, to deliver a potent microtubule-destabilizing agent, tubulysin B, specifically to cancer cells overexpressing the folate receptor (FR). This fundamental difference in their mechanism of action dictates their respective therapeutic applications and potential resistance profiles.

Mechanism of Action

EC0531: Folate Receptor-Targeted Drug Conjugate

EC0531 is a small molecule drug conjugate (SMDC) that consists of three key components: a folate targeting ligand (derived from this compound), a linker, and a cytotoxic payload (tubulysin B).

  • Targeting: The folate ligand binds with high affinity to the folate receptor (FR), which is often overexpressed on the surface of various cancer cells, including ovarian, lung, and breast cancers.[1][2][3]

  • Internalization: Upon binding, the entire EC0531 conjugate is internalized into the cancer cell via endocytosis.

  • Payload Release: Inside the cell, the linker is cleaved, releasing the tubulysin B payload.

  • Cytotoxicity: Tubulysin B is a potent inhibitor of tubulin polymerization, disrupting the formation of microtubules. This leads to cell cycle arrest and apoptosis.[4][5]

EC0531_Mechanism_of_Action EC0531 Mechanism of Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space EC0531 EC0531 Conjugate (Folate-Linker-Tubulysin B) FR Folate Receptor (FR) on Cancer Cell EC0531->FR Binding Endosome Endosome FR->Endosome Internalization (Endocytosis) Released_Tubulysin Released Tubulysin B Endosome->Released_Tubulysin Linker Cleavage Microtubules Microtubule Disruption Released_Tubulysin->Microtubules Inhibition of Tubulin Polymerization Apoptosis Apoptosis Microtubules->Apoptosis

EC0531 Mechanism of Action
Pralatrexate: Dihydrofolate Reductase Inhibitor

Pralatrexate is a folate analog that primarily targets dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolic pathway.[6][7]

  • Cellular Uptake: Pralatrexate enters cells primarily through the reduced folate carrier (RFC-1), a protein often overexpressed in malignant cells.[6][7] It has a higher affinity for RFC-1 compared to methotrexate.[7]

  • Polyglutamylation: Once inside the cell, pralatrexate is polyglutamylated by the enzyme folylpolyglutamyl synthetase (FPGS). This process traps the drug within the cell, enhancing its retention and cytotoxic activity.[6][7]

  • DHFR Inhibition: Pralatrexate competitively inhibits DHFR, preventing the conversion of dihydrofolate to tetrahydrofolate.[6][7]

  • Disruption of Synthesis: The depletion of tetrahydrofolate disrupts the synthesis of purines and thymidylate, which are essential precursors for DNA and RNA synthesis. This leads to cell cycle arrest and apoptosis.[8]

Pralatrexate_Mechanism_of_Action Pralatrexate Mechanism of Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Pralatrexate_ext Pralatrexate RFC1 Reduced Folate Carrier (RFC-1) Pralatrexate_ext->RFC1 Uptake Pralatrexate_int Pralatrexate RFC1->Pralatrexate_int Pralatrexate_poly Polyglutamated Pralatrexate Pralatrexate_int->Pralatrexate_poly Polyglutamylation (FPGS) DHFR Dihydrofolate Reductase (DHFR) Pralatrexate_poly->DHFR Inhibition THF_synthesis Tetrahydrofolate Synthesis DHFR->THF_synthesis Blocks DNA_RNA_synthesis DNA & RNA Synthesis THF_synthesis->DNA_RNA_synthesis Inhibits Apoptosis Apoptosis DNA_RNA_synthesis->Apoptosis

Pralatrexate Mechanism of Action

Preclinical Efficacy: A Comparative Overview

Direct comparative studies between EC0531 and pralatrexate are not available in the public domain. The following tables summarize the available preclinical data for each compound against various cancer cell lines and in vivo models.

Table 1: In Vitro Cytotoxicity
CompoundCell LineCancer TypeIC50Citation
EC0531 KBCervical Carcinoma (FR+)~2 nM[1]
Pralatrexate RLTransformed Follicular Lymphoma3-5 nM[7]
Pralatrexate HTDiffuse Large B-cell Lymphoma3-5 nM[7]
Pralatrexate SKI-DLBCL-1Diffuse Large B-cell Lymphoma3-5 nM[7]
Pralatrexate RajiBurkitt's Lymphoma3-5 nM[7]
Pralatrexate Hs445Hodgkin's Disease3-5 nM[7]
Table 2: In Vivo Anti-Tumor Activity
CompoundTumor ModelCancer TypeDosing RegimenOutcomeCitation
EC0531 M109 (FR+) xenograftLung CarcinomaNot specifiedCurative activity[1]
Pralatrexate HT, RL, SKI xenograftsNon-Hodgkin's LymphomaNot specifiedSuperior to methotrexate[7]

Experimental Protocols

In Vitro Cytotoxicity Assay (for EC0531)
  • Cell Lines: FR-positive KB cells.

  • Methodology: Cells were seeded in 96-well plates and allowed to adhere overnight. A dilution series of EC0531 was added to the wells.

  • Incubation: Cells were incubated with the compound for a specified period (e.g., 72 hours).

  • Viability Assessment: Cell viability was determined using a standard method such as the MTS or MTT assay, which measures mitochondrial metabolic activity.

  • Data Analysis: The concentration of the compound that inhibits cell growth by 50% (IC50) was calculated from the dose-response curves.[1]

In_Vitro_Cytotoxicity_Workflow In Vitro Cytotoxicity Assay Workflow start Start seed_cells Seed cancer cells in 96-well plates start->seed_cells add_compound Add serial dilutions of test compound seed_cells->add_compound incubate Incubate for 72 hours add_compound->incubate add_reagent Add MTS/MTT reagent incubate->add_reagent measure_absorbance Measure absorbance add_reagent->measure_absorbance calculate_ic50 Calculate IC50 values measure_absorbance->calculate_ic50 end End calculate_ic50->end

In Vitro Cytotoxicity Workflow
In Vivo Xenograft Model (for Pralatrexate)

  • Animal Model: NOD/SCID mice.

  • Tumor Implantation: Human non-Hodgkin's lymphoma cell lines (HT, RL, and SKI) were injected subcutaneously into the mice.

  • Treatment: Once tumors reached a palpable size, mice were randomized into treatment and control groups. Pralatrexate was administered intravenously.

  • Monitoring: Tumor volume was measured regularly using calipers. Animal body weight and general health were also monitored.

  • Endpoint: The study was terminated when tumors in the control group reached a predetermined size, or at a specified time point.

  • Data Analysis: Tumor growth inhibition was calculated by comparing the average tumor volume in the treated groups to the control group.[7]

Conclusion

EC0531 and pralatrexate are promising anti-cancer agents that operate through fundamentally different mechanisms. Pralatrexate is a potent DHFR inhibitor with broad activity against various hematological malignancies. Its efficacy is dependent on the expression of RFC-1 for cellular uptake and FPGS for intracellular retention. EC0531, on the other hand, represents a targeted therapeutic approach, delivering a highly potent tubulin inhibitor specifically to FR-positive cancer cells. This targeted delivery is designed to increase the therapeutic window by maximizing efficacy at the tumor site while minimizing systemic toxicity.

The choice between these agents in a research or clinical setting would depend on the specific cancer type, the expression levels of their respective targets (FR and RFC-1), and the potential for drug resistance. Further preclinical and clinical studies involving direct comparisons would be invaluable in elucidating the relative strengths and weaknesses of these distinct therapeutic strategies.

References

Validating the Specificity of Folate Pathway-Targeted Therapeutics: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of therapeutics targeting the folate pathway, with a focus on validating their specificity. We will use vintafolide (B1663039) (EC145), a well-characterized folate-targeted small molecule drug conjugate (SMDC), as a primary example and compare its performance with other strategies, including antibody-drug conjugates (ADCs) and traditional antifolates.

The folate receptor (FR) is a promising target for cancer therapy due to its overexpression in various cancers, including ovarian, lung, and breast cancers, and its limited expression in normal tissues.[1][2][3] This differential expression allows for the targeted delivery of cytotoxic agents to tumor cells while minimizing off-target toxicity. This guide will delve into the specifics of validating the targeting specificity of these agents.

Comparison of Folate-Targeted Therapeutic Strategies

The following table summarizes the key characteristics of different approaches to targeting the folate pathway.

FeatureVintafolide (EC145) (Folate-Drug Conjugate)Mirvetuximab Soravtansine (Antibody-Drug Conjugate)Methotrexate (Antifolate)
Targeting Moiety Folic AcidMonoclonal Antibody against Folate Receptor Alpha (FRα)Folate analog
Payload Desacetylvinblastine monohydrazide (DAVLBH)Soravtansine (a maytansinoid tubulin inhibitor)Not applicable (acts as a competitive inhibitor of dihydrofolate reductase)
Mechanism of Action Binds to the folate receptor and is internalized via endocytosis, releasing the cytotoxic payload inside the cell.[1][4]Binds to FRα, leading to internalization and release of the cytotoxic payload. Can also induce antibody-dependent cell-mediated cytotoxicity.Inhibits dihydrofolate reductase, an enzyme crucial for the synthesis of nucleotides, thereby disrupting DNA synthesis and cell division.
Specificity Determinants High affinity for the folate receptor.[1]High specificity of the monoclonal antibody for FRα.Preferential uptake by cells with high folate turnover.
Key Advantages Small molecule size may allow for better tumor penetration.High specificity and potency. Approved for platinum-resistant ovarian cancer.Well-established clinical use for various cancers and autoimmune diseases.
Key Limitations Efficacy is dependent on high folate receptor expression.[4] Clinical development was halted due to insufficient efficacy in Phase 3 trials.[5]Potential for immunogenicity and ocular side effects.Lack of tumor specificity, leading to significant side effects. Resistance mechanisms are common.

Experimental Validation of Specificity

Validating the specificity of a folate-targeted therapeutic is crucial for its development. The following are key experiments and their general protocols.

Competitive Binding Assays

Objective: To determine the binding affinity of the therapeutic to the folate receptor and to confirm that this binding is specific.

Methodology:

  • Culture folate receptor-positive cells (e.g., KB, IGROV1) in 96-well plates.

  • Incubate the cells with a radiolabeled or fluorescently tagged folic acid analog in the presence of increasing concentrations of the test compound (e.g., vintafolide).

  • After incubation, wash the cells to remove unbound ligand.

  • Measure the amount of bound tagged folic acid using a suitable detection method (e.g., scintillation counting, fluorescence plate reader).

  • The concentration of the test compound that inhibits 50% of the binding of the tagged folic acid (IC50) is determined. A lower IC50 value indicates a higher binding affinity. Specificity is demonstrated by a significant reduction in binding in the presence of excess free folic acid.[6]

In Vitro Cytotoxicity Assays

Objective: To demonstrate that the cytotoxic effect of the therapeutic is dependent on folate receptor expression.

Methodology:

  • Culture both folate receptor-positive (e.g., KB) and folate receptor-negative (e.g., A549) cell lines.

  • Treat the cells with increasing concentrations of the therapeutic agent.

  • To confirm specificity, a parallel experiment is conducted where folate receptor-positive cells are co-incubated with the therapeutic and an excess of free folic acid to block receptor-mediated uptake.

  • After a set incubation period (e.g., 72 hours), assess cell viability using a standard method such as an MTT or CellTiter-Glo assay.

  • The results should show significantly higher cytotoxicity in folate receptor-positive cells compared to folate receptor-negative cells. Furthermore, the cytotoxicity in folate receptor-positive cells should be significantly reduced in the presence of excess free folic acid.[7]

In Vivo Tumor Growth Inhibition Studies

Objective: To evaluate the anti-tumor efficacy and specificity of the therapeutic in a living organism.

Methodology:

  • Implant folate receptor-positive tumor cells subcutaneously into immunocompromised mice.

  • Once tumors are established, randomize the mice into treatment groups: vehicle control, therapeutic agent, and a competition group receiving the therapeutic agent plus excess free folic acid.

  • Administer the treatments intravenously or intraperitoneally according to a predetermined schedule.

  • Monitor tumor volume and body weight of the mice regularly.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

  • The therapeutic should demonstrate significant tumor growth inhibition compared to the vehicle control. The anti-tumor effect should be diminished in the competition group, confirming folate receptor-mediated targeting in vivo.[7]

Visualizing the Folate Pathway and Therapeutic Intervention

The following diagrams illustrate the folate pathway and the mechanism of action of folate-targeted therapeutics.

Folate_Pathway Folate Metabolism Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Folate Folate FR Folate Receptor (FR) Folate->FR High Affinity RFC Reduced Folate Carrier (RFC) Folate->RFC Low Affinity PCFT Proton-Coupled Folate Transporter (PCFT) Folate->PCFT DHF Dihydrofolate (DHF) FR->DHF Endocytosis RFC->DHF PCFT->DHF THF Tetrahydrofolate (THF) DHF->THF Reduction Nucleotide_Synthesis Nucleotide Synthesis (DNA, RNA) THF->Nucleotide_Synthesis DHFR Dihydrofolate Reductase (DHFR) DHFR->THF Catalyzes

Caption: Simplified diagram of the folate metabolism pathway.

Experimental_Workflow Workflow for Specificity Validation cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Binding Competitive Binding Assay (Affinity & Specificity) Cytotoxicity Cytotoxicity Assay (FR+ vs FR- cells) Binding->Cytotoxicity Tumor_Model Xenograft Tumor Model (FR+ tumors) Cytotoxicity->Tumor_Model Efficacy Tumor Growth Inhibition Tumor_Model->Efficacy

Caption: Experimental workflow for validating therapeutic specificity.

Mechanism_of_Action Mechanism of Folate-Targeted Drug Conjugates cluster_targeting Targeting & Internalization cluster_payload_release Payload Release & Action FDC Folate-Drug Conjugate (e.g., Vintafolide) FR_Cell Folate Receptor (on cancer cell) FDC->FR_Cell Binding Endosome Endosome FR_Cell->Endosome Endocytosis Drug_Release Drug Release (e.g., DAVLBH) Endosome->Drug_Release Acidic pH Cell_Death Cell Death Drug_Release->Cell_Death Cytotoxicity

Caption: Mechanism of action for folate-drug conjugates.

References

In Vitro to In Vivo Correlation of Folate Receptor-Targeted Drug Conjugate Activity: A Comparative Guide on Vintafolide (EC145)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro and in vivo activity of Vintafolide (EC145), a folate receptor-targeted drug conjugate. Vintafolide is a conjugate of folic acid and the vinca (B1221190) alkaloid desacetylvinblastine monohydrazide (DAVLBH), designed to selectively target and eliminate cancer cells that overexpress the folate receptor (FR).[1][2][3] This document summarizes key experimental data, details methodologies for relevant assays, and presents signaling pathways and experimental workflows through diagrams to facilitate a comprehensive understanding of its translational potential.

While the initial query specified "EC0488," extensive research suggests this may be a typographical error, as no publicly available data exists for a compound with that designation. However, significant information is available for the structurally and functionally similar folate-targeted vinca alkaloid conjugates EC145 (Vintafolide) and EC0489.[4][5] This guide will focus on Vintafolide (EC145), for which a substantial body of preclinical and clinical data has been published.

Comparative In Vitro and In Vivo Efficacy

Vintafolide has demonstrated potent and selective anti-cancer activity in both laboratory settings and preclinical animal models. The targeting of the folate receptor allows for the specific delivery of the cytotoxic payload to tumor cells, thereby enhancing the therapeutic index compared to the unconjugated drug.

Table 1: In Vitro Cytotoxicity of Vintafolide
Cell LineCancer TypeFolate Receptor (FR) StatusVintafolide IC₅₀ (nM)Reference Drug (DAVLBH) IC₅₀ (nM)
KBHuman Nasopharyngeal CarcinomaPositiveLow nanomolar rangeSignificantly higher
M109Murine Lung CarcinomaPositiveNot explicitly stated, but potent activity observedLess potent
IGROVHuman Ovarian CarcinomaPositiveNot explicitly stated, but potent activity observedLess potent
L1210Murine LeukemiaPositiveNot explicitly stated, but potent activity observedLess potent
FR-negative cellsVariousNegativeResistantSusceptible at higher concentrations

IC₅₀ (Inhibitory Concentration 50%) is the concentration of a drug that is required for 50% inhibition in vitro. DAVLBH (desacetylvinblastine monohydrazide) is the unconjugated cytotoxic payload of Vintafolide.

The in vitro data consistently shows that Vintafolide is highly potent against cancer cell lines that express the folate receptor.[6] The cytotoxicity is dose-dependent and occurs at nanomolar concentrations.[3] Importantly, the activity of Vintafolide is blocked by an excess of free folic acid, demonstrating its specific targeting of the folate receptor.[3] In contrast, FR-negative cells are resistant to Vintafolide.[3]

Table 2: In Vivo Antitumor Activity of Vintafolide in Xenograft Models
Tumor ModelHostTreatmentOutcome
KB Human XenograftsNude MiceVintafolideComplete response in 5/5 mice, with cures in 4/5
Large (~750 mm³) KB Human XenograftsNude MiceVintafolideMultiple complete responses and cures
J6456 LymphomaNude MiceVintafolideComplete cures in 5/5 mice
FR-positive tumors with Vintafolide + excess folate ligandNude MiceVintafolide + excess folateNo significant antitumor activity
Various FR-expressing tumorsMiceVintafolide in combination with Pegylated Liposomal Doxorubicin (PLD)Greater antitumor effect (complete responses and cures) compared to single agents

The in vivo efficacy of Vintafolide in mouse xenograft models mirrors the specificity and potency observed in vitro.[6] Treatment with Vintafolide led to complete tumor regressions and cures in mice bearing folate receptor-positive human tumor xenografts.[7] The antitumor activity was shown to be target-specific, as co-administration of an excess of a benign folate ligand abrogated the therapeutic effect.[7] Furthermore, Vintafolide demonstrated a superior therapeutic index compared to its unconjugated counterpart, DAVLBH, which was inactive at non-toxic doses and only marginally active at highly toxic doses.[7]

Experimental Protocols

In Vitro Cell Growth Inhibition Assay

This protocol is a standard method to determine the cytotoxic activity of a compound against cancer cell lines.

  • Cell Culture: Folate receptor-positive (e.g., KB, M109, IGROV) and negative cancer cell lines are cultured in appropriate media. For FR-targeted studies, folate-deficient RPMI medium is often used.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

  • Compound Treatment: Vintafolide and the reference compound (e.g., DAVLBH) are serially diluted to various concentrations. The cells are then treated with these compounds.

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours).

  • Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like AlamarBlue.

  • Data Analysis: The absorbance or fluorescence values are used to calculate the percentage of cell growth inhibition for each drug concentration. The IC₅₀ values are then determined by plotting the inhibition percentage against the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Antitumor Efficacy Study in Xenograft Models

This protocol outlines the general procedure for evaluating the in vivo antitumor activity of Vintafolide.

  • Animal Models: Immunocompromised mice (e.g., nude mice) are used to prevent rejection of human tumor xenografts.

  • Tumor Implantation: Folate receptor-positive human tumor cells (e.g., KB) are subcutaneously injected into the flanks of the mice.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100 mm³). Tumor volume is measured regularly using calipers.

  • Treatment Administration: Once the tumors reach the desired size, the mice are randomized into treatment groups. Vintafolide, a vehicle control, and potentially a non-targeted control drug are administered intravenously according to a specific dosing schedule (e.g., daily for 5 days).

  • Efficacy Evaluation: Tumor growth is monitored throughout the study. The primary endpoint is typically tumor growth inhibition or regression. Animal body weight is also monitored as an indicator of toxicity.

  • Data Analysis: Tumor volumes are plotted over time for each treatment group. Statistical analysis is performed to compare the antitumor efficacy of Vintafolide to the control groups.

Visualizing the Mechanism and Workflow

Vintafolide Mechanism of Action

The following diagram illustrates the targeted delivery and intracellular action of Vintafolide.

Vintafolide_Mechanism cluster_extracellular Extracellular Space cluster_cell Cancer Cell Vintafolide Vintafolide (Folate-DAVLBH Conjugate) FR Folate Receptor (FR) Vintafolide->FR Binding Endosome Endosome FR->Endosome Endocytosis DAVLBH DAVLBH (Cytotoxic Payload) Endosome->DAVLBH Release of DAVLBH Microtubules Microtubules DAVLBH->Microtubules Disruption Apoptosis Apoptosis (Cell Death) Microtubules->Apoptosis

Caption: Targeted delivery and mechanism of action of Vintafolide.

Experimental Workflow for In Vitro to In Vivo Correlation

This diagram outlines the key steps in evaluating a targeted drug conjugate from initial in vitro screening to in vivo efficacy studies.

IVIVC_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Culture Cell Line Selection (FR+ and FR-) Binding_Assay Receptor Binding Affinity Cell_Culture->Binding_Assay Cytotoxicity_Assay IC50 Determination Binding_Assay->Cytotoxicity_Assay Xenograft_Model Tumor Xenograft Model Development Cytotoxicity_Assay->Xenograft_Model Correlation Efficacy_Study Antitumor Efficacy and Toxicity Assessment Xenograft_Model->Efficacy_Study PK_PD_Study Pharmacokinetics & Pharmacodynamics Efficacy_Study->PK_PD_Study

Caption: Workflow for in vitro to in vivo correlation studies.

References

Benchmarking EC0488: A Comparative Guide to DNA Damaging Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for benchmarking the novel antifolate compound, EC0488, against established DNA damaging agents. Due to the limited publicly available data on this compound's DNA damaging effects, this document serves as a foundational resource, outlining the mechanisms of well-characterized agents and providing standardized protocols for future comparative studies.

Introduction to this compound and Benchmark Agents

This compound is a novel antifolate agent. Antifolates are a class of drugs that interfere with the synthesis of purines and thymidylate, essential precursors for DNA synthesis and repair. This disruption of the nucleotide pool can lead to replication stress, DNA strand breaks, and ultimately, cell death. While this compound has been identified as a compound that can overcome resistance to traditional antifolates like methotrexate, its specific DNA damaging properties have not been extensively characterized in publicly accessible literature.

To provide a robust benchmark for future studies on this compound, this guide focuses on three well-established DNA damaging agents with distinct mechanisms of action:

  • Doxorubicin: An anthracycline antibiotic that acts as both a DNA intercalator and a topoisomerase II inhibitor.[1][2][3][4][5] Its planar structure inserts between DNA base pairs, distorting the double helix and interfering with replication and transcription.[4] By stabilizing the topoisomerase II-DNA complex, it leads to the accumulation of double-strand breaks.[4]

  • Etoposide: A podophyllotoxin (B1678966) derivative that specifically inhibits topoisomerase II.[6][7][8][9] It forms a ternary complex with DNA and topoisomerase II, preventing the re-ligation of DNA strands and causing an accumulation of DNA double-strand breaks.[6][7][9][10]

  • Cisplatin: A platinum-based compound that acts as an alkylating-like agent.[11][12][13][14][15] It forms covalent adducts with DNA, primarily creating intrastrand and interstrand crosslinks.[11][12] These crosslinks distort the DNA structure, block DNA replication and transcription, and induce apoptosis.[11][12]

Comparative Data on DNA Damage

Direct comparative data for this compound is not yet available. The following tables summarize the expected outcomes and representative quantitative data for the benchmark agents in standard DNA damage assays. These tables are intended to serve as a reference for the design and interpretation of future experiments with this compound.

Table 1: Comet Assay (Single Cell Gel Electrophoresis)

The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells. The length of the "comet tail" is proportional to the amount of DNA damage.

AgentExpected OutcomeRepresentative Quantitative Data (Example)
Doxorubicin Increase in comet tail length, indicating single and double-strand breaks.Treatment of cancer cells with 1 µM Doxorubicin for 4 hours can result in a significant increase in the percentage of DNA in the tail (e.g., >30%).
Etoposide Significant increase in comet tail length due to topoisomerase II-mediated double-strand breaks.Incubation with 10 µM Etoposide for 2 hours can lead to a marked increase in Olive tail moment (a measure of both tail length and DNA content in the tail).
Cisplatin Increase in comet tail length, primarily reflecting the processing of DNA adducts into strand breaks during replication or repair.Treatment with 5 µM Cisplatin for 24 hours may show a moderate increase in tail moment, which can be enhanced with longer incubation times.

Table 2: γ-H2AX Foci Formation Assay

The phosphorylation of histone H2AX (γ-H2AX) is an early cellular response to DNA double-strand breaks, forming discrete nuclear foci that can be visualized and quantified by immunofluorescence.

AgentExpected OutcomeRepresentative Quantitative Data (Example)
Doxorubicin Rapid and robust induction of γ-H2AX foci.Treatment with 0.5 µM Doxorubicin for 1-2 hours can induce a high percentage of cells with >10 foci per nucleus.
Etoposide Strong and rapid induction of γ-H2AX foci.Exposure to 5 µM Etoposide for 1 hour can result in a significant increase in the average number of foci per cell (e.g., >20).
Cisplatin Slower and more prolonged induction of γ-H2AX foci, often dependent on cell cycle progression (S-phase).Treatment with 10 µM Cisplatin for 6-24 hours can lead to a noticeable increase in the percentage of γ-H2AX positive cells.

Table 3: Cell Cycle Analysis

DNA damaging agents often induce cell cycle arrest at specific checkpoints, allowing time for DNA repair or triggering apoptosis if the damage is too severe.

AgentExpected OutcomeRepresentative Quantitative Data (Example)
Doxorubicin G2/M phase arrest.[16][17]Treatment of various cancer cell lines with Doxorubicin (0.02-0.5 µg/ml) for 24-48 hours leads to a significant accumulation of cells in the G2/M phase.[16]
Etoposide G2/M phase arrest.[6][16]Exposure of cancer cells to Etoposide (0.19 µg/ml) for 24-48 hours results in a prominent G2/M arrest.[16]
Cisplatin S-phase and G2/M phase arrest.[16]Treatment of cancer cells with Cisplatin (0.15 µg/ml) for 24-48 hours can initially cause an S-phase arrest, followed by an accumulation in the G2/M phase.[16]

Experimental Protocols

Detailed methodologies for the key assays are provided below to ensure reproducibility and facilitate the comparison of this compound with the benchmark agents.

Comet Assay (Alkaline)

This protocol is designed to detect both single and double-strand DNA breaks.

  • Cell Preparation: Treat cells with this compound or benchmark agents at various concentrations and time points. Harvest cells and resuspend in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.

  • Embedding: Mix 10 µL of cell suspension with 75 µL of low melting point agarose (B213101) (0.5% in PBS) at 37°C. Pipette the mixture onto a pre-coated slide and cover with a coverslip. Solidify at 4°C for 10 minutes.

  • Lysis: Remove the coverslip and immerse the slides in freshly prepared, cold lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for 1-2 hours at 4°C.

  • Alkaline Unwinding: Immerse the slides in a horizontal electrophoresis tank containing fresh, cold alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13) for 20-40 minutes at 4°C to allow for DNA unwinding.

  • Electrophoresis: Perform electrophoresis at 25 V (~0.7 V/cm) and 300 mA for 20-30 minutes at 4°C.

  • Neutralization: Gently wash the slides three times with neutralization buffer (0.4 M Tris, pH 7.5) for 5 minutes each.

  • Staining: Stain the DNA with a fluorescent dye (e.g., SYBR Green or Propidium Iodide) for 5 minutes in the dark.

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. Quantify the DNA damage using appropriate software to measure parameters such as tail length, percentage of DNA in the tail, and tail moment.[18][19][20]

γ-H2AX Foci Formation Assay

This immunofluorescence-based assay quantifies DNA double-strand breaks.

  • Cell Seeding and Treatment: Seed cells on coverslips in a multi-well plate and allow them to adhere. Treat with this compound or benchmark agents.

  • Fixation and Permeabilization: After treatment, wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature. Wash again with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash with PBS and block with 1% BSA in PBS for 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody against γ-H2AX (e.g., mouse anti-γ-H2AX) diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488) diluted in blocking buffer for 1 hour at room temperature in the dark.

  • Nuclear Staining and Mounting: Wash three times with PBS. Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole). Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging and Quantification: Acquire images using a fluorescence microscope. Count the number of γ-H2AX foci per nucleus. A cell is typically considered positive if it contains a defined number of foci (e.g., >5) above the background level.[21][22][23][24]

Cell Cycle Analysis by Flow Cytometry

This protocol determines the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Treat cells with this compound or benchmark agents. Harvest the cells, including any floating cells, by trypsinization and centrifugation.

  • Fixation: Wash the cell pellet with cold PBS. Resuspend the cells in 1 mL of cold PBS and add 4 mL of cold 70% ethanol (B145695) dropwise while gently vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the cells in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide at 50 µg/mL) and RNase A (100 µg/mL) to prevent staining of double-stranded RNA.

  • Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the fluorescence intensity.

  • Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[25][26][27][28][29]

Visualizing Mechanisms and Workflows

The following diagrams illustrate the signaling pathways and experimental workflows relevant to this comparison guide.

DNA_Damage_Pathway_Antifolate cluster_0 Cellular Processes This compound This compound (Antifolate) Folate_Metabolism Folate Metabolism (Purine & Thymidylate Synthesis) This compound->Folate_Metabolism Inhibits Nucleotide_Pool dNTP Pool Depletion/Imbalance Folate_Metabolism->Nucleotide_Pool Leads to DNA_Replication DNA Replication Nucleotide_Pool->DNA_Replication Impacts Replication_Stress Replication Stress DNA_Replication->Replication_Stress Induces DNA_Breaks DNA Strand Breaks (SSBs & DSBs) Replication_Stress->DNA_Breaks Causes DDR DNA Damage Response (ATM/ATR, CHK1/CHK2) DNA_Breaks->DDR Activates Cell_Cycle_Arrest Cell Cycle Arrest DDR->Cell_Cycle_Arrest Apoptosis Apoptosis DDR->Apoptosis

Caption: Proposed DNA damage pathway for this compound.

Comet_Assay_Workflow start Cell Treatment harvest Harvest Cells start->harvest embed Embed Cells in Agarose harvest->embed lyse Cell Lysis embed->lyse unwind Alkaline Unwinding lyse->unwind electrophoresis Electrophoresis unwind->electrophoresis neutralize Neutralization electrophoresis->neutralize stain Stain DNA neutralize->stain visualize Visualize & Quantify stain->visualize

Caption: Experimental workflow for the Comet Assay.

gH2AX_Assay_Workflow start Cell Seeding & Treatment fix_perm Fixation & Permeabilization start->fix_perm block Blocking fix_perm->block primary_ab Primary Antibody (anti-γ-H2AX) block->primary_ab secondary_ab Secondary Antibody (Fluorescent) primary_ab->secondary_ab stain_mount Nuclear Stain & Mount secondary_ab->stain_mount visualize Image & Quantify Foci stain_mount->visualize

Caption: Workflow for γ-H2AX Foci Formation Assay.

References

Comparative Study of EC0488 in Different Cancer Cell Lines: A Template for Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Notice to the Reader: Despite a comprehensive search of publicly available scientific literature, patents, and clinical trial databases, no specific information was found for a compound designated "EC0488" in the context of cancer research. It is likely that "this compound" is an internal identifier for a proprietary compound that has not yet been disclosed in public forums.

The following guide provides a structured template that researchers, scientists, and drug development professionals can use to conduct and present a comparative study of a novel anti-cancer compound, such as this compound, once the relevant data is available. This template adheres to the core requirements of data presentation, experimental protocol documentation, and visualization of signaling pathways.

Introduction to Compound [this compound]

(This section should provide a brief overview of the compound, including its chemical class, putative mechanism of action, and the rationale for its investigation as an anti-cancer agent. For example: "this compound is a novel small molecule inhibitor of the XYZ kinase, a protein known to be overexpressed in several malignancies and implicated in tumor proliferation and survival...")

Comparative Efficacy in Cancer Cell Lines

The anti-proliferative activity of a compound is a key indicator of its potential as a cancer therapeutic. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function. The table below is a template for summarizing the IC50 values of a compound across a panel of cancer cell lines, allowing for a direct comparison of its efficacy.

Table 1: Comparative IC50 Values of this compound in Various Cancer Cell Lines

Cancer TypeCell LineThis compound IC50 (µM)Doxorubicin IC50 (µM) (Reference Compound)
Breast CancerMCF-7[Insert Data][Insert Data]
MDA-MB-231[Insert Data][Insert Data]
Lung CancerA549[Insert Data][Insert Data]
H1299[Insert Data][Insert Data]
Colon CancerHCT116[Insert Data][Insert Data]
HT-29[Insert Data][Insert Data]
Prostate CancerPC-3[Insert Data][Insert Data]
LNCaP[Insert Data][Insert Data]

Note: The selection of cancer cell lines should represent a diverse range of tumor types to assess the broad-spectrum potential of the compound. Doxorubicin is included as a common reference chemotherapeutic agent for comparison.

Experimental Protocols

Detailed and reproducible methodologies are crucial for the validation of experimental findings. Below are standard protocols for key assays used in the characterization of anti-cancer compounds.

Cell Culture and Maintenance

All cancer cell lines (e.g., MCF-7, A549, HCT116) were obtained from the American Type Culture Collection (ATCC). Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cultures were maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)
  • Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • The following day, cells were treated with serial dilutions of this compound or a vehicle control (e.g., DMSO) for 72 hours.

  • After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • The medium was then removed, and 150 µL of DMSO was added to each well to dissolve the formazan (B1609692) crystals.

  • The absorbance was measured at 570 nm using a microplate reader.

  • The IC50 values were calculated using non-linear regression analysis with a variable slope.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cells were seeded in 6-well plates and treated with this compound at its IC50 concentration for 48 hours.

  • Both adherent and floating cells were collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

  • Cells were stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.

  • The stained cells were analyzed by flow cytometry within one hour of staining.

  • The percentage of apoptotic cells (Annexin V-positive) was quantified using appropriate software.

Visualization of Cellular Mechanisms

Understanding the molecular pathways affected by a therapeutic agent is fundamental to its development. The following diagrams illustrate a hypothetical experimental workflow and a signaling pathway that could be influenced by an anti-cancer compound.

G cluster_0 Experimental Workflow Cell Seeding Cell Seeding Compound Treatment (this compound) Compound Treatment (this compound) Cell Seeding->Compound Treatment (this compound) Incubation (72h) Incubation (72h) Compound Treatment (this compound)->Incubation (72h) MTT Assay MTT Assay Incubation (72h)->MTT Assay Data Analysis Data Analysis MTT Assay->Data Analysis

Caption: Workflow for determining the IC50 of this compound.

G This compound This compound XYZ Kinase XYZ Kinase This compound->XYZ Kinase Inhibits Growth Factor Receptor Growth Factor Receptor Growth Factor Receptor->XYZ Kinase Activates Downstream Effector Downstream Effector XYZ Kinase->Downstream Effector Phosphorylates Apoptosis Apoptosis XYZ Kinase->Apoptosis Inhibits Proliferation Proliferation Downstream Effector->Proliferation Promotes

Assessing the Therapeutic Index of EC0488: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic index is a critical measure of a drug's safety, representing the ratio between its therapeutic and toxic doses. This guide provides a comparative assessment of the soluble epoxide hydrolase (sEH) inhibitor, EC0488, against other relevant compounds. While direct in-vivo toxicity data for this compound necessary to calculate a precise therapeutic index is not publicly available, this guide compiles existing preclinical data on its potency and compares it with other sEH inhibitors to offer a comprehensive overview for research and development professionals.

Mechanism of Action: Soluble Epoxide Hydrolase Inhibition

Soluble epoxide hydrolase (sEH) is an enzyme that degrades epoxyeicosatrienoic acids (EETs), which are signaling lipids with anti-inflammatory, analgesic, and vasodilatory properties. By inhibiting sEH, compounds like this compound increase the endogenous levels of EETs, thereby enhancing their beneficial effects. This mechanism of action is a promising therapeutic strategy for a variety of conditions, including neuropathic pain, inflammation, and hypertension.

In-Vitro Potency of this compound

This compound has been identified as a potent inhibitor of human soluble epoxide hydrolase (h-sEH). In-vitro studies have demonstrated its high affinity for the enzyme.

CompoundTargetPotency (pIC50)Potency (IC50, nM)
This compoundHuman sEH8.4[1]~4

Note: The pIC50 value was extracted from patent WO 2010096722 A1, example 57[1]. The IC50 value is an approximation calculated from the pIC50.

Comparative Efficacy of sEH Inhibitors in Preclinical Models

While specific in-vivo efficacy data for this compound is limited in the public domain, studies on other sEH inhibitors provide valuable context for its potential therapeutic effects. A study in rat models of neuropathic and inflammatory pain demonstrated that sEH inhibitors are more potent and efficacious than the COX-2 inhibitor celecoxib[2].

The table below summarizes the in-vitro potency of several sEH inhibitors across different species, highlighting the importance of considering species-specific activity in preclinical development.

InhibitorHuman (IC50, nM)Rat (IC50, nM)Mouse (IC50, nM)Canine (IC50, nM)Feline (IC50, nM)Equine (IC50, nM)
t-TUCB< 1Low nM< 1< 1< 1< 1
TPPU1.12.8Low nM---
t-AUCB-Low nM----
APAU-Low nM----
EC1728Potent-PotentPotentPotentPotent

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the therapeutic index of sEH inhibitors.

In-Vitro sEH Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against sEH.

Methodology:

  • Enzyme and Substrate: Recombinant human sEH and a fluorogenic substrate, such as cyano(6-methoxynaphthalen-2-yl)methyl((3-phenyloxiran-2-yl)methyl)carbonate (CMNPC), are used.

  • Assay Buffer: A suitable buffer, for example, 25 mM BisTris-HCl (pH 7.0) containing 0.1 mg/ml BSA, is prepared.

  • Procedure: a. The sEH enzyme is incubated with varying concentrations of the test compound (e.g., this compound) in the assay buffer in a 96-well plate. b. The reaction is initiated by the addition of the fluorogenic substrate. c. The fluorescence generated by the enzymatic hydrolysis of the substrate is measured over time using a fluorescence plate reader. d. The rate of reaction is calculated, and the percent inhibition at each compound concentration is determined relative to a vehicle control. e. The IC50 value is calculated by fitting the concentration-response data to a suitable sigmoidal model.

In-Vivo Efficacy Study: Neuropathic Pain Model

Objective: To evaluate the analgesic efficacy of an sEH inhibitor in a rodent model of neuropathic pain.

Methodology:

  • Animal Model: Neuropathic pain is induced in rats or mice, for example, by streptozocin-induced diabetes or chronic constriction injury of the sciatic nerve.

  • Drug Administration: The test compound (e.g., this compound) is administered orally or via another appropriate route at various doses. A vehicle control group is included.

  • Behavioral Testing: Nociceptive thresholds are assessed using methods such as the von Frey test for mechanical allodynia or the Hargreaves test for thermal hyperalgesia at different time points after drug administration.

  • Data Analysis: The dose-dependent reversal of pain-related behaviors is analyzed to determine the effective dose (ED50) of the compound.

Acute Toxicity Study (LD50 Determination)

Objective: To determine the median lethal dose (LD50) of a test compound.

Methodology:

  • Animal Model: Typically conducted in rodents (rats or mice).

  • Dose Administration: A range of single, escalating doses of the test compound is administered to different groups of animals, usually via the intended clinical route of administration.

  • Observation: Animals are observed for a specified period (e.g., 14 days) for signs of toxicity and mortality.

  • Data Analysis: The LD50 value, the dose at which 50% of the animals are expected to die, is calculated using statistical methods such as probit analysis.[4]

Repeated-Dose Toxicity Study (NOAEL Determination)

Objective: To determine the No-Observed-Adverse-Effect Level (NOAEL) of a test compound after repeated administration.

Methodology:

  • Animal Model: Usually conducted in two species, a rodent and a non-rodent.

  • Dose Administration: The test compound is administered daily for a specified duration (e.g., 28 or 90 days) at multiple dose levels. A control group receives the vehicle.

  • Monitoring: Animals are monitored for clinical signs of toxicity, changes in body weight, food and water consumption, and hematological and clinical chemistry parameters. At the end of the study, a full necropsy and histopathological examination of tissues are performed.

  • Data Analysis: The NOAEL is the highest dose level at which no adverse effects related to the treatment are observed.[4]

Visualizations

Signaling Pathway of sEH Inhibition

sEH_Pathway Arachidonic_Acid Arachidonic Acid CYP_Epoxygenase CYP Epoxygenase Arachidonic_Acid->CYP_Epoxygenase EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory, Analgesic) CYP_Epoxygenase->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Degradation DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Active) sEH->DHETs This compound This compound This compound->sEH Inhibition

Caption: Mechanism of action of this compound as a soluble epoxide hydrolase inhibitor.

Experimental Workflow for Therapeutic Index Assessment

TI_Workflow cluster_in_vitro In-Vitro Studies cluster_in_vivo In-Vivo Studies sEH_Inhibition_Assay sEH Inhibition Assay IC50 Determine IC50 sEH_Inhibition_Assay->IC50 Efficacy_Studies Efficacy Studies (e.g., Pain, Hypertension Models) IC50->Efficacy_Studies Guide Dose Selection ED50 Determine ED50 Efficacy_Studies->ED50 Toxicity_Studies Toxicity Studies LD50_NOAEL Determine LD50 / NOAEL Toxicity_Studies->LD50_NOAEL Therapeutic_Index Therapeutic Index Calculation (LD50 / ED50 or NOAEL / ED50) ED50->Therapeutic_Index LD50_NOAEL->Therapeutic_Index

References

Unraveling EC0488: A Comparative Guide to Folate Receptor Alpha-Targeted Compounds in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of a tool compound is a critical step in advancing cancer research. This guide provides a comprehensive comparison of folate receptor alpha (FRα)-targeted therapeutic agents, with a special focus on validating the potential of compounds like the elusive EC0488. While direct public data on a compound designated "this compound" is scarce, this guide will draw comparisons with its closely related predecessor, Vintafolide (EC145), and other key FRα inhibitors, providing a framework for the evaluation of novel tool compounds in this class.

FRα is a highly promising target in oncology due to its overexpression in a variety of solid tumors, including ovarian, lung, and breast cancers, while having limited expression in normal tissues.[1][2] This differential expression allows for targeted delivery of cytotoxic agents, minimizing off-target toxicity. This guide will delve into the mechanism of action, experimental validation, and comparative efficacy of small molecule drug conjugates (SMDCs) and antibody-drug conjugates (ADCs) that exploit this therapeutic window.

Mechanism of Action: Targeting the Folate Receptor

FRα-targeted therapies primarily work by binding to the receptor on the cancer cell surface, leading to internalization of the drug conjugate. Once inside the cell, the cytotoxic payload is released, leading to cell death. This targeted delivery system enhances the therapeutic index of potent chemotherapeutic agents.

Below is a diagram illustrating the signaling pathway and mechanism of action for FRα-targeted drug conjugates.

FRa_Signaling_Pathway Mechanism of FRα-Targeted Drug Conjugates cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Drug_Conjugate Folate Drug Conjugate (e.g., this compound) FRa Folate Receptor α (FRα) Drug_Conjugate->FRa Binding Endosome Endosome FRa->Endosome Internalization (Endocytosis) Payload Cytotoxic Payload Endosome->Payload Payload Release Apoptosis Apoptosis Payload->Apoptosis Induces Cell Death Experimental_Workflow Workflow for Validation of an FRα-Targeted Compound Start Start: Compound Synthesis (e.g., this compound) In_Vitro In Vitro Studies Start->In_Vitro Binding_Assay FRα Binding Affinity (e.g., SPR) In_Vitro->Binding_Assay Cytotoxicity_Assay Cytotoxicity Assays (FRα+ vs FRα- cells) In_Vitro->Cytotoxicity_Assay In_Vivo In Vivo Studies Cytotoxicity_Assay->In_Vivo Promising Results Xenograft_Model Xenograft Efficacy (Tumor Growth Inhibition) In_Vivo->Xenograft_Model Toxicity_Study Toxicity Assessment (Body Weight, Histology) In_Vivo->Toxicity_Study PK_PD Pharmacokinetics & Pharmacodynamics In_Vivo->PK_PD Data_Analysis Data Analysis & Comparison to Alternatives Xenograft_Model->Data_Analysis Toxicity_Study->Data_Analysis PK_PD->Data_Analysis Conclusion Conclusion: Validated as a Tool Compound? Data_Analysis->Conclusion

References

Safety Operating Guide

Proper Disposal of EC0488: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Given that EC0488 is classified as an antifolate, it should be handled as a potent, biologically active compound. Antifolates work by interfering with folic acid metabolism, which is crucial for cell division and DNA synthesis.[1][2][3][4] Therefore, exposure should be minimized.

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A lab coat is mandatory to protect from spills.

  • Respiratory Protection: If handling the powder form and there is a risk of aerosolization, a respirator may be necessary.

In Case of a Spill:

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, contain the spill with an absorbent material suitable for chemical spills.

  • Carefully collect the absorbed material and contaminated debris into a designated hazardous waste container.

  • Clean the spill area with a suitable solvent or detergent, and collect the cleaning materials as hazardous waste.

  • Ensure the area is well-ventilated.

Quantitative Data Summary

As no specific quantitative exposure limits or environmental impact data for this compound were found, general guidelines for handling potent compounds should be followed. The following table summarizes key information based on general laboratory chemical safety.

ParameterGuidelineSource/Rationale
CAS Number 1059477-92-7Chemical Abstracts Service Registry Number
Chemical Class AntifolateBlocks the actions of folic acid[3][4]
Occupational Exposure Limit (OEL) Not EstablishedHandle as a potent compound; minimize exposure
Personal Protective Equipment (PPE) Gloves, Eye Protection, Lab CoatStandard practice for handling hazardous chemicals
Waste Container Type Clearly labeled, sealed, chemical-resistant containerPrevents leaks and ensures proper identification[5]
Waste Segregation Segregate from incompatible materials (e.g., strong acids, bases, oxidizers)Prevents hazardous reactions[6]

Detailed Disposal Protocol

The disposal of this compound must comply with all local, state, and federal regulations for hazardous waste.[7][8] The following step-by-step protocol outlines the proper procedure.

Step 1: Waste Identification and Collection

  • All materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, must be treated as hazardous waste.

  • Collect solid and liquid waste in separate, clearly labeled containers. Do not mix solids with liquid waste.[5]

  • Use containers that are compatible with the chemical and can be securely sealed to prevent leaks.[5]

Step 2: Labeling

  • Label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

  • Include the CAS number (1059477-92-7) and an approximate concentration or quantity of the waste.

  • Indicate the date when the waste was first added to the container.

Step 3: Storage

  • Store the hazardous waste container in a designated satellite accumulation area within the laboratory.[6]

  • Ensure the container is kept closed except when adding waste.[5]

  • Store in a cool, dry, and well-ventilated area away from incompatible materials.[6]

  • Secondary containment, such as placing the primary container in a larger, chemically resistant bin, is highly recommended to contain any potential leaks.[5]

Step 4: Disposal

  • Do not dispose of this compound down the drain or in regular trash.[9]

  • Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Follow your institution's specific procedures for requesting a hazardous waste pickup. This may involve completing an online form or attaching a specific tag to the waste container.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_0 Step 1: Waste Generation & Collection cluster_1 Step 2: Container Management cluster_2 Step 3: Storage cluster_3 Step 4: Final Disposal Generate this compound Waste Generate this compound Waste Collect Solid Waste Collect Solid Waste Generate this compound Waste->Collect Solid Waste Collect Liquid Waste Collect Liquid Waste Generate this compound Waste->Collect Liquid Waste Use Compatible Container Use Compatible Container Collect Solid Waste->Use Compatible Container Collect Liquid Waste->Use Compatible Container Label Container Label Container Use Compatible Container->Label Container Seal Container Seal Container Label Container->Seal Container Store in Satellite Accumulation Area Store in Satellite Accumulation Area Seal Container->Store in Satellite Accumulation Area Use Secondary Containment Use Secondary Containment Store in Satellite Accumulation Area->Use Secondary Containment Request EHS Pickup Request EHS Pickup Use Secondary Containment->Request EHS Pickup EHS Transports to Disposal Facility EHS Transports to Disposal Facility Request EHS Pickup->EHS Transports to Disposal Facility

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Handling Guidelines for EC0488

Author: BenchChem Technical Support Team. Date: December 2025

Absence of a specific Safety Data Sheet (SDS) for the compound labeled EC0488 with CAS number 1059477-92-7 necessitates a cautious approach. The following guidelines are based on general laboratory safety principles for handling research chemicals of unknown toxicity.

Researchers, scientists, and drug development professionals handling compound this compound must adhere to stringent safety protocols due to the absence of a comprehensive Safety Data Sheet. Information regarding specific hazards, personal protective equipment (PPE), and disposal methods for this compound is not publicly available. Therefore, a conservative approach, treating the substance as potentially hazardous, is mandatory.

Personal Protective Equipment (PPE)

Given the unknown nature of this compound, a comprehensive PPE strategy is crucial to minimize exposure. The following table outlines the recommended PPE for handling this compound.

PPE CategoryRecommended EquipmentRationale
Eye Protection Chemical splash goggles and a face shieldTo protect against splashes, aerosols, and any unforeseen reactions.
Hand Protection Chemical-resistant gloves (e.g., Nitrile)To prevent skin contact. Double-gloving is recommended as an additional precaution.
Body Protection A lab coat worn over full-length clothing and closed-toe shoesTo protect the skin from accidental spills.
Respiratory Protection A properly fitted respirator (e.g., N95 or higher)Recommended when handling the compound in powdered form or when there is a risk of aerosol generation. Work should be performed in a certified chemical fume hood.

Handling and Disposal Plan

Handling: All work with this compound should be conducted within a certified chemical fume hood to control potential inhalation exposure. An emergency eyewash station and safety shower must be readily accessible.

Disposal: All waste materials contaminated with this compound, including disposable PPE, weighing papers, and pipette tips, should be collected in a designated, sealed, and clearly labeled hazardous waste container. Disposal must be carried out in accordance with institutional, local, and national regulations for chemical waste.

Experimental Workflow

The following diagram illustrates a generalized workflow for handling a research chemical like this compound, emphasizing safety at each step.

G General Workflow for Handling Research Chemicals cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal A Review available chemical information B Conduct risk assessment A->B C Don appropriate PPE B->C D Work in a certified chemical fume hood C->D E Perform experimental procedures D->E F Record all observations E->F G Segregate and label all waste F->G H Store waste in a designated area G->H I Dispose according to regulations H->I

Caption: General workflow for handling research chemicals.

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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。